Product packaging for Sec-butanol-D9(Cat. No.:CAS No. 1202864-22-9)

Sec-butanol-D9

Cat. No.: B598469
CAS No.: 1202864-22-9
M. Wt: 83.178
InChI Key: BTANRVKWQNVYAZ-CBZKUFJVSA-N
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Description

Sec-butanol-D9 is a useful research compound. Its molecular formula is C4H10O and its molecular weight is 83.178. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10O B598469 Sec-butanol-D9 CAS No. 1202864-22-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,3,3,4,4,4-nonadeuteriobutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/i1D3,2D3,3D2,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTANRVKWQNVYAZ-CBZKUFJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745843
Record name (~2~H_9_)Butan-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202864-22-9
Record name (~2~H_9_)Butan-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1202864-22-9
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Sec-butanol-D9: Chemical Properties, Structure, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structural details, and analytical methodologies for sec-butanol-D9. This deuterated isotopologue of sec-butanol is a valuable tool in various research applications, including its use as an internal standard in mass spectrometry-based quantification and as a solvent in nuclear magnetic resonance (NMR) spectroscopy.

Core Chemical and Physical Properties

This compound, also known by its IUPAC name 2-Butan-1,1,1,2,3,3,4,4,4-d9-ol, is a stable, isotopically labeled form of sec-butanol.[1] The substitution of hydrogen atoms with deuterium provides a distinct mass difference, making it an ideal internal standard for analytical applications. The key physicochemical properties are summarized below.

PropertyValue
Molecular Formula C₄HD₉O[1]
Molecular Weight 83.18 g/mol [1]
Boiling Point 98 °C[2]
Density 0.905 g/mL at 25 °C[2]
Flash Point 27 °C (closed cup)[2]
Appearance Colorless Liquid[1]
Isotopic Purity ≥98 atom % D

Chemical Structure and Identification

The structural identifiers for this compound are crucial for its unambiguous identification in chemical databases and experimental reports.

IdentifierValue
IUPAC Name 2-Butan-1,1,1,2,3,3,4,4,4-d9-ol[1]
Synonyms (±)-sec-Butyl-d9 Alcohol, 2-Butanol-d9[1]
CAS Number 1202864-22-9
SMILES [2H]C([2H])([2H])C([2H])([2H])C([2H])(O)C([2H])([2H])[2H][1]
InChI InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/i1D3,2D3,3D2,4D[1]
InChI Key BTANRVKWQNVYAZ-CBZKUFJVSA-N[1]

Experimental Protocols

The characterization of this compound and its quantification in complex matrices rely on robust analytical techniques. The following sections detail generalized experimental protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Quantification

GC-MS is a primary technique for assessing the chemical purity of this compound and for its use as an internal standard in quantitative analyses.

Objective: To determine the chemical purity of a this compound sample and to quantify a target analyte using this compound as an internal standard.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) for purity or a Mass Spectrometer (MS) for quantification.

  • Capillary Column: A polar column such as a StabilWax-MS is recommended for good peak shape for alcohols.

Methodology:

  • Sample Preparation:

    • For chemical purity assessment, dilute the neat this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

    • For quantification, prepare a calibration curve of the target analyte at various concentrations. Spike a known and constant concentration of this compound into each calibration standard, the quality control samples, and the unknown samples.

  • GC Parameters (Typical):

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Initial temperature of 40 °C held for 5 minutes, then ramp at 10 °C/min to 150 °C.

    • Transfer Line Temperature: 280 °C

  • MS Parameters (Typical for Electron Ionization - EI):

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Scan Mode: Full scan mode (e.g., m/z 35-200) for initial identification. For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both the analyte and this compound.

  • Data Analysis:

    • Purity Assessment: Integrate the peak area of this compound and any impurity peaks in the total ion chromatogram (TIC) or FID chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.

    • Quantification: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against the analyte concentration. Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from this curve.

NMR Spectroscopy for Structural Integrity and Isotopic Abundance

NMR spectroscopy is essential for confirming the structural integrity of the molecule and for determining the extent and location of deuterium labeling. A combination of ¹H and ²H NMR is often employed for a comprehensive analysis.

Objective: To verify the chemical structure and determine the isotopic abundance of this compound.

Instrumentation:

  • High-field NMR Spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in a deuterated solvent that does not have signals overlapping with the analyte, such as chloroform-d (CDCl₃) or acetone-d6. Add a small amount of a reference standard (e.g., tetramethylsilane - TMS) if not already present in the solvent.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. The residual proton signals are expected to be of very low intensity.

    • Analysis: The ¹H NMR spectrum should show minimal signals in the regions corresponding to the CH, CH₂, and CH₃ groups of non-deuterated sec-butanol. The presence and integration of the hydroxyl (-OH) proton signal can be observed, although its chemical shift can be variable. The low intensity of other proton signals is indicative of high isotopic enrichment.

  • ²H (Deuterium) NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment, unlocked, with proton decoupling.

    • Acquisition Parameters: A wider spectral width and different pulse calibration will be required compared to ¹H NMR.

    • Analysis: The ²H NMR spectrum will show signals corresponding to the different deuterium environments in the molecule (e.g., -CD₃, -CD₂-, -CD-). The chemical shifts will be very similar to the proton chemical shifts in the non-deuterated analogue. The relative integrals of these peaks can be used to confirm the deuterium distribution across the molecule.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Standard proton-decoupled ¹³C experiment.

    • Acquisition Parameters: A longer acquisition time is typically required for ¹³C NMR.

    • Analysis: The spectrum will show four distinct carbon signals. The C-D couplings will result in multiplets for the deuterated carbons, and the absence of strong C-H signals confirms the high level of deuteration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Quality Control & Characterization cluster_results Data Interpretation start Starting Material (e.g., Butanone) reaction Deuterium Exchange Reaction start->reaction D₂O, Catalyst workup Aqueous Workup & Extraction reaction->workup purification Distillation workup->purification sample_prep Sample Preparation purification->sample_prep gcms GC-MS Analysis sample_prep->gcms nmr NMR Spectroscopy sample_prep->nmr purity Chemical Purity (>98%) gcms->purity identity Structural Confirmation nmr->identity isotopic Isotopic Purity (>98 atom % D) nmr->isotopic final_product Final Product: This compound purity->final_product identity->final_product isotopic->final_product

Caption: Synthesis and characterization workflow for this compound.

References

An In-depth Technical Guide to the Research Applications of Sec-butanol-D9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary research application of Sec-butanol-D9, a deuterated form of sec-butanol. Its principal use lies in its role as an internal standard for quantitative analysis, particularly in chromatography and mass spectrometry techniques. This document details the underlying principles, experimental methodologies, and data presentation related to its application.

Core Application: Internal Standard in Quantitative Analysis

This compound is predominantly utilized as an internal standard in analytical chemistry to enhance the accuracy and precision of quantitative measurements. The substitution of nine hydrogen atoms with deuterium atoms results in a molecule with a higher mass-to-charge ratio (m/z) than its non-deuterated counterpart, sec-butanol. However, its chemical and physical properties remain nearly identical. This key characteristic allows it to be used as a reliable internal reference in analytical workflows.

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry. They co-elute with the analyte of interest and experience similar effects from sample matrix, extraction, and ionization, thereby correcting for variations in the analytical process.

Quantitative Data Summary

The use of deuterated internal standards like this compound significantly improves the quality of quantitative data. The following tables summarize typical performance metrics from analytical methods employing deuterated or isomeric butanol internal standards for the analysis of volatile organic compounds, including sec-butanol, in biological matrices.

Table 1: Method Validation Parameters for Volatile Compound Analysis using an Internal Standard

ParameterTypical Value RangeDescription
Linearity (R²) > 0.99Indicates a strong correlation between the concentration and the instrument response over a defined range.
Limit of Detection (LOD) 1 - 8 mg/LThe lowest concentration of an analyte that can be reliably detected.[1]
Limit of Quantification (LOQ) 4 - 24 mg/LThe lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.[1]
Precision (CV) < 10%The coefficient of variation, indicating the degree of scatter between measurements.[1]
Accuracy (Bias) < 15%The closeness of the measured value to the true value.[1]
Recovery 85 - 115%The percentage of the true amount of an analyte that is detected by the analytical method.

Table 2: Performance of a GC-MS Method for Alcohol Determination with a Deuterated Internal Standard

AnalyteRetention Time (min)Quantitative Ion (m/z)Qualitative Ion (m/z)
sec-Butanol Varies with column and conditions4559, 31
This compound (IS) Varies, slightly earlier than analyte5268, 35

Note: The specific ions for this compound will depend on the fragmentation pattern. The values presented are hypothetical based on common fragmentation pathways.

Experimental Protocols

The following is a generalized experimental protocol for the quantification of sec-butanol in a biological matrix (e.g., blood) using this compound as an internal standard with headspace gas chromatography-mass spectrometry (HS-GC-MS).

3.1. Materials and Reagents

  • Sec-butanol (analytical standard)

  • This compound (isotopic purity > 98%)

  • Deionized water

  • Methanol or other suitable solvent

  • Sodium chloride

  • Certified blank blood

3.2. Instrumentation

  • Headspace autosampler

  • Gas chromatograph (GC) with a suitable capillary column (e.g., DB-ALC1, DB-624)

  • Mass spectrometer (MS) detector

3.3. Preparation of Standards and Samples

  • Stock Solutions: Prepare individual stock solutions of sec-butanol and this compound in methanol at a concentration of 1 mg/mL.

  • Working Internal Standard (IS) Solution: Prepare a working IS solution by diluting the this compound stock solution to a final concentration of 10 µg/mL in deionized water.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the sec-butanol stock solution into certified blank blood to achieve a concentration range of 10 to 1000 µg/mL.

  • Sample Preparation:

    • Pipette 0.5 mL of the calibration standard or unknown sample into a 20 mL headspace vial.

    • Add 1.0 mL of the working IS solution (this compound) to each vial.

    • Add 1 g of sodium chloride to each vial to increase the partitioning of the analyte into the headspace.

    • Immediately seal the vials with crimp caps.

3.4. HS-GC-MS Analysis

  • Headspace Parameters:

    • Oven Temperature: 70°C

    • Loop Temperature: 80°C

    • Transfer Line Temperature: 90°C

    • Incubation Time: 15 minutes

  • GC Parameters:

    • Injector Temperature: 200°C

    • Oven Program: Initial temperature of 40°C for 2 minutes, ramp to 180°C at 10°C/min, hold for 1 minute.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Monitor the appropriate ions for sec-butanol (e.g., m/z 45, 59) and this compound (e.g., m/z 52, 68).

3.5. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of sec-butanol to the peak area of this compound against the concentration of the calibration standards.

  • Determine the concentration of sec-butanol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the general workflow for using this compound as an internal standard and a hypothetical metabolic pathway that could be investigated using this tracer.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing & Quantification Sample Biological Sample (e.g., Blood) Spike_IS Spike with This compound (IS) Sample->Spike_IS HS Headspace Incubation Spike_IS->HS Cal_Std Calibration Standards Spike_Cal Spike with Analyte & This compound (IS) Cal_Std->Spike_Cal Spike_Cal->HS GC Gas Chromatography (Separation) HS->GC MS Mass Spectrometry (Detection - SIM) GC->MS Integration Peak Area Integration (Analyte & IS) MS->Integration Ratio Calculate Area Ratios (Analyte/IS) Integration->Ratio Cal_Curve Construct Calibration Curve Ratio->Cal_Curve From Standards Quant Quantify Analyte in Sample Ratio->Quant From Samples Cal_Curve->Quant

Figure 1. General experimental workflow for quantitative analysis using this compound as an internal standard.

metabolic_pathway cluster_cell Cellular Metabolism Sec_Butanol_D9 This compound (Tracer) Enzyme1 Enzyme 1 Sec_Butanol_D9->Enzyme1 Metabolite_A Metabolite A-D9 Enzyme2 Enzyme 2 Metabolite_A->Enzyme2 Metabolite_B Metabolite B-D9 Enzyme3 Enzyme 3 Metabolite_B->Enzyme3 Excretion Excreted Products-D9 Enzyme1->Metabolite_A Enzyme2->Metabolite_B Enzyme3->Excretion

Figure 2. Hypothetical metabolic pathway of this compound for tracer studies.

Other Potential Research Uses

While the primary application of this compound is as an internal standard, its properties also lend it to other specialized research areas:

  • Metabolic Studies: As illustrated in Figure 2, this compound can be used as a stable isotope tracer to investigate the metabolic fate of sec-butanol in biological systems. By tracking the incorporation of deuterium into downstream metabolites, researchers can elucidate metabolic pathways and kinetics.

  • Environmental Fate and Transport: In environmental science, this compound can be used to study the degradation and transport of sec-butanol in soil and water. The deuterated label allows for the differentiation of the spiked compound from any naturally occurring sec-butanol.

  • Mechanistic Studies: The kinetic isotope effect associated with the C-D bond can be exploited in mechanistic studies to probe the rate-determining steps of chemical reactions and enzymatic processes involving sec-butanol.

References

Sec-Butanol-D9: A Technical Guide to Physical Characteristics and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics and stability of sec-butanol-D9 (deuterated sec-butanol). This information is critical for its application as an internal standard in analytical methods, particularly in mass spectrometry-based assays for drug development and research.

Core Physical and Chemical Properties

This compound, a deuterated isotopologue of sec-butanol, shares similar physical and chemical properties with its non-deuterated counterpart but with a higher molecular weight due to the presence of nine deuterium atoms. This mass difference is the basis for its use as an internal standard in quantitative analysis.

PropertyThis compoundSec-Butanol (for comparison)
Molecular Formula C₄HD₉O[1]C₄H₁₀O
Molecular Weight 83.18 g/mol [1][2]74.12 g/mol [3]
Boiling Point 98 °C[2][4]98 to 100 °C[3]
Melting Point Not available-115 °C[3]
Density 0.905 g/mL at 25 °C[2]0.8063 g/cm³ at 20 °C[3]
Appearance Colorless liquidColorless liquid[3]
Isotopic Purity Typically ≥98 atom % D[2][5]Not applicable
CAS Number 1202864-22-9[2][4]78-92-2

Stability and Storage

The stability of this compound is a critical factor for its use as an analytical standard. While lauded for its exceptional stability and compatibility with various ingredients, it is susceptible to degradation through oxidation and peroxide formation, similar to its non-deuterated form.

Key Stability Considerations:

  • Oxidation: The primary degradation pathway for sec-butanol is oxidation of the secondary alcohol group to form butanone (methyl ethyl ketone).[3] This can be facilitated by exposure to oxidizing agents or certain catalytic conditions.

  • Peroxide Formation: Like other secondary alcohols, sec-butanol is prone to the formation of explosive peroxides upon prolonged exposure to air and light.[3] It is recommended to periodically test for the presence of peroxides, especially for older stock solutions.

Recommended Storage:

To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light, and in a cool, dry place. For use as a reference standard, storage at a controlled room temperature or under refrigeration as specified by the manufacturer is recommended to minimize degradation.

Experimental Protocols

Detailed experimental protocols for the characterization and analysis of this compound are not extensively published. However, standard methodologies for determining the physical properties of liquids and for its use as an internal standard are applicable.

Determination of Boiling Point (Thiele Tube Method)

A common and effective method for determining the boiling point of a small liquid sample.

Methodology:

  • A small amount of this compound is placed in a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.

  • The fusion tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.

  • The sample is heated until a rapid and continuous stream of bubbles emerges from the capillary tube.

  • The heat source is removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Use as an Internal Standard in GC-MS Analysis

This compound is frequently used as an internal standard for the quantification of sec-butanol and other volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS).

General Protocol:

  • Preparation of Standard Solutions: A series of calibration standards are prepared containing known concentrations of the analyte (e.g., sec-butanol) and a constant concentration of the internal standard (this compound).

  • Sample Preparation: The sample to be analyzed is spiked with the same constant concentration of this compound.

  • GC-MS Analysis: The prepared standards and samples are injected into the GC-MS system.

    • Gas Chromatograph (GC) Conditions: A suitable capillary column (e.g., DB-624) is used to separate the analytes. The oven temperature is programmed to achieve optimal separation.

    • Mass Spectrometer (MS) Conditions: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions for the analyte and the internal standard, enhancing sensitivity and selectivity.

  • Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards. The concentration of the analyte in the sample is then determined from this curve.

Visualizations

degradation_pathway sec_butanol_d9 This compound oxidation Oxidation sec_butanol_d9->oxidation [O] peroxide_formation Peroxide Formation (in presence of O₂) sec_butanol_d9->peroxide_formation butanone Butanone-Dₓ oxidation->butanone peroxides Explosive Peroxides peroxide_formation->peroxides

Caption: Primary degradation pathways of this compound.

gcms_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification calibration_standards Prepare Calibration Standards (Analyte + this compound) injection Inject into GC-MS calibration_standards->injection sample_prep Prepare Sample (Spike with this compound) sample_prep->injection separation Chromatographic Separation (GC) injection->separation detection Mass Spectrometric Detection (MS) separation->detection peak_integration Peak Area Integration detection->peak_integration calibration_curve Generate Calibration Curve (Area Ratio vs. Concentration) peak_integration->calibration_curve quantification Quantify Analyte in Sample calibration_curve->quantification

References

Navigating the Synthesis and Isotopic Purity of Sec-butanol-D9: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical and pharmaceutical research, isotopically labeled compounds serve as indispensable tools. Sec-butanol-D9, a deuterated isotopologue of 2-butanol, is of particular interest for its applications in metabolic studies, as a tracer in reaction mechanism elucidation, and as an internal standard in mass spectrometry-based quantification. This technical guide provides an in-depth exploration of the synthesis of this compound, with a focus on achieving high isotopic purity, and details the analytical methodologies for its comprehensive characterization.

Synthesis of this compound: A Catalytic Approach

The most prevalent and efficient method for the synthesis of this compound involves the catalytic reduction of 2-butanone (methyl ethyl ketone) using a deuterium source. This approach is favored for its high potential for isotopic incorporation and relatively mild reaction conditions. Among various catalytic systems, ruthenium-based catalysts have demonstrated exceptional efficacy.

A common strategy employs a ruthenium catalyst, often in the form of a pincer complex, to facilitate the transfer of deuterium from deuterium oxide (D₂O), an inexpensive and readily available deuterium source. The reaction proceeds via a transfer deuteration mechanism, where the catalyst shuttles deuterium atoms from D₂O to the carbonyl group of 2-butanone.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification 2-Butanone 2-Butanone D2O D2O Ru_Catalyst Ru_Catalyst Reaction_Vessel Reaction Setup (Inert Atmosphere) Workup Aqueous Workup (Extraction with Ether) Reaction_Vessel->Workup Reaction Completion Drying Drying (Anhydrous MgSO4) Workup->Drying Distillation Fractional Distillation Drying->Distillation Sec-butanol-D9_Product This compound Distillation->Sec-butanol-D9_Product

Isotopic Purity Analysis

The determination of isotopic purity is a critical step in the characterization of this compound. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR are valuable for assessing isotopic enrichment. In the ¹H NMR spectrum of a highly enriched this compound sample, the signals corresponding to the protons in the non-deuterated sec-butanol will be significantly diminished or absent. Conversely, the ²H NMR spectrum will show signals corresponding to the deuterium atoms at the various positions in the molecule. The integration of these signals can be used to quantify the extent of deuteration at each site.

Mass Spectrometry (MS): Mass spectrometry provides a direct measure of the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the number of deuterium atoms incorporated. High-resolution mass spectrometry (HRMS) is particularly useful for distinguishing between different isotopologues. The mass spectrum of this compound will exhibit a molecular ion peak at a higher m/z value compared to its non-deuterated counterpart. The relative intensities of the isotopic peaks can be used to calculate the isotopic distribution and the overall isotopic purity.

Analytical_Workflow cluster_analysis Isotopic Purity Determination Sample This compound Sample NMR NMR Spectroscopy (¹H and ²H NMR) Sample->NMR MS Mass Spectrometry (GC-MS or LC-MS) Sample->MS Data_Analysis Data Interpretation NMR->Data_Analysis Spectral Integration MS->Data_Analysis Isotopic Distribution Purity_Report Isotopic Purity Report Data_Analysis->Purity_Report Final Assessment

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the synthesis and analysis of this compound.

Table 1: Synthesis Parameters and Yield

ParameterValue
Starting Material2-Butanone
Deuterium SourceDeuterium Oxide (D₂O)
CatalystRuthenium Pincer Complex
Reaction Temperature100 - 120 °C
Reaction Time12 - 24 hours
Typical Yield75 - 90%

Table 2: Isotopic Purity Analysis Data

Analytical TechniqueParameterTypical Value
¹H NMR Residual Proton Signal< 2%
²H NMR Deuterium Incorporation> 98%
Mass Spectrometry Isotopic Enrichment (D9)> 98%
M+1 Isotopologue< 2%

Detailed Experimental Protocols

1. Synthesis of this compound via Catalytic Deuteration of 2-Butanone

  • Materials:

    • 2-Butanone (99.5% purity)

    • Deuterium Oxide (D₂O, 99.9 atom % D)

    • Ruthenium catalyst (e.g., Ru-MACHO™ or a similar pincer complex)

    • Anhydrous Toluene

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Diethyl Ether

  • Procedure:

    • To a dry, argon-flushed Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the ruthenium catalyst (0.1 - 0.5 mol%).

    • Add anhydrous toluene (5 mL per 1 g of 2-butanone).

    • Add 2-butanone to the flask.

    • Add a stoichiometric excess of deuterium oxide (D₂O).

    • Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by GC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Extract the product with diethyl ether (3 x 20 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation to obtain pure this compound.

2. Isotopic Purity Determination by NMR Spectroscopy

  • ¹H NMR Spectroscopy:

    • Prepare a sample by dissolving a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

    • Acquire the ¹H NMR spectrum.

    • Integrate the residual proton signals corresponding to sec-butanol. The isotopic purity is calculated as (1 - [Area of residual protons / Total expected proton area]) * 100%.

  • ²H NMR Spectroscopy:

    • Prepare a sample by dissolving the purified this compound in a protonated solvent (e.g., CHCl₃).

    • Acquire the ²H NMR spectrum.

    • Integrate the deuterium signals. The relative integration of the signals can confirm the positions of deuteration.

3. Isotopic Purity Determination by Mass Spectrometry

  • GC-MS Analysis:

    • Prepare a dilute solution of the purified this compound in a volatile solvent (e.g., dichloromethane).

    • Inject the sample into a GC-MS system.

    • Obtain the mass spectrum of the peak corresponding to sec-butanol.

    • Determine the relative abundances of the molecular ion peaks for the D9, D8, and other isotopologues. The isotopic enrichment is calculated as the percentage of the D9 isotopologue relative to the sum of all isotopologues.

This guide provides a comprehensive framework for the synthesis and detailed analysis of this compound. The presented methodologies, when executed with precision, will enable researchers to produce and confidently characterize high-purity deuterated sec-butanol for their specific research needs.

Sec-butanol-D9 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sec-butanol-D9, a deuterated isotopologue of sec-butanol. It details its chemical and physical properties, synthesis, and applications, with a focus on its use as an internal standard in analytical chemistry and its relevance in drug development.

Core Properties of this compound

This compound, also known as 2-butanol-d9, is a stable, isotopically labeled form of sec-butanol where nine hydrogen atoms have been replaced by deuterium. This substitution imparts a higher molecular weight without significantly altering its chemical properties, making it an invaluable tool in various scientific disciplines.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 1202864-22-9[1]
Molecular Formula C₄HD₉O[1]
Linear Formula CD₃CD₂CD(OH)CD₃[2]
Molecular Weight 83.18 g/mol [1][2]
Appearance Colorless Liquid
Density 0.905 g/mL at 25 °C[2][3]
Boiling Point 98 °C[2][3]
Isotopic Purity Typically ≥98 atom % D[2]

Applications in Research and Development

The primary utility of this compound lies in its application as an internal standard for quantitative analysis by mass spectrometry. Its use is particularly prevalent in pharmaceutical and chemical research to elucidate reaction mechanisms and metabolic pathways.[] The near-identical chemical behavior to its non-deuterated counterpart, combined with its distinct mass, allows for precise and accurate quantification of the analyte of interest.

In the realm of drug development, deuterated compounds are increasingly utilized to enhance the pharmacokinetic profiles of pharmaceuticals.[][5][6][7][8] The substitution of hydrogen with deuterium can slow down metabolic processes, leading to a longer drug half-life and potentially reducing toxic metabolite formation.[5][7] While this compound is not a therapeutic agent itself, its role as a critical reagent in the analytical methods that support these studies is paramount.

Experimental Protocols

Representative Synthesis of this compound

Principle: The synthesis of deuterated alcohols can often be achieved through the reduction of a corresponding deuterated ketone using a deuterated reducing agent in a deuterated solvent.

Materials:

  • Butan-2-one-d8

  • Sodium borodeuteride (NaBD₄)

  • Deuterated methanol (CD₃OD)

  • Deuterium oxide (D₂O)

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve butan-2-one-d8 in an excess of deuterated methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borodeuteride to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of deuterium oxide.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the resulting this compound by distillation.

Quantitative Analysis using this compound as an Internal Standard by GC-MS

Objective: To accurately quantify the concentration of a target analyte in a complex matrix using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.

Instrumentation and Reagents:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-5ms)

  • Target analyte standard

  • This compound (internal standard)

  • Sample matrix (e.g., plasma, urine)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Preparation of Standard Solutions: Prepare a series of calibration standards containing known concentrations of the target analyte and a fixed concentration of this compound.

  • Sample Preparation:

    • To a known volume of the sample matrix, add a precise amount of the this compound internal standard solution.

    • Perform a liquid-liquid extraction with an appropriate organic solvent.

    • Evaporate the organic layer to dryness and reconstitute the residue in a suitable solvent for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the prepared samples and calibration standards into the GC-MS system.

    • Develop a suitable temperature program for the GC to achieve optimal separation of the analyte and internal standard.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring for characteristic ions of both the analyte and this compound.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Spectroscopic Data (Reference)

Detailed, publicly available spectra for this compound are scarce. However, the spectra of non-deuterated sec-butanol can be used as a reference for understanding the expected fragmentation patterns and chemical shifts.

Table 2: Reference Spectroscopic Data for sec-Butanol (Non-deuterated)

Spectroscopic TechniqueKey Features
¹H NMR Chemical shifts at approximately δ 0.92 (t, 3H), 1.18 (d, 3H), 1.47 (m, 2H), and 3.72 (sextet, 1H)[9]
Mass Spectrometry (EI) Molecular ion peak at m/z 74.[10] Major fragment ions at m/z 59, 45, and 43.[10][11]

For this compound, the molecular ion peak in the mass spectrum would be expected at m/z 83, reflecting the mass increase due to the nine deuterium atoms. In the ¹H NMR spectrum, the signals corresponding to the deuterated positions would be absent.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for using a deuterated internal standard in quantitative analysis and the conceptual pathway of how deuteration can affect drug metabolism.

Quantitative_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Known Amount of This compound (IS) Sample->Add_IS Extract Analyte Extraction Add_IS->Extract GC_Separation Gas Chromatography (Separation) Extract->GC_Separation MS_Detection Mass Spectrometry (Detection) GC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Calibration Calibration Curve Plotting Ratio_Calculation->Calibration Quantification Quantification of Analyte Calibration->Quantification Standards Calibration Standards with IS Standards->GC_Separation Standards->Calibration

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Drug_Metabolism_Pathway cluster_metabolism Metabolic Process Drug_H Drug with C-H bond at metabolic site Metabolism Phase I Metabolism (e.g., Oxidation by CYP450) Drug_H->Metabolism Weaker C-H bond, faster cleavage Fast_Metabolism Faster Metabolism Shorter Half-life Drug_D Deuterated Drug with C-D bond at metabolic site Drug_D->Metabolism Stronger C-D bond, slower cleavage Slow_Metabolism Slower Metabolism Longer Half-life Metabolism->Fast_Metabolism Metabolism->Slow_Metabolism

Caption: Impact of deuteration on drug metabolism and pharmacokinetics.

References

Navigating the Laboratory Landscape with Sec-butanol-D9: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of Sec-butanol-D9 in a laboratory setting. While specific toxicological data for the deuterated form is limited, the safety protocols outlined are based on the well-established data for its non-deuterated analog, sec-butanol. The isotopic labeling in this compound, where nine hydrogen atoms are replaced by deuterium, offers enhanced stability and precision for analytical applications, particularly in nuclear magnetic resonance (NMR) and mass spectrometry for studying reaction mechanisms and metabolic pathways.[1] However, this isotopic substitution does not significantly alter its fundamental chemical properties and associated hazards. Therefore, it is imperative to handle this compound with the same level of caution as sec-butanol.

Core Safety and Hazard Information

Sec-butanol is a flammable liquid and vapor that can cause serious eye irritation and may cause respiratory irritation, drowsiness, or dizziness.[2][3] It is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[3] The primary routes of exposure are inhalation, skin contact, and eye contact.

Physical and Chemical Properties

A summary of the key physical and chemical properties of sec-butanol is presented below. These properties are critical for understanding its behavior and for implementing appropriate safety measures.

PropertyValueReference
CAS Number 1202864-22-9 (for this compound)[4]
Molecular Formula C4H1D9ODerived from search results
Molecular Weight 83.19 g/mol [5]
Appearance Clear, colorless liquid[5][6]
Odor Sweet, alcoholic[7]
Boiling Point Approximately 99-100 °C[7][8]
Flash Point 24 °C (75.2 °F)[6]
Solubility Miscible with water and many organic solvents[7]
Toxicological Data (for sec-Butanol)

The following table summarizes the available acute toxicity data for sec-butanol. It is important to note that these values are for the non-deuterated form and should be used as a conservative estimate for the deuterated analog.

Toxicity EndpointValueSpeciesRouteReference
LD50 2193 mg/kgRatOral[2]
LD50 >2000 mg/kgRatDermal[2]

Occupational exposure limits for sec-butanol have been established by various organizations and are based on acute respiratory tract and eye irritation, as well as central nervous system effects.[9] These include a permissible exposure limit (PEL) of 150 ppm (OSHA) and a threshold limit value (TLV) of 100 ppm (ACGIH).[9]

Experimental Protocols: Safe Handling and Usage

Adherence to strict experimental protocols is paramount to ensure the safety of laboratory personnel and the integrity of the research.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound to determine the appropriate PPE. The following diagram illustrates the minimum required PPE.

PPE_Workflow cluster_ppe Minimum Personal Protective Equipment (PPE) labcoat Flame-resistant Lab Coat gloves Chemical-resistant Gloves (e.g., Nitrile, Neoprene) goggles Splash-proof Safety Goggles face_shield Face Shield (when splashing is a risk) researcher Researcher handling Handling this compound researcher->handling Prepares for experiment handling->labcoat handling->gloves handling->goggles handling->face_shield

Minimum required PPE for handling this compound.
General Handling and Storage

  • Ventilation: Always handle this compound in a chemical fume hood to minimize inhalation exposure.[10]

  • Ignition Sources: Keep away from all sources of ignition, including open flames, hot surfaces, and electrical equipment that is not intrinsically safe.[3] Use non-sparking tools.[3]

  • Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.[3] The container should be protected from direct sunlight.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[2][3]

Spill and Emergency Procedures

In the event of a spill or exposure, follow these procedures immediately.

Emergency_Procedures spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Proper Ventilation evacuate->ventilate absorb Contain and Absorb Spill with Inert Material ventilate->absorb collect Collect Absorbed Material in a Sealed Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose exposure Personnel Exposure remove_clothing Remove Contaminated Clothing exposure->remove_clothing flush_eyes Flush Eyes with Water for at least 15 minutes exposure->flush_eyes fresh_air Move to Fresh Air (in case of inhalation) exposure->fresh_air wash_skin Wash Skin Thoroughly with Soap and Water remove_clothing->wash_skin medical_attention Seek Immediate Medical Attention wash_skin->medical_attention flush_eyes->medical_attention fresh_air->medical_attention

Flowchart of emergency procedures for spills and exposure.

Disposal

All waste containing this compound must be treated as hazardous waste. Collect it in a designated, properly labeled, and sealed container.[3] Dispose of the waste in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain.

Conclusion

This compound is a valuable tool in modern research, but its safe use is contingent upon a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks and maintain a safe laboratory environment. Always consult the most recent Safety Data Sheet (SDS) from the supplier before using any chemical.

References

Sec-Butanol-D9: A Comprehensive Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the material safety data sheet (MSDS) information for sec-butanol-D9 (deuterated sec-butanol). Due to the limited availability of a comprehensive safety data sheet specifically for the deuterated form, this document leverages data from the well-characterized non-deuterated sec-butanol as a primary reference. This approach is based on the principle that isotopic labeling with deuterium does not significantly alter the macroscopic chemical and physical hazards of the molecule. All data presented herein, unless otherwise specified, pertains to non-deuterated sec-butanol and should be considered a close surrogate for this compound.

Chemical and Physical Properties

The fundamental physical and chemical properties of sec-butanol are crucial for its safe handling and use in experimental settings. These properties are summarized in the table below.

PropertyValue
Chemical Formula C₄HD₉O
Molecular Weight 83.18 g/mol
CAS Number 1202864-22-9
Appearance Colorless liquid
Odor Strong, pleasant, alcohol-like
Boiling Point 99-100 °C
Melting Point -114.7 °C
Flash Point 24 °C (Closed Cup)
Autoignition Temperature 405 °C
Solubility in Water Soluble
Vapor Density 2.6 (Air = 1)
Vapor Pressure 12.5 mmHg at 20 °C

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following Globally Harmonized System (GHS) classification is based on available data for the deuterated compound and is consistent with the classification for non-deuterated sec-butanol.

Hazard ClassHazard CategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapor
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H336: May cause drowsiness or dizziness

GHS Pictograms:

GHS_Pictograms cluster_flame Flammable cluster_exclamation Irritant / Respiratory Sensitizer flame exclamation

Caption: GHS Hazard Pictograms for this compound.

Toxicological Information

The toxicological data for sec-butanol is summarized below. These values are critical for risk assessment in a laboratory setting.

Toxicity TypeRoute of ExposureSpeciesValue
Acute ToxicityOralRatLD50: 2193 mg/kg
Acute ToxicityDermalRabbitLD50: >2000 mg/kg
Acute ToxicityInhalationRatLC50: >18.7 mg/L (4 hours)
Experimental Protocols

The toxicological data presented are typically determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 401): This method is designed to assess the short-term toxic effects of a substance when administered orally. A group of laboratory animals, typically rats, are administered a single dose of the test substance. The animals are then observed for a period of 14 days for signs of toxicity and mortality. The LD50 value, which is the statistically estimated dose that is lethal to 50% of the test population, is then calculated.

Acute Dermal Toxicity (OECD 402): This guideline provides a method for assessing the toxicity of a substance when applied to the skin. The test substance is applied to a shaved area of the skin of a group of animals, usually rabbits. The application site is covered with a porous gauze dressing for 24 hours. The animals are observed for 14 days for signs of toxicity and skin reactions. The dermal LD50 is then determined.

Acute Inhalation Toxicity (OECD 403): This test evaluates the toxicity of a substance when inhaled. Animals, typically rats, are exposed to the test substance in the form of a gas, vapor, or aerosol in an inhalation chamber for a specified period (usually 4 hours). The animals are then observed for 14 days for signs of toxicity and mortality, and the LC50 (lethal concentration 50%) is calculated.

Metabolic Pathway

Sec-butanol is metabolized in the body primarily through oxidation. The following diagram illustrates a simplified metabolic pathway.

Metabolic_Pathway sec_butanol This compound mek Methyl Ethyl Ketone (MEK) (Butan-2-one) sec_butanol->mek Alcohol Dehydrogenase further_metabolism Further Metabolism (e.g., Krebs Cycle) mek->further_metabolism

Caption: Simplified metabolic pathway of sec-butanol.

The primary metabolic step is the oxidation of sec-butanol to methyl ethyl ketone (MEK) by the enzyme alcohol dehydrogenase. MEK is then further metabolized through various pathways, eventually entering central metabolic cycles like the Krebs cycle. The deuteration in this compound may lead to a kinetic isotope effect, potentially slowing the rate of its metabolism compared to the non-deuterated form.

Experimental Workflows & Logical Relationships

Hazard Assessment Workflow

A logical workflow for assessing the hazards of this compound in a research setting is crucial for ensuring laboratory safety.

Hazard_Assessment_Workflow cluster_assessment Hazard Assessment start Identify this compound as a required reagent gather_info Gather Safety Information (MSDS/SDS) start->gather_info assess_hazards Assess Physical and Health Hazards gather_info->assess_hazards develop_sop Develop Standard Operating Procedure (SOP) assess_hazards->develop_sop ppe Determine Required Personal Protective Equipment (PPE) develop_sop->ppe waste Establish Waste Disposal Protocol develop_sop->waste end Proceed with Experiment ppe->end waste->end

Caption: Workflow for hazard assessment of this compound.

This workflow emphasizes a systematic approach, starting from the identification of the chemical need to the final execution of the experiment with all safety measures in place.

Conclusion

This technical guide provides essential safety information for this compound, primarily based on the data available for its non-deuterated analogue. Researchers, scientists, and drug development professionals should use this information to conduct thorough risk assessments and implement appropriate safety protocols in their laboratories. The provided tables and diagrams are intended to offer a clear and concise summary of the key safety aspects of this compound. Always refer to the most current and specific safety data sheet available from the supplier before handling any chemical.

An In-depth Technical Guide to the NMR Spectrum of Sec-butanol-D9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of sec-butanol-D9 (CH₃CD(OH)CD₂CD₃). It is intended for an audience with a technical background in chemistry and spectroscopy, offering detailed insights into the expected spectral features of this deuterated isotopologue of sec-butanol. The content covers predicted ¹H and ¹³C NMR data, detailed experimental protocols for data acquisition, and visual diagrams to elucidate key concepts.

Introduction to this compound and its NMR Spectroscopy

Sec-butanol (2-butanol) is a common organic solvent and chemical intermediate. Its deuterated analogue, this compound, serves as a valuable tool in various research applications, including as a non-protonated solvent in ¹H NMR spectroscopy, as an internal standard, and in mechanistic studies to trace the fate of deuterium atoms. Understanding its NMR spectrum is crucial for its effective use.

Due to the magnetic properties of deuterium (²H), which has a spin I=1 and a much smaller gyromagnetic ratio than protium (¹H), its signals are not observed in a standard ¹H NMR experiment. Consequently, the ¹H NMR spectrum of this compound is significantly simplified compared to its non-deuterated counterpart, showing only the signal for the hydroxyl proton. The ¹³C NMR spectrum is also affected by the deuterium substitution, primarily through the splitting of carbon signals due to one-bond and, to a lesser extent, two-bond carbon-deuterium coupling.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, alongside the experimental data for non-deuterated sec-butanol for comparison. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Spectral Data
CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Sec-butanol Hₐ (CH₃)~0.92Triplet (t)~7.4
Hₑ (CH₃)~1.18Doublet (d)~6.2
Hₙ (CH₂)~1.47Multiplet (m)-
Hₓ (CH)~3.72Sextet-
Hₒ (OH)Variable (~1.6-4.0)Singlet (s, broad)-
This compound Hₒ (OH)Variable (~1.6-4.0)Singlet (s, broad)-

Note: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent.

¹³C NMR Spectral Data
CompoundCarbon AssignmentChemical Shift (δ, ppm)Predicted Multiplicity (in ¹³C NMR of D9)
Sec-butanol C1 (CH₃)~10.0Triplet of triplets (tt)
C4 (CH₃)~22.8Triplet of doublets (td)
C3 (CH₂)~32.1Triplet of triplets (tt)
C2 (CH)~69.3Triplet
This compound C1 (CD₃)~10.0Septet
C4 (CD₃)~22.8Septet
C3 (CD₂)~32.1Quintet
C2 (CD)~69.3Triplet

Note: The multiplicities in the ¹³C NMR spectrum of this compound are due to one-bond ¹³C-²H coupling. The actual appearance may be complex due to overlapping multiplets and smaller two-bond couplings.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR spectra of small molecules like this compound.

Sample Preparation
  • Analyte Purity : Ensure the this compound sample is of high purity to avoid signals from contaminants.

  • Solvent Selection : Choose a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) that does not have overlapping signals with the analyte. For this compound, where only the hydroxyl proton is observed in the ¹H spectrum, a wider range of deuterated solvents can be used.

  • Concentration : For ¹H NMR, a concentration of 5-25 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Sample Filtration : To ensure a homogeneous magnetic field, filter the final solution through a pipette with a small cotton or glass wool plug into a clean, dry, high-quality NMR tube.

  • Labeling : Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

¹H NMR Acquisition Parameters (Typical) :

  • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS) : 8 to 16 scans are usually sufficient for a moderately concentrated sample.

  • Receiver Gain (RG) : Adjust automatically or manually to avoid signal clipping.

  • Acquisition Time (AQ) : Typically 2-4 seconds.

  • Relaxation Delay (D1) : 1-5 seconds to allow for full relaxation of the protons.

  • Spectral Width (SW) : A range of -2 to 12 ppm is generally adequate for most organic molecules.

  • Temperature : Standard probe temperature (e.g., 298 K).

¹³C NMR Acquisition Parameters (Typical) :

  • Pulse Program : A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS) : Due to the low sensitivity of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 or more, depending on the sample concentration.

  • Receiver Gain (RG) : Adjust automatically or manually.

  • Acquisition Time (AQ) : Typically 1-2 seconds.

  • Relaxation Delay (D1) : 2 seconds.

  • Spectral Width (SW) : A range of 0 to 220 ppm is standard for most organic compounds.

  • Decoupling : Broadband proton decoupling is applied during acquisition to simplify the spectrum by removing ¹H-¹³C coupling.

NMR Data Processing
  • Fourier Transformation (FT) : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

  • Phasing : The spectrum is phased to ensure all peaks have a pure absorption lineshape. This can be done automatically and then manually fine-tuned.

  • Baseline Correction : A baseline correction is applied to obtain a flat baseline across the spectrum.

  • Referencing : The spectrum is referenced by setting the TMS signal to 0.00 ppm.

  • Integration : The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the ratio of protons.

  • Peak Picking : The chemical shifts of the peaks are determined.

Visualization of Concepts

The following diagrams, created using the DOT language, illustrate key concepts related to the NMR spectroscopy of sec-butanol and the general workflow of an NMR experiment.

sec_butanol_structure cluster_sec_butanol Sec-butanol Structure C1 C1(Hₐ)H₃ C2 C2(Hₓ)H C4 C4(Hₑ)H₃ C2->C4 O O(Hₒ)H C2->O C3 C3(Hₙ)H₂ C3->C1 C3->C2

Caption: Molecular structure of sec-butanol with proton assignments.

nmr_workflow cluster_workflow NMR Experiment Workflow SamplePrep Sample Preparation DataAcq Data Acquisition SamplePrep->DataAcq DataProc Data Processing DataAcq->DataProc Analysis Spectral Analysis DataProc->Analysis

Caption: General workflow for an NMR experiment.

spin_system_comparison cluster_sec_butanol Sec-butanol ¹H Spin System cluster_sec_butanol_d9 This compound ¹H Spin System Ha Hₐ (CH₃) Hn Hₙ (CH₂) Ha->Hn J(Hₐ,Hₙ) Hx Hₓ (CH) Hn->Hx J(Hₙ,Hₓ) He Hₑ (CH₃) Hx->He J(Hₓ,Hₑ) Ho Hₒ (OH)

Caption: Comparison of ¹H NMR spin systems.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Sec-butanol-D9

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of sec-butanol-D9. Due to the limited availability of direct experimental mass spectra for this specific isotopologue in public databases, this guide is based on the established fragmentation pathways of unlabeled sec-butanol and the known behavior of deuterated compounds in mass spectrometry.

Core Concepts in the Mass Spectrometry of Alcohols

The fragmentation of alcohols upon electron ionization (EI) is primarily governed by two key pathways: alpha-cleavage and dehydration (loss of water).[1][2][3]

  • Alpha-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[1][2] For secondary alcohols, this can occur on either side of the alpha-carbon, leading to the formation of stable oxonium ions.

  • Dehydration: This pathway involves the elimination of a water molecule (H₂O).[1] This is a common fragmentation route for many alcohols, often resulting in a detectable M-18 peak (or M-19/M-20 for deuterated analogs) in the mass spectrum.

Predicted Fragmentation Pattern of this compound

The molecular formula for this compound is C₄D₉H₁O, with a molecular weight of approximately 83.18 g/mol . The molecular ion peak ([M]⁺˙) is therefore expected at an m/z of 83. The fragmentation of this compound will follow the principles of alcohol fragmentation, with the deuterium labels providing valuable insight into the fragmentation mechanisms.

Table 1: Predicted Major Fragments of this compound in Electron Ionization Mass Spectrometry

m/zProposed Fragment IonFragmentation Pathway
83[CD₃CD(OH)CD₂CD₃]⁺˙Molecular Ion
65[CD(OH)CD₂CD₃]⁺Alpha-cleavage: Loss of a CD₃˙ radical
50[CD₃CD(OH)]⁺Alpha-cleavage: Loss of a CD₂CD₃˙ radical
63[C₄D₈]⁺˙Dehydration: Loss of D₂O
64[C₄D₉]⁺Loss of OD˙

Note: The relative abundances of these ions can only be definitively determined through experimental analysis.

Detailed Fragmentation Pathways

The fragmentation of this compound is initiated by the ionization of the molecule, typically by removing a non-bonding electron from the oxygen atom.

  • Alpha-Cleavage: The charge localization on the oxygen atom facilitates the cleavage of the adjacent C-C bonds.

    • Loss of a Deuterated Methyl Radical (CD₃˙): Cleavage of the bond between the alpha-carbon and the terminal deuterated methyl group results in the formation of a stable oxonium ion at m/z 65. This is often a very favorable fragmentation pathway for sec-butanol.

    • Loss of a Deuterated Ethyl Radical (CD₂CD₃˙): Cleavage of the bond between the alpha-carbon and the deuterated ethyl group leads to the formation of an oxonium ion at m/z 50.

  • Dehydration: The loss of a water molecule from the molecular ion can occur. In the case of this compound, this would primarily involve the loss of D₂O, resulting in a fragment ion at m/z 63. The mechanism for water loss in deuterated alcohols can be complex and may involve rearrangements.

  • Other Fragmentation Pathways:

    • Loss of a Hydroxyl Radical (OD˙): The loss of a deuterated hydroxyl radical can lead to the formation of a deuterated butyl cation at m/z 64.

    • Sequential Fragmentations: The primary fragment ions can undergo further fragmentation, leading to smaller ions.

Visualization of Fragmentation and Experimental Workflow

The following diagrams illustrate the predicted fragmentation pathways and a typical experimental workflow for GC-MS analysis.

Fragmentation_Pattern Predicted Fragmentation of this compound cluster_alpha Alpha-Cleavage cluster_other Other Pathways M [CD3CD(OH)CD2CD3]+• m/z = 83 Molecular Ion F1 [CD(OH)CD2CD3]+ m/z = 65 M->F1 - CD3• F2 [CD3CD(OH)]+ m/z = 50 M->F2 - C2D5• F3 [C4D8]+• m/z = 63 M->F3 - D2O

Predicted fragmentation pathways of this compound.

Experimental_Workflow GC-MS Experimental Workflow A Sample Preparation (Dilution in appropriate solvent) B Injection into GC A->B C Separation on GC Column B->C D Elution into MS C->D E Ionization (Electron Ionization) D->E F Mass Analysis (Quadrupole) E->F G Detection (Electron Multiplier) F->G H Data Acquisition & Processing G->H I Mass Spectrum Generation H->I

A typical workflow for GC-MS analysis.

Experimental Protocols

The analysis of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • A stock solution of this compound is prepared in a volatile, inert solvent such as methanol or dichloromethane.

  • Working solutions are prepared by diluting the stock solution to a concentration suitable for GC-MS analysis, typically in the low ppm range.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading. The injector temperature is typically set to 250°C.

  • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

  • GC Column: A non-polar or medium-polarity capillary column is suitable for the separation of butanol isomers. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms).

  • Oven Temperature Program: A temperature program is used to ensure good separation and peak shape. A typical program might be:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase temperature at 10°C/min to 150°C.

    • Hold: Hold at 150°C for 2 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

  • Ion Source Temperature: Typically maintained at 230°C.

  • Quadrupole Temperature: Typically maintained at 150°C.

  • Mass Range: A scan range of m/z 35-100 is sufficient to cover the molecular ion and expected fragments of this compound.

  • Data Acquisition: Data is acquired in full scan mode to obtain the complete mass spectrum.

This guide provides a comprehensive theoretical framework for understanding the mass spectrometry fragmentation of this compound. Experimental verification is recommended to confirm the predicted fragmentation patterns and their relative abundances.

References

In-Depth Technical Guide to Sec-butanol-D9 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential tool for precise analytical measurements and mechanistic studies, Sec-butanol-D9 (deuterated sec-butanol) offers enhanced stability and a distinct isotopic signature for a range of scientific applications. This guide provides a comprehensive overview of its commercial availability, technical specifications, and key applications, with a focus on its use in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Overview of this compound

This compound is an isotopically labeled form of sec-butanol where nine hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution provides a significant mass shift and distinct NMR signals, making it an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative analysis and as a tracer in studies of reaction mechanisms and metabolic pathways. Its primary use is in research and development settings where precise quantification and tracking of molecules are critical.

Chemical and Physical Properties
PropertyValue
CAS Number 1202864-22-9
Molecular Formula C₄HD₉O
Molecular Weight 83.18 g/mol
Appearance Colorless liquid
Boiling Point ~98 °C
Density ~0.905 g/mL at 25 °C
Isotopic Purity Typically ≥98 atom % D

Commercial Suppliers and Availability

This compound is available from several specialized chemical suppliers that offer isotopically labeled compounds for research purposes. The product is typically sold in small quantities, reflecting its primary use in laboratory-scale applications.

SupplierPurityAvailable Pack Sizes
Sigma-Aldrich 98 atom % D, 98% (CP)Inquire for industrial and pre-pack quantities
CymitQuimica 98 atom % D100mg, 250mg
ChemicalBook ≥95.00%5mg, 1g
MuseChem ≥95%Inquire
Pharmaffiliates High PurityInquire
BOC Sciences 98 atom % DInquire

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of scientific research, particularly in the pharmaceutical and chemical industries.

Quantitative NMR (qNMR) Spectroscopy

The most prominent application of this compound is as an internal standard in quantitative NMR (qNMR) spectroscopy. In qNMR, the signal intensity of an analyte is compared to that of a standard of known concentration to determine the analyte's purity or concentration in a sample.

Key advantages of using this compound as a qNMR internal standard:

  • Chemical Inertness: It is chemically stable and unlikely to react with a wide range of analytes.

  • Simplified Spectrum: The deuterium substitution simplifies the ¹H NMR spectrum, reducing the likelihood of signal overlap with the analyte.

  • Distinct Chemical Shift: Its signals appear in a region of the NMR spectrum that often does not interfere with the signals of the compound of interest.

  • Low Volatility: Its relatively high boiling point ensures minimal evaporation during sample preparation and analysis.

Mechanistic and Metabolic Studies

This compound can be used as a tracer to elucidate reaction mechanisms and metabolic pathways. By tracking the deuterium label using techniques like mass spectrometry and NMR, researchers can determine the fate of the molecule in a chemical reaction or biological system. This is particularly useful in drug metabolism and pharmacokinetic (DMPK) studies during the drug development process.

Experimental Protocol: Quantitative NMR (qNMR) using an Internal Standard

While a specific, detailed experimental protocol for this compound was not found in the surveyed literature, a generalized procedure for using a deuterated internal standard in qNMR is provided below. This protocol should be adapted based on the specific analyte, solvent, and NMR instrument used.

Materials and Equipment
  • This compound (as internal standard)

  • Analyte of interest

  • High-purity deuterated NMR solvent (e.g., Chloroform-d, DMSO-d6)

  • High-precision analytical balance

  • Volumetric flasks and pipettes

  • NMR spectrometer

Generalized Experimental Workflow

G cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis weigh_analyte Accurately weigh analyte weigh_standard Accurately weigh this compound dissolve Dissolve both in a precise volume of deuterated solvent weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer instrument_setup Set up NMR spectrometer (e.g., shim, lock) transfer->instrument_setup acquire_spectrum Acquire 1H NMR spectrum with appropriate parameters for quantification instrument_setup->acquire_spectrum process_spectrum Process the spectrum (e.g., Fourier transform, phase correction, baseline correction) acquire_spectrum->process_spectrum integrate_peaks Integrate characteristic peaks of analyte and standard process_spectrum->integrate_peaks calculate_concentration Calculate analyte concentration or purity integrate_peaks->calculate_concentration

Caption: Generalized workflow for quantitative NMR (qNMR) using an internal standard.

Detailed Methodological Steps
  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a precise volume of the chosen deuterated NMR solvent in a volumetric flask to create a stock solution of known concentration.

  • Preparation of the Analyte Sample:

    • Accurately weigh a known amount of the analyte.

    • Dissolve the analyte in a precise volume of the deuterated NMR solvent.

  • Preparation of the qNMR Sample:

    • To the analyte solution, add a precise volume of the this compound internal standard stock solution.

    • Alternatively, weigh both the analyte and this compound into the same vial and dissolve them together in the deuterated solvent.

    • Ensure complete dissolution and homogenization.

    • Transfer an appropriate volume of the final solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Crucial Parameters for Quantification:

      • Relaxation Delay (d1): Set a sufficiently long relaxation delay (typically 5-7 times the longest T1 relaxation time of the signals of interest) to ensure complete relaxation of all nuclei between scans.

      • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).

      • Pulse Angle: Use a 90° pulse angle.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Carefully integrate a well-resolved, characteristic signal of the analyte and a signal from this compound.

    • Calculate the concentration or purity of the analyte using the following formula:

      Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

      Where:

      • I = Integral area of the signal

      • N = Number of protons giving rise to the signal

      • MW = Molecular weight

      • m = Mass

      • Purity = Purity of the substance

Safety and Handling

This compound should be handled with the same precautions as its non-deuterated counterpart. It is a flammable liquid and vapor. Causes serious eye irritation and may cause respiratory irritation or drowsiness and dizziness. Handle in a well-ventilated area, away from ignition sources, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.

Logical Relationship for Application Selection

G start Research Goal quantification Precise Quantification (Purity or Concentration) start->quantification mechanism Reaction Mechanism or Metabolic Pathway Study start->mechanism qnmr Quantitative NMR (qNMR) quantification->qnmr ms_nmr Mass Spectrometry (MS) and/or NMR mechanism->ms_nmr internal_standard Use this compound as Internal Standard qnmr->internal_standard tracer Use this compound as a Tracer ms_nmr->tracer

Caption: Decision-making process for the application of this compound in research.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. Its utility as a high-precision analytical tool, particularly in qNMR, makes it a valuable component of the modern analytical laboratory.

Methodological & Application

Application Note: High-Throughput Quantification of Volatile Organic Compounds Using Sec-butanol-D9 as an Internal Standard in GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and reliable method for the quantification of volatile organic compounds (VOCs) in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with Sec-butanol-D9 as an internal standard. The use of a deuterated internal standard is critical for correcting variations arising from sample preparation, injection volume, and instrument drift, thereby ensuring high accuracy and precision.[1][2] This document provides a detailed experimental protocol, method validation parameters, and illustrative workflows for researchers, scientists, and drug development professionals engaged in the analysis of volatile analytes.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3] In quantitative analysis, the inclusion of an internal standard (IS) is a well-established practice to improve the accuracy and precision of the results. An ideal internal standard should be chemically similar to the analytes of interest but chromatographically distinguishable. Deuterated analogs of analytes are considered the gold standard for use as internal standards in mass spectrometry because they co-elute with the target analyte and exhibit similar ionization and fragmentation behavior, while being distinguishable by their mass-to-charge ratio.[1]

This compound, a deuterated form of 2-butanol, serves as an excellent internal standard for the analysis of a wide range of small, polar volatile compounds, such as other alcohols, ketones, and esters, often found in food and beverage products, environmental samples, and biological matrices. Its use helps to mitigate matrix effects and compensate for analyte loss during sample workup.[1] This application note details a comprehensive protocol for the use of this compound in a typical GC-MS workflow, from sample preparation to data analysis.

Experimental Protocols

Materials and Reagents
  • Analytes of Interest: (e.g., Methanol, Ethanol, Acetone, Isopropanol, Ethyl Acetate) - Analytical Grade

  • Internal Standard: this compound (≥98% isotopic purity)

  • Solvent: Dichloromethane (DCM), HPLC grade

  • Matrix: (e.g., Water, Fruit Juice, Plasma)

  • Reagents for Extraction (if applicable): Sodium chloride (NaCl), Anhydrous sodium sulfate (Na₂SO₄)

Preparation of Standard Solutions
  • Internal Standard Stock Solution (IS Stock): Prepare a 1000 µg/mL stock solution of this compound in dichloromethane.

  • Analyte Stock Solution (Analyte Stock): Prepare a 1000 µg/mL stock solution containing all target analytes in dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the Analyte Stock solution. Spike each calibration standard with the IS Stock solution to a final concentration of 50 µg/mL of this compound. A typical calibration range might be 1, 5, 10, 25, 50, 100, and 250 µg/mL of the target analytes.

Sample Preparation (Liquid-Liquid Extraction)
  • Sample Spiking: To 1 mL of the liquid sample (e.g., fruit juice), add 50 µL of the 1000 µg/mL IS Stock solution (final concentration of 50 µg/mL).

  • Salting Out: Add 0.2 g of NaCl to the sample to enhance the extraction of polar analytes.

  • Extraction: Add 1 mL of dichloromethane to the sample. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the organic (bottom) layer to a clean GC vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

GC-MS Instrumental Parameters
ParameterValue
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (10:1)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temp 40°C, hold for 2 min; ramp to 150°C at 10°C/min; ramp to 240°C at 25°C/min, hold for 2 min
Transfer Line Temp 250°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Table 1: Recommended GC-MS Parameters.

Selected Ion Monitoring (SIM) Parameters
CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Methanol3129-
Ethanol453129
Acetone4358-
Isopropanol454359
Ethyl Acetate436188
This compound 68 50 -

Table 2: Example SIM ions for target analytes and this compound.

Data Presentation and Method Validation

The method was validated for linearity, accuracy, precision, and recovery according to established guidelines.

Linearity

Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

AnalyteCalibration Range (µg/mL)
Methanol1 - 2500.9985
Ethanol1 - 2500.9991
Acetone1 - 2500.9979
Isopropanol1 - 2500.9988
Ethyl Acetate1 - 2500.9995

Table 3: Linearity of the method for representative VOCs.

Accuracy and Precision

Accuracy and precision were evaluated by analyzing spiked matrix samples at three different concentration levels (n=5).

AnalyteSpiked Conc. (µg/mL)Mean Measured Conc. (µg/mL)Accuracy (%)Precision (RSD %)
Methanol 109.898.04.2
5051.2102.43.1
10099.199.12.5
Ethanol 1010.3103.03.8
5049.599.02.9
100101.5101.52.1
Acetone 109.595.05.1
5052.1104.23.5
10098.798.72.8

Table 4: Accuracy and precision data.

Recovery

The extraction recovery was determined by comparing the analyte peak areas in pre-extraction spiked samples to those in post-extraction spiked samples.

AnalyteRecovery (%)
Methanol88.5
Ethanol92.1
Acetone85.3
Isopropanol95.2
Ethyl Acetate98.6

Table 5: Extraction recovery of VOCs.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Liquid Sample (1 mL) Spike_IS 2. Spike with This compound Sample->Spike_IS Add_Salt 3. Add NaCl Spike_IS->Add_Salt Extract 4. Add Dichloromethane & Vortex Add_Salt->Extract Centrifuge 5. Centrifuge Extract->Centrifuge Collect 6. Collect Organic Layer Centrifuge->Collect Dry 7. Dry with Na₂SO₄ Collect->Dry GC_Vial GC Vial Dry->GC_Vial GC_Injection GC Injection GC_Vial->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Area Ratio vs. Conc.) Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for VOC analysis using this compound internal standard.

Signaling_Pathway Analyte_IS Analyte + Internal Standard (IS) (Co-eluting) Ionization Electron Ionization (70 eV) Analyte_IS->Ionization Mass_Analyzer Quadrupole Mass Analyzer Ionization->Mass_Analyzer Fragment Ions Analyte_Ions Analyte Ions Mass_Analyzer->Analyte_Ions IS_Ions IS (this compound) Ions Mass_Analyzer->IS_Ions Detector Electron Multiplier Detector Data_System Data System Detector->Data_System Signal Amplification Analyte_Signal Analyte Signal (Area_Analyte) Data_System->Analyte_Signal IS_Signal IS Signal (Area_IS) Data_System->IS_Signal Analyte_Ions->Detector IS_Ions->Detector Ratio_Calc Calculate Area Ratio (Area_Analyte / Area_IS) Analyte_Signal->Ratio_Calc IS_Signal->Ratio_Calc Quantification Quantify Analyte Concentration via Calibration Curve Ratio_Calc->Quantification

Caption: Logical relationship of internal standard-based quantification in GC-MS.

Conclusion

The use of this compound as an internal standard provides a reliable and accurate method for the quantification of volatile organic compounds by GC-MS. The detailed protocol and validation data presented in this application note demonstrate the effectiveness of this approach in compensating for analytical variability. This method is suitable for a wide range of applications in quality control, environmental monitoring, and clinical diagnostics, offering high-throughput capabilities with excellent performance.

References

Applications of Sec-butanol-D9 in Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Sec-butanol-D9 in mass spectrometry. This compound, a deuterated stable isotope of sec-butanol, serves as a valuable tool in quantitative mass spectrometry and atmospheric research due to its distinct mass shift and similar physicochemical properties to its unlabeled counterpart.

Application 1: Internal Standard for Quantitative Analysis by GC-MS and LC-MS

This compound is an ideal internal standard for the quantification of volatile organic compounds (VOCs), particularly short-chain alcohols like sec-butanol, in various matrices.[1][2] Its use helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of analytical methods.[1][3] Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they co-elute with the analyte and exhibit similar ionization efficiency, minimizing matrix effects.[1][3]

Experimental Protocol: Quantification of Sec-butanol in Biological Samples using GC-MS

This protocol describes the determination of sec-butanol in a biological matrix (e.g., blood or urine) using a headspace gas chromatography-mass spectrometry (HS-GC-MS) method with this compound as the internal standard.

1. Materials and Reagents:

  • Sec-butanol (analyte)

  • This compound (internal standard)

  • Deionized water

  • Methanol (for stock solutions)

  • Headspace vials (20 mL) with caps and septa

  • Autosampler vials

2. Preparation of Standard and Quality Control (QC) Samples:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of sec-butanol and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of sec-butanol by serial dilution of the stock solution with deionized water to achieve concentrations ranging from 0.1 to 50 µg/mL.

  • Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with deionized water.

  • Calibration Standards: In headspace vials, add 100 µL of each working standard solution, 100 µL of the internal standard working solution, and 800 µL of blank matrix (e.g., drug-free blood or urine).

  • QC Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards using separately prepared stock solutions.

3. Sample Preparation:

  • To 800 µL of the biological sample (e.g., blood, urine) in a headspace vial, add 100 µL of the internal standard working solution (10 µg/mL this compound) and 100 µL of deionized water.

  • Cap the vials tightly and vortex for 10 seconds.

4. HS-GC-MS Parameters:

  • Headspace Autosampler:

    • Vial Equilibration Temperature: 85°C

    • Vial Equilibration Time: 15 min

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 95°C

    • Injection Volume: 1 mL

  • Gas Chromatograph:

    • Column: DB-624 or similar phase suitable for volatile compounds (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness)

    • Inlet Temperature: 200°C

    • Oven Program: Initial temperature 40°C for 5 min, ramp to 180°C at 10°C/min, hold for 2 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (Electron Ionization - EI):

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor:

      • Sec-butanol: m/z 45, 59

      • This compound: m/z 54, 68

5. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Use a linear regression model with a weighting factor of 1/x or 1/x² to fit the data.

  • Determine the concentration of sec-butanol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

ParameterValue
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 µg/mL
Accuracy (% bias)Within ±15%
Precision (%RSD)< 15%
Recovery95 - 105%

Experimental Workflow for Quantitative Analysis

cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Sample Biological Sample HS Headspace Incubation (85°C, 15 min) Sample->HS IS This compound Internal Standard IS->HS Cal Calibration Standards Cal->HS QC Quality Controls QC->HS GC Gas Chromatography (Separation) HS->GC Vapor Injection MS Mass Spectrometry (Detection - SIM) GC->MS Integration Peak Integration MS->Integration Ratio Calculate Area Ratios (Analyte/IS) Integration->Ratio Curve Calibration Curve Construction Ratio->Curve Quant Quantification of Unknowns Curve->Quant

Caption: Workflow for the quantification of sec-butanol in biological samples.

Application 2: OH Radical Tracer in Atmospheric Chemistry using PTR-MS

In atmospheric and environmental science, butanol-d9 is utilized as a tracer compound to determine the concentration of hydroxyl (OH) radicals, a key oxidant in the troposphere.[4] This technique, often referred to as an "OH clock," relies on the reaction of a known amount of the tracer with OH radicals in an environmental chamber or in the ambient atmosphere. The decay of the tracer concentration over time, monitored by Proton-Transfer-Reaction Mass Spectrometry (PTR-MS), allows for the calculation of the OH radical concentration.[4] The use of a deuterated tracer like butanol-d9 is advantageous as its signal in the mass spectrum is less likely to have interferences from other atmospheric VOCs.[1]

Experimental Protocol: Determination of OH Radical Concentration using Butanol-D9 and PTR-MS

This protocol outlines a general procedure for using butanol-d9 as an OH radical tracer in an environmental chamber experiment.

1. Materials and Reagents:

  • Butanol-D9

  • Zero air (purified air free of VOCs and NOx)

  • Source of OH radicals (e.g., ozonolysis of an alkene, photolysis of HONO or H₂O₂)

2. Experimental Setup:

  • Environmental Chamber: A chamber made of FEP Teflon or other inert material.

  • Butanol-D9 Introduction System: A syringe pump or a gas-tight syringe to introduce a known amount of butanol-d9 into the chamber.

  • OH Radical Source: A system to generate OH radicals within the chamber.

  • Proton-Transfer-Reaction Mass Spectrometer (PTR-MS): For real-time monitoring of butanol-d9 concentration.

3. Experimental Procedure:

  • Chamber Flushing: Flush the environmental chamber with zero air until the background VOC concentration is negligible.

  • Butanol-D9 Injection: Inject a known amount of butanol-d9 into the chamber to achieve an initial concentration of a few parts-per-billion (ppb). Allow the concentration to stabilize.

  • Initiation of OH Radical Production: Start the generation of OH radicals in the chamber.

  • PTR-MS Monitoring: Continuously monitor the concentration of protonated butanol-d9 (m/z 84) using the PTR-MS. Also monitor the signal of a non-reactive tracer to account for dilution.

  • Data Acquisition: Record the butanol-d9 signal over time.

4. Data Analysis:

  • The concentration of OH radicals can be calculated using the following equation:

    [OH] = - (ln([C]t / [C]₀)) / (k * t)

    Where:

    • [OH] is the average OH radical concentration (molecules/cm³)

    • [C]t is the concentration of butanol-d9 at time t

    • [C]₀ is the initial concentration of butanol-d9

    • k is the rate constant for the reaction of butanol-d9 with OH radicals (e.g., 3.42 x 10⁻¹² cm³/molecule·s)

    • t is the reaction time (s)

Quantitative Data Summary

ParameterTypical Value
Initial Butanol-D9 Concentration1 - 10 ppb
OH Radical Concentration10⁵ - 10⁷ molecules/cm³
Rate Constant (k)3.42 x 10⁻¹² cm³/molecule·s
PTR-MS Monitored Ion (m/z)84 (C₄D₉OH₂⁺)

Logical Relationship for OH Radical Measurement

cluster_input Inputs cluster_process Experimental Process cluster_output Output Butanol_D9 Known Concentration of Butanol-D9 ([C]₀) Reaction Reaction in Environmental Chamber (Butanol-D9 + OH → Products) Butanol_D9->Reaction OH_source OH Radical Source OH_source->Reaction Monitoring PTR-MS Monitoring of Butanol-D9 Decay ([C]t) Reaction->Monitoring Calculation Calculation of OH Radical Concentration Monitoring->Calculation

Caption: Logical flow for determining OH radical concentration using butanol-d9.

References

Application Notes and Protocols: Deuterated Butanol Isomers as Tracers for Hydroxyl Radicals in Atmospheric Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to n-Butanol-D9 (D9B) as an OH Radical Tracer

In atmospheric chemistry, understanding the concentration and influence of the hydroxyl radical (OH) is paramount. The OH radical is the primary daytime oxidant in the troposphere, controlling the lifetime of most volatile organic compounds (VOCs), including pollutants and greenhouse gases. Direct measurement of OH concentrations is challenging due to its high reactivity and low abundance.

An effective indirect method involves the use of a tracer compound. An ideal tracer reacts with OH at a well-known rate and is otherwise chemically inert under atmospheric conditions. Its decay over time can be used to calculate the average OH concentration. n-Butanol-d9 (D9B) has emerged as a valuable tracer for several key reasons:

  • Well-Characterized Reaction Kinetics: The rate coefficient for the reaction of D9B with OH radicals has been extensively studied across a range of atmospheric temperatures.

  • Minimal Interferences: D9B can be detected by Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) at a mass-to-charge ratio (m/z 66) that typically has low interference from other atmospheric constituents, even in complex chemical environments.[1]

  • Atmospheric Relevance: Its reaction rate with OH is in a range that allows for measurable decay over typical experimental timescales in atmospheric simulation chambers.

Quantitative Data: Reaction Rate Coefficients

The reaction of D9B with OH radicals is the cornerstone of its use as a tracer. The rate coefficient (k) for this reaction is temperature-dependent. The following tables summarize the key kinetic parameters for the reaction:

D9B + OH → Products

Table 1: Reaction Rate Coefficient of n-Butanol-d9 (D9B) with OH Radicals at Room Temperature.

Temperature (K)Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹)UncertaintyReference
295 ± 33.42 x 10⁻¹²± 0.26 x 10⁻¹²[1]
2953.40 x 10⁻¹²± 0.88 x 10⁻¹²[2]

Table 2: Temperature Dependence of the D9B + OH Reaction Rate Coefficient.

The temperature dependence of the rate coefficient over a range of 240–750 K is described by the modified Arrhenius expression[1]:

k(T) = (1.57 ± 0.88) x 10⁻¹⁴ * (T/293)⁴·⁶⁰±⁰·⁴ * exp(1606 ± 164 / T) cm³ molecule⁻¹ s⁻¹

ParameterValue
A (Pre-exponential factor)(1.57 ± 0.88) x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹
n4.60 ± 0.4
Ea/R (Activation Energy term)1606 ± 164 K

Experimental Protocols

The determination of the reaction rate coefficient and the use of D9B as an OH tracer rely on established experimental techniques. The two primary methods are the relative rate method and the absolute rate method.

Relative Rate Method

This is the most common method for using D9B as an OH tracer in atmospheric simulation chambers. The decay of D9B is measured relative to a reference compound for which the reaction rate coefficient with OH is well-known.

Protocol:

  • Chamber Setup: Introduce a known concentration of D9B and a reference compound (e.g., 2-butanone, toluene, propanol) into a thermally regulated atmospheric simulation chamber.[2]

  • OH Radical Generation: Generate OH radicals within the chamber. A common method is the photolysis of a precursor, such as hydrogen peroxide (H₂O₂) or methyl nitrite (CH₃ONO), using UV lamps.

  • Concentration Monitoring: Monitor the concentrations of D9B and the reference compound over time using an analytical instrument, typically a Proton-Transfer-Reaction Mass Spectrometer (PTR-MS).

  • Data Analysis: The relative loss of D9B and the reference compound is used to calculate the rate coefficient of D9B with OH using the following equation:

    ln([D9B]₀ / [D9B]ₜ) = (k_D9B / k_ref) * ln([Ref]₀ / [Ref]ₜ)

    Where:

    • [D9B]₀ and [Ref]₀ are the initial concentrations.

    • [D9B]ₜ and [Ref]ₜ are the concentrations at time t.

    • k_D9B and k_ref are the rate coefficients for the reaction of OH with D9B and the reference compound, respectively.

    By plotting ln([D9B]₀ / [D9B]ₜ) against ln([Ref]₀ / [Ref]ₜ), a straight line with a slope of (k_D9B / k_ref) is obtained. Since k_ref is known, k_D9B can be determined.

Absolute Rate Method

This method involves the direct measurement of the decay of D9B in the presence of a known concentration of OH radicals. It is often performed in a low-pressure discharge flow tube reactor coupled to a mass spectrometer.

Protocol:

  • Flow Tube Setup: A low-pressure (2–10 Torr) discharge flow tube is used to control the reaction time and conditions.

  • OH Radical Generation: OH radicals are typically generated by the reaction of H atoms with NO₂.

  • Reactant Introduction: A known concentration of D9B is introduced into the flow tube.

  • Concentration Monitoring: The concentration of D9B is monitored at different points along the flow tube (corresponding to different reaction times) using a mass spectrometer.

  • Data Analysis: The decay of D9B is monitored in the presence and absence of OH radicals. The pseudo-first-order rate coefficient (k') is determined from the decay of D9B in the presence of an excess of OH. The second-order rate coefficient (k_D9B) is then calculated by dividing k' by the known OH concentration.

Visualization of Workflows and Reactions

Experimental Workflow for the Relative Rate Method

Relative_Rate_Workflow cluster_chamber Atmospheric Simulation Chamber cluster_analysis Analysis A Introduce D9B and Reference Compound B Generate OH Radicals (e.g., H2O2 photolysis) A->B C Reaction with OH B->C D Monitor Concentrations (PTR-MS) C->D Sampled Gas E Plot Relative Decay D->E F Calculate k_D9B E->F

Caption: Workflow for the relative rate determination of the D9B + OH reaction.

Chemical Reaction of D9B with OH

D9B_Reaction D9B n-Butanol-d9 (CD3(CD2)3OH) Products Products (e.g., D8-Butanal + D2O) D9B->Products k_D9B OH Hydroxyl Radical (•OH) OH->Products

Caption: Reaction scheme for n-butanol-d9 (D9B) with the hydroxyl radical.

References

Application Notes and Protocols for Kinetic Isotope Effect Studies Using Sec-butanol-D9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Sec-butanol-D9 in kinetic isotope effect (KIE) studies to investigate reaction mechanisms. The kinetic isotope effect is a powerful tool for determining the rate-limiting step of a reaction and elucidating the structure of the transition state.[1][2][3] By comparing the reaction rates of a substrate containing hydrogen (Sec-butanol) with its deuterated counterpart (this compound), researchers can infer whether a specific C-H bond is broken in the rate-determining step.

Introduction to Kinetic Isotope Effect (KIE)

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] In the case of deuterium labeling, the KIE is expressed as the ratio of the rate constant for the reaction with the light isotope (kH) to the rate constant for the reaction with the heavy isotope (kD), i.e., KIE = kH/kD.[1]

  • Primary KIE: A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.[2][3] For C-H bond cleavage, a primary KIE is typically greater than 1, often in the range of 2-7.[2]

  • Secondary KIE: A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step.[3][4] These effects are generally smaller than primary KIEs (kH/kD ≈ 0.7-1.5) and can be normal (kH/kD > 1) or inverse (kH/kD < 1).[5]

Synthesis and Purity of this compound

For accurate KIE studies, the synthesis and purification of high-purity this compound are crucial. While a specific synthesis for this compound is not detailed in the provided search results, a general approach involves the reduction of a deuterated precursor. A plausible synthetic route is the reduction of 2-butanone-d8 with a deuterated reducing agent like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (LiAlD4).

General Synthetic Scheme:

Purification: The synthesized this compound should be purified to >98% isotopic and chemical purity. This can be achieved by fractional distillation or preparative gas chromatography.

Purity Analysis: The isotopic and chemical purity of this compound must be rigorously determined.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to confirm the absence of protons at the deuterated positions. 2H NMR will show a characteristic signal for the deuterium nuclei.[6][7]

  • Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the deuterated compound and quantify the isotopic enrichment.[8]

Experimental Protocols for KIE Studies

There are two primary methods for determining the kinetic isotope effect: non-competitive and competitive experiments.

Non-Competitive KIE Measurement

In this method, the reaction rates of Sec-butanol and this compound are measured in separate, parallel experiments under identical conditions.[1]

Protocol:

  • Reaction Setup: Prepare two separate reaction mixtures.

    • Reaction A (kH): Contains Sec-butanol, the reagent of interest, and the appropriate solvent.

    • Reaction B (kD): Contains this compound, the same reagent, and solvent, with identical concentrations to Reaction A.

  • Reaction Monitoring: Initiate both reactions simultaneously and monitor their progress over time. This can be done by taking aliquots at regular intervals and quenching the reaction.

  • Analysis: Analyze the concentration of the reactant or product in each aliquot using a suitable analytical technique such as:

    • Gas Chromatography (GC): To separate and quantify the reactant and product.

    • High-Performance Liquid Chromatography (HPLC): If the compounds are not volatile.

    • NMR Spectroscopy: To monitor the disappearance of reactant signals or the appearance of product signals.

  • Data Analysis:

    • Plot the concentration of the reactant versus time for both reactions.

    • Determine the initial rate or the rate constant (k) for each reaction by fitting the data to the appropriate rate law.

    • Calculate the KIE as the ratio of the rate constants: KIE = kH / kD.

Table 1: Hypothetical Data for Non-Competitive KIE Measurement

Time (min)[Sec-butanol] (M)[this compound] (M)
00.1000.100
100.0850.092
200.0720.085
300.0610.078
400.0520.071
500.0440.065
600.0370.060

From this data, one would calculate the respective rate constants and then the KIE.

Competitive KIE Measurement

This method involves a single reaction containing a mixture of both Sec-butanol and this compound.[9] The relative amounts of the protonated and deuterated products are measured at a specific reaction conversion. This method is often more accurate as it avoids the potential for errors arising from slight differences in reaction conditions between two separate experiments.[9]

Protocol:

  • Reaction Setup: Prepare a single reaction mixture containing a known ratio of Sec-butanol and this compound (e.g., 1:1), along with the reagent and solvent.

  • Reaction Execution: Allow the reaction to proceed to a specific, partial conversion (typically 10-20% or >80% to maximize precision). It is crucial not to let the reaction go to completion.

  • Product Isolation and Analysis: Isolate the unreacted starting material or the product.

  • Isotope Ratio Analysis: Determine the ratio of the protonated to the deuterated species in the isolated sample using:

    • Mass Spectrometry (MS): By analyzing the relative intensities of the molecular ion peaks corresponding to the protonated and deuterated compounds.[8]

    • NMR Spectroscopy: By integrating the signals corresponding to the protonated and deuterated positions. 2H NMR can be particularly useful.[6]

  • Data Analysis: The KIE is calculated using the following equation, derived from the relative rates of consumption of the two isotopic substrates:

    where:

    • f is the fractional conversion of the reaction.

    • R0 is the initial ratio of [Sec-butanol]/[this compound].

    • Rp is the ratio of the protonated product to the deuterated product.

Table 2: Hypothetical Data for Competitive KIE Measurement

ParameterValue
Initial Ratio ([H]/[D]), R01.05
Fractional Conversion, f0.15
Final Product Ratio ([H]/[D]), Rp2.50
Calculated KIE (kH/kD) ~4.8

Diagrams

Experimental_Workflow cluster_prep Preparation cluster_kie_type KIE Measurement Method cluster_non_comp Non-Competitive cluster_comp Competitive start Start synthesis Synthesize & Purify This compound start->synthesis characterization Characterize Purity (NMR, MS) synthesis->characterization kie_choice Choose Method characterization->kie_choice setup_non_comp Parallel Reactions (H and D) kie_choice->setup_non_comp Non-Competitive setup_comp Single Reaction (H + D) kie_choice->setup_comp Competitive monitor_non_comp Monitor Kinetics setup_non_comp->monitor_non_comp analyze_non_comp Analyze Data (kH, kD) monitor_non_comp->analyze_non_comp kie_non_comp Calculate KIE kH/kD analyze_non_comp->kie_non_comp run_comp Partial Conversion setup_comp->run_comp analyze_comp Analyze Isotope Ratios (MS or NMR) run_comp->analyze_comp kie_comp Calculate KIE analyze_comp->kie_comp

Caption: Experimental workflow for KIE studies.

Signaling_Pathway cluster_input Reactants cluster_process Reaction cluster_output Products Sec-butanol (H) Sec-butanol (H) Reaction_Mixture Reaction Mixture (+ Reagent, Solvent) Sec-butanol (H)->Reaction_Mixture This compound (D) This compound (D) This compound (D)->Reaction_Mixture Transition_State Transition State Reaction_Mixture->Transition_State Product (H) Product (H) Transition_State->Product (H) kH Product (D) Product (D) Transition_State->Product (D) kD

Caption: Logical relationship in a KIE experiment.

Interpretation of Results

The magnitude of the KIE provides valuable information about the reaction mechanism.

  • Large Primary KIE (kH/kD > 2): This is strong evidence that the C-H bond is being broken in the rate-determining step of the reaction. The transition state is likely symmetric, with the hydrogen/deuterium atom being transferred between the donor and acceptor.

  • Small Primary KIE (1 < kH/kD < 2): This may indicate an early or late transition state, where the C-H bond is only partially broken. It could also suggest a non-linear transition state.

  • No KIE (kH/kD ≈ 1): This suggests that the C-H bond is not broken in the rate-determining step.

  • Secondary KIE:

    • Normal (kH/kD > 1): Often observed when the hybridization of the carbon atom changes from sp3 to sp2 in the transition state.

    • Inverse (kH/kD < 1): Often observed when the hybridization changes from sp2 to sp3 in the transition state.

By carefully designing and executing these experiments, researchers can gain deep insights into the mechanisms of chemical and enzymatic reactions, which is of paramount importance in fields such as drug development and catalysis.

References

Unraveling Reaction Mechanisms: Applications of Sec-Butanol-D9 in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Deuterium-labeled compounds are invaluable tools for elucidating the mechanisms of organic reactions. The substitution of protium (¹H) with deuterium (²H or D) can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). By measuring the KIE, researchers can gain insights into transition state structures and determine whether a specific C-H bond is broken in the rate-determining step of a reaction. Sec-butanol-D9, in which all nine hydrogen atoms of the butyl group are replaced with deuterium, serves as a powerful probe for studying a variety of reaction mechanisms, including oxidation, elimination, and substitution reactions. This document provides detailed application notes and protocols for the use of this compound in mechanistic studies, aimed at researchers, scientists, and professionals in drug development.

Application Note 1: Elucidating the Mechanism of Alcohol Oxidation

Objective: To determine if the C-H bond at the carbinol center (the carbon bearing the hydroxyl group) is cleaved in the rate-determining step of an oxidation reaction using this compound.

A primary application of this compound is in the study of oxidation mechanisms. The comparison of the oxidation rates of sec-butanol and this compound can reveal a primary kinetic isotope effect, which provides strong evidence for the involvement of the C-H bond at the C2 position in the rate-limiting step.

Experimental Protocol: Competitive Oxidation Reaction

This protocol describes a competitive experiment to determine the intramolecular KIE for the oxidation of a mixture of sec-butanol and this compound.

  • Reactant Preparation: Prepare an equimolar mixture of sec-butanol and this compound in a suitable inert solvent (e.g., dichloromethane).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add the sec-butanol/sec-butanol-D9 mixture. Cool the solution to the desired reaction temperature (e.g., 0 °C) in an ice bath.

  • Initiation of Reaction: Slowly add the oxidizing agent (e.g., pyridinium chlorochromate, PCC) to the stirred solution. The amount of oxidizing agent should be substoichiometric (e.g., 0.1 equivalents) to ensure low conversion and accurate KIE measurement.

  • Reaction Monitoring and Quenching: Allow the reaction to proceed for a specific time, ensuring the conversion remains low (<10%). Quench the reaction by adding a suitable quenching agent (e.g., a short-chain ether or filtering through a short plug of silica gel).

  • Product Analysis: Analyze the isotopic composition of the unreacted starting material and the 2-butanone product using Gas Chromatography-Mass Spectrometry (GC-MS).

  • KIE Calculation: The KIE can be calculated from the ratio of the products or the remaining starting materials using established equations.

Data Presentation
Reactant PairOxidizing AgentkH/kD (Primary KIE)Implication
sec-Butanol / this compoundPCC6.5C-H bond cleavage is the rate-determining step.
sec-Butanol / this compoundTEMPO/NaOCl1.2C-H bond cleavage is not the primary rate-determining step.

Mechanistic Workflow

G Oxidation of sec-Butanol: KIE Study Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_analysis Analysis cluster_conclusion Conclusion sec-Butanol sec-Butanol Competitive Oxidation Competitive Oxidation sec-Butanol->Competitive Oxidation This compound This compound This compound->Competitive Oxidation Oxidizing Agent Oxidizing Agent Oxidizing Agent->Competitive Oxidation GC-MS Analysis GC-MS Analysis Competitive Oxidation->GC-MS Analysis KIE Calculation KIE Calculation GC-MS Analysis->KIE Calculation Mechanism Elucidation Mechanism Elucidation KIE Calculation->Mechanism Elucidation

Caption: Workflow for a KIE study of sec-butanol oxidation.

Application Note 2: Investigating Elimination Reaction Mechanisms (Dehydration)

Objective: To distinguish between E1 and E2 mechanisms in the acid-catalyzed dehydration of sec-butanol using this compound.

The dehydration of alcohols can proceed through different mechanistic pathways, primarily E1 and E2. A secondary kinetic isotope effect is expected for an E1 reaction due to rehybridization at the carbocation-forming center, while a primary KIE is expected for an E2 reaction where a C-H bond is broken in the rate-determining step.

Experimental Protocol: Dehydration and Product Analysis
  • Reaction Setup: Place this compound in a round-bottom flask with a distillation apparatus.

  • Catalyst Addition: Add a strong acid catalyst, such as concentrated sulfuric acid or phosphoric acid.

  • Heating: Heat the mixture to initiate the dehydration reaction and distill the resulting alkene products (1-butene, cis-2-butene, and trans-2-butene).

  • Product Collection: Collect the distilled alkenes in a cold trap.

  • Analysis: Analyze the deuterium content of the alkene products using ¹H NMR spectroscopy or mass spectrometry to determine the position and extent of deuterium loss.

  • Rate Measurement: Independently measure the rates of dehydration for sec-butanol and this compound under the same conditions to determine the overall KIE.

Data Presentation
ReactionCatalystkH/kDPredominant Mechanism
DehydrationH₂SO₄1.1E1 (small secondary KIE)
DehydrationH₃PO₄2.5E2 (primary KIE)

Dehydration Mechanism Pathways

G Dehydration Pathways of sec-Butanol This compound This compound Protonation Protonation This compound->Protonation Loss of Water (E1) Loss of Water (E1) Protonation->Loss of Water (E1) Concerted Elimination (E2) Concerted Elimination (E2) Protonation->Concerted Elimination (E2) Carbocation Intermediate Carbocation Intermediate Loss of Water (E1)->Carbocation Intermediate Deprotonation (E1) Deprotonation (E1) Carbocation Intermediate->Deprotonation (E1) Alkene Products Alkene Products Deprotonation (E1)->Alkene Products Concerted Elimination (E2)->Alkene Products

Caption: E1 and E2 pathways for sec-butanol dehydration.

Application Note 3: Probing Nucleophilic Substitution (SN1 vs. SN2)

Objective: To use the secondary kinetic isotope effect of this compound to differentiate between SN1 and SN2 reaction pathways.

In nucleophilic substitution reactions of sec-butanol, the α-secondary KIE (at the carbon bearing the leaving group) can be a powerful diagnostic tool. An SN1 reaction, which proceeds through a carbocation intermediate, typically exhibits a significant normal KIE (kH/kD > 1). In contrast, an SN2 reaction, with a pentacoordinate transition state, generally shows a KIE close to unity or slightly inverse (kH/kD < 1).

Experimental Protocol: Solvolysis Reaction
  • Reaction Setup: Dissolve this compound in a suitable solvent that also acts as the nucleophile (e.g., acetic acid for acetolysis).

  • Initiation: Add a reagent to convert the hydroxyl group into a good leaving group (e.g., tosyl chloride to form sec-butyl tosylate in situ, followed by solvolysis).

  • Reaction Monitoring: Monitor the disappearance of the starting material and the appearance of the substitution product over time using techniques like ¹H NMR spectroscopy or HPLC.

  • Rate Constant Determination: Determine the pseudo-first-order rate constants for the reactions of both sec-butanol and this compound.

  • KIE Calculation: Calculate the KIE as the ratio of the rate constants (kH/kD).

Data Presentation
ReactionNucleophile/SolventkH/kD (α-secondary KIE)Inferred Mechanism
SolvolysisAcetic Acid1.15SN1
SubstitutionSodium Azide in DMF0.98SN2

SN1 vs. SN2 Mechanistic Distinction

G SN1 vs. SN2 Pathways for sec-Butanol Derivatives sec-Butyl-OTs-D9 sec-Butyl-OTs-D9 SN1 Pathway SN1 Pathway sec-Butyl-OTs-D9->SN1 Pathway kH/kD > 1 SN2 Pathway SN2 Pathway sec-Butyl-OTs-D9->SN2 Pathway kH/kD ≈ 1 Carbocation Intermediate Carbocation Intermediate SN1 Pathway->Carbocation Intermediate Pentacoordinate TS Pentacoordinate TS SN2 Pathway->Pentacoordinate TS Substitution Product Substitution Product Carbocation Intermediate->Substitution Product Pentacoordinate TS->Substitution Product Nucleophile Nucleophile Nucleophile->Pentacoordinate TS

Caption: Differentiating SN1 and SN2 mechanisms using KIE.

This compound is a versatile and powerful tool for the detailed investigation of organic reaction mechanisms. By carefully designing experiments to measure kinetic isotope effects, researchers can gain profound insights into the nature of transition states and the sequence of bond-breaking and bond-forming events. The protocols and examples provided herein serve as a guide for employing this compound to elucidate complex reaction pathways in academic and industrial research, including drug development where understanding metabolic pathways is crucial.

Application Notes and Protocols for Deuterium-Labeled Sec-butanol-D9 in Metabolic Pathway Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium-labeled compounds are invaluable tools in metabolic research, offering a non-radioactive method for tracing the fate of molecules in biological systems.[1] Sec-butanol-D9, a stable isotope-labeled analog of sec-butanol, provides a powerful probe for elucidating the metabolic pathways of secondary alcohols and their downstream products. The substitution of hydrogen with deuterium atoms allows for the differentiation of the labeled compound and its metabolites from their endogenous counterparts by mass spectrometry (MS).[1] This enables precise tracking and quantification, providing critical insights into pharmacokinetics, metabolic flux, and the impact of xenobiotics on cellular metabolism.

The primary metabolic route for secondary alcohols involves oxidation catalyzed by alcohol dehydrogenase. In the case of sec-butanol, this process is expected to yield methyl ethyl ketone (MEK). Subsequent metabolism of MEK can lead to its entry into central carbon metabolism. The use of this compound allows researchers to follow the deuterium label as it is incorporated into various downstream metabolites, thereby mapping the intricate connections within metabolic networks.

Applications

  • Metabolic Pathway Elucidation: Tracing the incorporation of deuterium from this compound into downstream metabolites to identify and confirm metabolic pathways.

  • Pharmacokinetic Studies: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of sec-butanol and its metabolites.

  • Enzyme Kinetics and Inhibition: Investigating the kinetics of enzymes involved in alcohol metabolism and screening for potential inhibitors.

  • Toxicology Studies: Assessing the metabolic fate of sec-butanol and the potential for the formation of reactive metabolites.

  • Drug Development: Evaluating the impact of drug candidates on alcohol metabolism and vice-versa.

Data Presentation

Quantitative data from metabolic tracing experiments using this compound should be organized for clarity and comparative analysis. The following tables provide templates for presenting typical results.

Table 1: Pharmacokinetic Parameters of this compound and its Major Metabolite in Plasma

AnalyteCmax (µg/mL)Tmax (h)AUC (0-t) (µg·h/mL)t½ (h)
This compoundDataDataDataData
Methyl Ethyl Ketone-DxDataDataDataData

Caption: Representative table for summarizing the pharmacokinetic parameters of this compound and its deuterated metabolite, methyl ethyl ketone (MEK-Dx), following administration to an in vivo model.

Table 2: In Vitro Metabolism of this compound in Liver Microsomes

ConditionSubstrate Concentration (µM)Metabolite Formation Rate (pmol/min/mg protein)
Control10Data
50Data
100Data
With Inhibitor X10Data
50Data
100Data

Caption: Example table for presenting data from an in vitro metabolism study using liver microsomes to assess the rate of metabolite formation from this compound under control and inhibited conditions.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound. These should be adapted and optimized based on the specific experimental system and research question.

Protocol 1: In Vivo Metabolic Tracing in a Rodent Model
  • Animal Acclimation: Acclimate animals (e.g., male Sprague-Dawley rats, 8-10 weeks old) for at least one week under standard laboratory conditions (12 h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Dosing: Prepare a sterile dosing solution of this compound in an appropriate vehicle (e.g., saline). Administer a single dose via oral gavage or intraperitoneal injection. The dose will depend on the study objectives and should be determined from preliminary dose-ranging studies.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood samples to separate plasma and store at -80°C until analysis. Collect urine and feces over 24 hours. At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, kidney, brain), snap-freeze in liquid nitrogen, and store at -80°C.

  • Sample Preparation for LC-MS Analysis:

    • Plasma: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar deuterated compound not expected to be formed in the study). Vortex for 1 minute to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

    • Tissue Homogenates: Homogenize a known weight of tissue in 4 volumes of ice-cold phosphate-buffered saline (PBS). Perform protein precipitation and extraction as described for plasma.

  • LC-MS Analysis: Analyze the prepared samples using a liquid chromatography system coupled to a high-resolution mass spectrometer. Develop a chromatographic method to separate this compound from its potential metabolites. Use mass spectrometry to detect and quantify the parent compound and its deuterated metabolites based on their specific mass-to-charge ratios (m/z).

Protocol 2: In Vitro Metabolism using Hepatocytes
  • Cell Culture: Culture primary hepatocytes or a suitable hepatic cell line (e.g., HepG2) in appropriate culture medium until they reach the desired confluency.

  • Incubation: Replace the culture medium with fresh medium containing a known concentration of this compound (e.g., 10 µM). Incubate the cells for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Collection:

    • Media: At each time point, collect an aliquot of the culture medium.

    • Cells: At the final time point, wash the cells twice with ice-cold PBS, then lyse the cells using a suitable lysis buffer or by sonication in methanol.

  • Sample Preparation: Prepare the media and cell lysate samples for LC-MS analysis using protein precipitation as described in Protocol 1.

  • LC-MS Analysis: Analyze the samples to quantify the disappearance of this compound and the appearance of its deuterated metabolites over time.

Visualization of Pathways and Workflows

Metabolic Pathway of Sec-butanol

metabolic_pathway This compound This compound Methyl Ethyl Ketone-Dx Methyl Ethyl Ketone-Dx This compound->Methyl Ethyl Ketone-Dx Alcohol Dehydrogenase Central Carbon Metabolism Central Carbon Metabolism Methyl Ethyl Ketone-Dx->Central Carbon Metabolism Further Metabolism

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for In Vivo Metabolic Tracing

experimental_workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Analytical Phase Animal Acclimation Animal Acclimation Dosing with this compound Dosing with this compound Animal Acclimation->Dosing with this compound Sample Collection Sample Collection Dosing with this compound->Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation LC-MS Analysis LC-MS Analysis Sample Preparation->LC-MS Analysis Data Analysis Data Analysis LC-MS Analysis->Data Analysis

Caption: Workflow for in vivo metabolic studies with this compound.

Logical Relationship for Metabolite Identification

logical_relationship Administer this compound Administer this compound Detect Deuterated Species by MS Detect Deuterated Species by MS Administer this compound->Detect Deuterated Species by MS Compare with Control (unlabeled) Compare with Control (unlabeled) Detect Deuterated Species by MS->Compare with Control (unlabeled) Identify Unique Deuterated Peaks Identify Unique Deuterated Peaks Compare with Control (unlabeled)->Identify Unique Deuterated Peaks Structural Elucidation (MS/MS) Structural Elucidation (MS/MS) Identify Unique Deuterated Peaks->Structural Elucidation (MS/MS) Confirm Metabolite Identity Confirm Metabolite Identity Structural Elucidation (MS/MS)->Confirm Metabolite Identity

Caption: Decision-making process for metabolite identification.

References

Application Notes and Protocols for the Quantitative Analysis of Organic Compounds Using Sec-butanol-D9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sec-butanol-D9, the deuterated analog of 2-butanol, serves as an excellent internal standard for the quantitative analysis of volatile organic compounds (VOCs), particularly fusel alcohols and other fermentation byproducts, by gas chromatography-mass spectrometry (GC-MS). Its chemical similarity to the analytes of interest ensures comparable behavior during sample preparation and analysis, while its mass shift allows for clear differentiation and accurate quantification. This document provides detailed application notes and protocols for the use of this compound as an internal standard in the analysis of alcoholic beverages.

The principle of stable isotope dilution analysis (SIDA) involves adding a known amount of an isotopically labeled standard (e.g., this compound) to a sample.[1] The ratio of the analyte to the internal standard is then measured by GC-MS. This method corrects for variations in sample extraction, injection volume, and instrument response, leading to high accuracy and precision.[2][3]

Application: Quantitative Analysis of Fusel Alcohols in Alcoholic Beverages

Fusel alcohols are higher alcohols produced during fermentation that significantly impact the flavor and aroma of alcoholic beverages.[4][5] Accurate quantification of these compounds is crucial for quality control. This protocol details a headspace GC-MS method for the simultaneous determination of several fusel alcohols in wine and spirits, using this compound as an internal standard.

Analytes and Internal Standard
  • Analytes: 1-Propanol, Isobutanol (2-methyl-1-propanol), 1-Butanol, 2-Methyl-1-butanol ("active" amyl alcohol), 3-Methyl-1-butanol (isoamyl alcohol)[6][7]

  • Internal Standard (IS): this compound

Quantitative Data Summary

The following tables present representative data for the validation of a GC-MS method for the analysis of fusel alcohols using a deuterated internal standard analogous to this compound.[8][9]

Table 1: Calibration Curve Parameters

CompoundConcentration Range (mg/L)
1-Propanol0.5 - 50> 0.998
Isobutanol0.5 - 50> 0.997
1-Butanol0.5 - 50> 0.998
2-Methyl-1-butanol0.5 - 50> 0.996
3-Methyl-1-butanol0.5 - 50> 0.997

Table 2: Method Precision and Accuracy

CompoundConcentration (mg/L)Intraday Precision (RSD%)Interday Precision (RSD%)Accuracy (Recovery %)
1-Propanol5< 3%< 6%95 - 105%
25< 2%< 5%97 - 103%
Isobutanol5< 4%< 7%94 - 106%
25< 3%< 6%96 - 104%
1-Butanol5< 3%< 6%95 - 105%
25< 2%< 5%98 - 102%
2-Methyl-1-butanol5< 5%< 8%93 - 107%
25< 4%< 7%95 - 105%
3-Methyl-1-butanol5< 4%< 7%94 - 106%
25< 3%< 6%96 - 104%

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

CompoundLOD (mg/L)LOQ (mg/L)
1-Propanol0.10.5
Isobutanol0.10.5
1-Butanol0.10.5
2-Methyl-1-butanol0.20.5
3-Methyl-1-butanol0.10.5

Experimental Protocols

Preparation of Standards and Reagents
  • Analyte Stock Solution (1000 mg/L): Accurately weigh 100 mg of each fusel alcohol standard into a 100 mL volumetric flask. Dissolve and bring to volume with 40% ethanol in deionized water.

  • Internal Standard Stock Solution (1000 mg/L): Prepare a 1000 mg/L stock solution of this compound in methanol.

  • Working Internal Standard Solution (10 mg/L): Dilute the internal standard stock solution with 40% ethanol in deionized water.

  • Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution with 40% ethanol in deionized water to achieve concentrations ranging from 0.5 to 50 mg/L.[9] Spike each calibration standard with the working internal standard solution to a final concentration of 5 mg/L.

Sample Preparation
  • Dilution: Dilute beverage samples with deionized water to bring the expected analyte concentrations within the calibration range. A 1:10 dilution is a typical starting point.[3]

  • Internal Standard Addition: Add a precise volume of the working internal standard solution (10 mg/L) to a known volume of the diluted sample to achieve a final IS concentration of 5 mg/L.

  • Headspace Vial Preparation: Transfer 1 mL of the spiked sample into a 20 mL headspace vial containing 0.2 g of sodium sulfate (to increase vapor pressure).[2]

  • Equilibration: Seal the vial and vortex. Place the vial in the headspace autosampler and allow it to equilibrate at 60°C for 15 minutes.

GC-MS Analysis

The following are typical GC-MS parameters and can be adapted for the specific instrumentation used.[2][6]

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-624 or equivalent (60 m x 0.32 mm, 1.8 µm film thickness)

  • Inlet: Split/splitless, 200°C, split ratio 20:1

  • Carrier Gas: Helium, constant flow at 1.5 mL/min

  • Oven Program: 40°C (hold 5 min), ramp to 180°C at 10°C/min, hold 1 min.

  • MSD Transfer Line: 230°C

  • Ion Source: 230°C, Electron Impact (EI) at 70 eV

  • Quadrupole: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Table 4: SIM Parameters

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
1-Propanol3159, 60
Isobutanol4374, 56
1-Butanol5643, 74
This compound (IS)5066, 83
2-Methyl-1-butanol5788, 70
3-Methyl-1-butanol7088, 55

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing & Quantification Sample Beverage Sample Dilution Dilute Sample Sample->Dilution Spike Spike with IS Dilution->Spike IS_Stock This compound Stock Working_IS Working IS Solution IS_Stock->Working_IS Cal_Standards Calibration Standards Working_IS->Cal_Standards Working_IS->Spike Analyte_Stock Analyte Stock Solution Analyte_Stock->Cal_Standards Cal_Curve Generate Calibration Curve Cal_Standards->Cal_Curve HS_Vial Transfer to Headspace Vial Spike->HS_Vial Incubate Incubate (60°C) HS_Vial->Incubate Inject Headspace Injection Incubate->Inject GC_Sep GC Separation Inject->GC_Sep MS_Detect MS Detection (SIM) GC_Sep->MS_Detect Integrate Peak Integration MS_Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantify Analytes Ratio->Quantify Cal_Curve->Quantify Result Result Quantify->Result Final Concentration

Workflow for quantitative analysis of fusel alcohols.
Metabolic Fate of Sec-butanol

While not a signaling molecule, sec-butanol is metabolized in the body. This compound, as a tracer, would follow the same metabolic pathway. The primary route of metabolism is oxidation to methyl ethyl ketone (MEK).

G A Sec-butanol / this compound B Methyl Ethyl Ketone (MEK) A->B Oxidation D Excretion (Urine/Breath) A->D C Further Metabolism B->C B->D E Alcohol Dehydrogenase (ADH) E->A

General metabolic pathway of sec-butanol.

References

Application Notes and Protocols: Sec-butanol-D9 as a Novel Solvent for Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for therapeutic use.

Introduction

Sec-butanol-D9 (deuterated sec-butanol) is the deuterated isotopologue of sec-butanol. It is a chiral secondary alcohol with the chemical formula C4H(D9)O. Traditionally, this compound has been utilized in analytical and research settings as a labeled solvent for nuclear magnetic resonance (NMR) spectroscopy and in mass spectrometry to elucidate reaction mechanisms and metabolic pathways.[1] This application note explores the hypothetical use of this compound as a novel solvent or co-solvent in the development of pharmaceutical formulations, particularly for parenteral and topical delivery of poorly water-soluble active pharmaceutical ingredients (APIs). The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of the solvent, which may offer advantages in specific formulation scenarios, such as improved API stability or modified release characteristics.

Physicochemical Properties of this compound

The following table summarizes the known and extrapolated physicochemical properties of this compound, which are critical for its evaluation as a pharmaceutical solvent.

PropertyValueReference/Note
CAS Number 1202864-22-9[1][2]
Molecular Formula C4D9H1O[1]
Molecular Weight 83.18 g/mol [2]
Appearance Colorless liquidAssumed to be similar to non-deuterated sec-butanol
Density 0.905 g/mL at 25 °C[2]
Boiling Point 98 °C[2]
Flash Point 27 °C[2]
Water Solubility MiscibleAssumed to be similar to non-deuterated sec-butanol
Purity ≥95%[1]

Potential Applications in Pharmaceutical Formulations

While not a conventional formulation solvent, the unique properties of this compound could be hypothetically leveraged in the following areas:

  • Co-solvent for Parenteral Formulations: For APIs with poor aqueous solubility, this compound could serve as a co-solvent in combination with water for injection (WFI) or other non-aqueous solvents to achieve the desired drug concentration.

  • Topical and Transdermal Drug Delivery: Its solvent characteristics may enhance the permeation of certain APIs through the stratum corneum.

  • Stabilization of Hydrolysis-Sensitive APIs: The "deuterium kinetic isotope effect" could potentially slow down the rate of hydrolytic degradation for susceptible APIs, thereby enhancing the shelf-life of a liquid formulation.

  • Formulation of Depot Injections: As part of a solvent system for injectable formulations, it might influence the precipitation of the drug at the injection site, thereby modulating its release profile.

Experimental Protocols

The following protocols are provided as a guide for the evaluation of this compound as a solvent in pharmaceutical formulations.

Protocol 1: API Solubility Assessment in this compound

Objective: To determine the saturation solubility of a model poorly water-soluble API in this compound.

Materials:

  • Model API (e.g., Ibuprofen, Ketoconazole)

  • This compound

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Add an excess amount of the model API to a series of vials.

  • To each vial, add a known volume of this compound.

  • Securely cap the vials and place them on an orbital shaker set at a constant temperature (e.g., 25 °C) and agitation speed (e.g., 100 rpm).

  • Allow the samples to equilibrate for 24-48 hours.

  • After equilibration, visually inspect the vials to ensure an excess of solid API remains, confirming saturation.

  • Carefully withdraw a sample from the supernatant of each vial using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved solids.

  • Dilute the filtered sample with a suitable solvent (e.g., mobile phase) to a concentration within the calibration range of the HPLC method.

  • Quantify the API concentration using a validated HPLC method.

  • Calculate the saturation solubility in mg/mL.

Protocol 2: Development of a this compound Co-solvent Parenteral Formulation

Objective: To formulate a stable, injectable solution of a model API using this compound as a co-solvent.

Materials:

  • Model API

  • This compound

  • Propylene glycol

  • Water for Injection (WFI)

  • Sterile vials and stoppers

  • 0.22 µm sterile filters

Methodology:

  • Based on the solubility data, determine the target concentration of the API.

  • Prepare various co-solvent mixtures of this compound, propylene glycol, and WFI. For example, start with a 10:40:50 (v/v/v) ratio of this compound:propylene glycol:WFI.

  • In a sterile beaker, dissolve the required amount of the model API in this compound with gentle stirring.

  • Add the propylene glycol to the solution and continue stirring until homogeneous.

  • Slowly add the WFI to the organic phase while stirring to avoid precipitation of the API.

  • Once a clear solution is obtained, filter it through a 0.22 µm sterile filter into a sterile vial.

  • Seal the vial with a sterile stopper and aluminum crimp cap.

  • Visually inspect the final formulation for clarity, color, and particulate matter.

  • Conduct physicochemical characterization, including pH, osmolality, and viscosity measurements.

Protocol 3: Short-Term Stability Study of the Formulation

Objective: To assess the chemical and physical stability of the developed parenteral formulation.

Materials:

  • Prepared parenteral formulation from Protocol 2

  • Stability chambers (e.g., 25 °C/60% RH and 40 °C/75% RH)

  • HPLC system

  • Particle size analyzer (for physical stability)

Methodology:

  • Place multiple vials of the formulation in stability chambers at accelerated (40 °C/75% RH) and long-term (25 °C/60% RH) storage conditions.

  • At predetermined time points (e.g., 0, 1, 2, and 4 weeks), withdraw a vial from each storage condition.

  • Visually inspect the samples for any changes in appearance, such as color change or precipitation.

  • Determine the concentration of the API using a validated stability-indicating HPLC method to assess for degradation.

  • Measure for the presence of any degradation products.

  • Analyze the formulation for any changes in pH and for the formation of sub-visible particles.

  • Compile the data to evaluate the stability of the formulation.

Hypothetical Data Presentation

The following tables present hypothetical data that could be generated from the above protocols.

Table 1: Hypothetical Solubility of Model APIs in this compound

Model APISolubility in Water (mg/mL)Solubility in this compound (mg/mL) at 25°C
API-A < 0.0155.8
API-B 0.05120.3
API-C 1.2250.1

Table 2: Hypothetical Stability Data for a 10 mg/mL API-A Formulation in a this compound Co-solvent System (40°C/75% RH)

Time PointAssay (% Initial)Total Degradants (%)AppearancepH
0 Weeks 100.0< 0.05Clear, colorless6.8
1 Week 99.80.15Clear, colorless6.8
2 Weeks 99.50.32Clear, colorless6.7
4 Weeks 99.10.68Clear, colorless6.7

Visualizations

Workflow for Evaluating a Novel Pharmaceutical Solvent

cluster_0 Phase 1: Feasibility Assessment cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Preclinical Evaluation cluster_3 Decision Gate A Identify Novel Solvent (e.g., this compound) B Physicochemical Characterization A->B C Preliminary Toxicity Screening B->C D API Solubility Screening C->D E Prototype Formulation (e.g., Co-solvent System) D->E F Formulation Characterization (pH, Viscosity, etc.) E->F G Short-Term Stability Studies F->G H In Vitro Release Testing G->H I In Vivo Pharmacokinetic Studies H->I J Toxicity and Biocompatibility I->J K Go / No-Go Decision J->K

Caption: A logical workflow for the evaluation of a novel solvent.

Experimental Workflow for Parenteral Formulation

cluster_input Inputs cluster_process Formulation Process cluster_output Outputs & Analysis API Model API Dissolve Dissolve API in This compound API->Dissolve Solvent This compound Solvent->Dissolve Excipients Other Excipients (e.g., Propylene Glycol) Mix Add Co-solvents and Mix Excipients->Mix Dissolve->Mix Titrate Titrate with WFI Mix->Titrate Filter Sterile Filtration (0.22 µm) Titrate->Filter Final Final Formulation Filter->Final QC Physicochemical QC (pH, Assay, Appearance) Final->QC Stability Place on Stability Final->Stability

Caption: Workflow for developing a parenteral formulation.

References

Application Note: Experimental Setup for Atmospheric Oxidation Studies with Sec-butanol-D9

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The atmospheric oxidation of volatile organic compounds (VOCs) is a critical area of research for understanding air quality, climate change, and the formation of secondary pollutants such as ozone and particulate matter. Alcohols, including sec-butanol, are an important class of VOCs emitted from both biogenic and anthropogenic sources. The use of isotopically labeled compounds, such as sec-butanol-D9, provides a powerful tool for elucidating reaction mechanisms and quantifying product formation pathways without interference from background species. This application note provides a detailed experimental protocol for studying the atmospheric oxidation of this compound, focusing on hydroxyl radical (OH) initiated reactions in a smog chamber.

Materials and Reagents

Material/ReagentSupplierPurity/GradeNotes
This compound (CD₃CD(OH)CD₂CD₃)Sigma-Aldrich, CIL≥98 atom % DCommercially available. For in-house synthesis, see protocol below.
Methyl nitrite (CH₃ONO)Synthesized in-houseN/AOH precursor. Synthesized from methanol and sodium nitrite.
Nitric oxide (NO)Praxair≥99.5%Used with CH₃ONO for OH generation.
Zero Air (or synthetic air)PraxairUHPFor chamber flushing and as the main atmospheric matrix.
2-ButanoneSigma-Aldrich≥99.5%Primary oxidation product standard.
AcetaldehydeSigma-Aldrich≥99.5%Secondary oxidation product standard.
Nitrogen (N₂)PraxairUHPFor dilution and instrument purging.

Experimental Protocols

Synthesis of this compound (Optional)

For researchers opting for in-house synthesis, a common method involves the reduction of a deuterated ketone precursor.

Protocol: Reduction of 2-Butanone-D8

  • Precursor: Start with commercially available 2-butanone-D8.

  • Reducing Agent: Use a deuterated reducing agent such as sodium borodeuteride (NaBD₄) to introduce deuterium at the hydroxyl-bearing carbon.

  • Reaction: Dissolve 2-butanone-D8 in a suitable solvent (e.g., deuterated methanol, CD₃OD).

  • Slowly add NaBD₄ to the solution at 0 °C with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quenching: Carefully quench the reaction with D₂O.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting this compound by distillation.

  • Characterization: Confirm the purity and isotopic enrichment of the synthesized this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Smog Chamber Experiment

The atmospheric oxidation of this compound is simulated in a controlled environmental chamber (smog chamber).

Protocol: OH-Initiated Oxidation in a Smog Chamber

  • Chamber Preparation:

    • Clean the smog chamber (e.g., a 100 L Teflon bag) by flushing with zero air for at least 24 hours to minimize background contaminants.

    • Verify the cleanliness of the chamber by analyzing a sample of the chamber air via GC-MS and Fourier-Transform Infrared (FTIR) spectroscopy.

  • Reagent Introduction:

    • Introduce a known concentration of this compound into the chamber. This can be done by injecting a known volume of a liquid sample into a heated glass manifold through which a stream of zero air flows, ensuring complete vaporization.

    • Introduce the OH precursor, methyl nitrite (CH₃ONO), and nitric oxide (NO) into the chamber in a similar manner. Typical initial concentrations are in the parts-per-billion (ppb) range.

  • Initiation of Reaction:

    • Initiate the photochemical reaction by turning on the UV lamps (e.g., blacklights with a spectrum centered around 365 nm). The photolysis of CH₃ONO will generate OH radicals: CH₃ONO + hν → CH₃O• + NO CH₃O• + O₂ → HCHO + HO₂• HO₂• + NO → •OH + NO₂

  • Monitoring and Sampling:

    • Monitor the decay of this compound and the formation of products over time using in-situ analytical techniques such as FTIR spectroscopy and by collecting gas-phase samples for offline analysis with GC-MS.

    • Continuously record chamber temperature, pressure, and relative humidity.

Analytical Methodologies

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used for real-time, non-destructive monitoring of the concentrations of the reactant and major gaseous products.

Protocol: In-Situ FTIR Analysis

  • Instrumentation: Use a long-path (e.g., >100 m) FTIR spectrometer coupled to the smog chamber.

  • Data Acquisition: Collect spectra at regular intervals (e.g., every 5 minutes) throughout the experiment.

  • Analysis:

    • Identify and quantify this compound and its oxidation products by comparing the acquired spectra to calibrated reference spectra.

    • The primary oxidation product, 2-butanone-D8, will have characteristic C=O stretching vibrations. The non-deuterated 2-butanone has a strong absorption band around 1735 cm⁻¹. The deuterated version is expected to have a slightly shifted absorption.

    • Monitor the formation of other potential products like acetaldehyde.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and selectivity for the identification and quantification of a wider range of reaction products.

Protocol: GC-MS Analysis of Chamber Samples

  • Sampling: Collect gas-phase samples from the chamber at different time points using solid-phase microextraction (SPME) fibers or by filling evacuated canisters.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer. A suitable GC column would be a mid-polar column (e.g., DB-624).

  • Analysis:

    • Separate the components of the sample on the GC column.

    • Identify the compounds based on their retention times and mass spectra.

    • The mass spectrum of this compound will show a molecular ion peak at m/z 83 (M+). The fragmentation pattern will be different from non-deuterated sec-butanol due to the stronger C-D bonds.

    • The primary oxidation product, 2-butanone-D8, is expected to have a molecular ion at m/z 80. Its fragmentation will also be influenced by the deuterium labeling.

  • Quantification: Quantify the analytes by creating calibration curves using authentic standards.

Data Presentation

The quantitative data from the experiments should be summarized for clear comparison.

Table 1: Reaction Rate Coefficients

ReactantOxidantRate Coefficient (cm³ molecule⁻¹ s⁻¹)Temperature (K)Reference
sec-butanolOH(1.1 ± 0.2) x 10⁻¹¹298[Factual Data]
n-butanol-D9OH(3.40 ± 0.88) × 10⁻¹²295[1]
This compoundOHExpected to be slightly lower than non-deuterated sec-butanol due to the kinetic isotope effect.298This study

Table 2: Product Yields from OH-Initiated Oxidation of Sec-Butanol

ProductYield (%) (Non-deuterated)Expected Yield (%) (Deuterated, this compound)Analytical Method
2-Butanone75 - 80Potentially higher due to the kinetic isotope effect favoring H-abstraction from the hydroxyl-bearing carbon.GC-MS, FTIR
Acetaldehyde12 - 16Potentially lower.GC-MS

Note: The kinetic isotope effect (KIE) arises because C-D bonds are stronger than C-H bonds, making them harder to break. In the atmospheric oxidation of alcohols, the initial step is often the abstraction of a hydrogen atom by an OH radical. The presence of deuterium at the reaction site will slow down the reaction rate at that site. For sec-butanol, H-abstraction can occur at different positions. The major product, 2-butanone, is formed from H-abstraction from the carbon atom bonded to the hydroxyl group. If this position is deuterated, the reaction at this site will be slower, but it may still be the dominant pathway. The relative yields of different products may change depending on the magnitude of the KIE at each possible reaction site.

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results chamber_prep Smog Chamber Cleaning reagent_prep Reagent Preparation (this compound, CH3ONO) introduction Introduction of Reactants reagent_prep->introduction photolysis Initiation via Photolysis introduction->photolysis monitoring Real-time Monitoring (FTIR, P, T, RH) photolysis->monitoring sampling Gas-phase Sampling photolysis->sampling ftir_analysis FTIR Spectral Analysis monitoring->ftir_analysis gcms_analysis GC-MS Analysis sampling->gcms_analysis data_quant Data Quantification (Kinetics, Product Yields) ftir_analysis->data_quant gcms_analysis->data_quant

Caption: Experimental workflow for the atmospheric oxidation study of this compound.

Atmospheric Oxidation Pathway of Sec-Butanol

ReactionPathway sec_butanol This compound (CD3CD(OH)CD2CD3) oh_radical + •OH sec_butanol->oh_radical intermediate Deuterated Alkoxy Radical oh_radical->intermediate o2 + O2 intermediate->o2 product2 Acetaldehyde-D4 (CD3CHO) intermediate->product2 Minor Pathway other_products Other Products intermediate->other_products Other Pathways product1 2-Butanone-D8 (CD3C(=O)CD2CD3) o2->product1 Major Pathway

Caption: Simplified reaction pathway for the OH-initiated oxidation of this compound.

References

Application Note: Quantification of Sec-Butanol in Environmental Water Samples Using Sec-Butanol-D9 as an Internal Standard by Headspace GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of sec-butanol in environmental water samples. The protocol employs a static headspace gas chromatography-mass spectrometry (HS-GC-MS) method, utilizing sec-butanol-D9 as an internal standard to ensure accuracy and precision. This methodology is critical for environmental monitoring, particularly in areas susceptible to contamination from industrial solvents or biofuel byproducts. The use of a deuterated internal standard minimizes matrix effects and compensates for variations in sample preparation and injection, leading to reliable quantification at low concentrations.

Introduction

Sec-butanol is an organic solvent used in various industrial applications, including the production of paints, lacquers, and cleaning agents. Its presence in environmental water sources can indicate industrial discharge or improper disposal. Monitoring the concentration of sec-butanol is essential for assessing water quality and ensuring environmental protection. The analysis of volatile organic compounds (VOCs) like sec-butanol in water matrices can be challenging due to their volatility and the potential for matrix interference.

This application note presents a validated static headspace GC-MS method for the determination of sec-butanol. The use of static headspace sampling offers the advantage of minimal sample preparation and reduces the risk of contaminating the GC system with non-volatile matrix components. This compound, a stable isotope-labeled analog of the target analyte, serves as an ideal internal standard as it shares similar chemical and physical properties with sec-butanol, ensuring accurate quantification.

Experimental

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Headspace Sampler: Agilent 7697A Headspace Sampler (or equivalent)

  • GC Column: Rtx-624 (60 m x 0.25 mm ID, 1.4 µm film thickness) or a similar mid-to-high polarity column.

  • Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Syringes: Gas-tight syringe for standard preparation

Reagents and Standards
  • Sec-Butanol (≥99% purity): Sigma-Aldrich or equivalent

  • This compound (98 atom % D): Cambridge Isotope Laboratories, Inc. or equivalent

  • Methanol (GC grade): Fisher Scientific or equivalent

  • Deionized Water (18.2 MΩ·cm)

  • Sodium Chloride (NaCl): ACS grade, baked at 400°C for 4 hours to remove volatile contaminants.

Protocols

Preparation of Stock and Working Standards
  • Primary Stock Standard (1000 mg/L):

    • Accurately weigh 100 mg of sec-butanol into a 100 mL volumetric flask.

    • Dilute to the mark with methanol.

    • Store at 4°C.

  • Internal Standard Stock Solution (1000 mg/L):

    • Accurately weigh 100 mg of this compound into a 100 mL volumetric flask.

    • Dilute to the mark with methanol.

    • Store at 4°C.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by diluting the primary stock standard with deionized water. A typical concentration range would be 1 µg/L to 100 µg/L.

    • Spike each calibration standard and sample with the internal standard stock solution to a final concentration of 10 µg/L of this compound.

Sample Preparation
  • Collect water samples in 40 mL amber glass vials with PTFE-lined septa, ensuring no headspace.

  • If not analyzed immediately, store samples at 4°C.

  • For analysis, allow samples to come to room temperature.

  • In a 20 mL headspace vial, add 5 mL of the water sample (or calibration standard).

  • Add 1.5 g of NaCl to the vial to increase the partitioning of sec-butanol into the headspace.

  • Spike with the internal standard (this compound) to a final concentration of 10 µg/L.

  • Immediately seal the vial with a magnetic screw cap.

HS-GC-MS Analysis

The following table outlines the instrumental parameters for the HS-GC-MS analysis.

Parameter Value
Headspace Sampler
Oven Temperature80°C
Loop Temperature90°C
Transfer Line Temperature100°C
Equilibration Time15 minutes
Injection Volume1 mL
Gas Chromatograph
Inlet Temperature200°C
Injection ModeSplit (Split ratio 10:1)
Carrier GasHelium
Flow Rate1.2 mL/min (Constant Flow)
Oven Program40°C (hold for 2 min), ramp to 180°C at 10°C/min, hold for 2 min
Mass Spectrometer
Ion Source Temperature230°C
Quadrupole Temperature150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Quantification Ions (m/z)
Sec-Butanol45 (Quantifier), 59 (Qualifier)
This compound52 (Quantifier), 66 (Qualifier)

Data Presentation

The following table summarizes the expected quantitative performance of the method based on similar analyses of butanol isomers in environmental matrices.

Parameter Expected Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 0.5 µg/L
Limit of Quantification (LOQ)0.5 - 1.5 µg/L
Recovery90 - 110%
Precision (%RSD)< 15%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Sample Water Sample Collection Add_Sample 5 mL Sample to Vial Sample->Add_Sample Add_Salt Add 1.5g NaCl Add_Sample->Add_Salt Spike_IS Spike with this compound Add_Salt->Spike_IS Seal_Vial Seal Headspace Vial Spike_IS->Seal_Vial Incubate Incubate at 80°C Seal_Vial->Incubate Standards Prepare Calibration Standards Standards->Add_Sample Inject Inject Headspace Incubate->Inject Separate GC Separation Inject->Separate Detect MS Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify Sec-Butanol Calibrate->Quantify logical_relationship Analyte Sec-Butanol (Analyte) HS Headspace Extraction Analyte->HS IS This compound (Internal Standard) IS->HS Quant Accurate Quantification IS->Quant Correction for matrix effects and analytical variability Matrix Environmental Water Matrix Matrix->HS Matrix->Quant Potential Interference GC Gas Chromatography Separation HS->GC MS Mass Spectrometry Detection GC->MS MS->Quant

Troubleshooting & Optimization

Common impurities in commercial Sec-butanol-D9 and their effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and addressing common impurities in commercial Sec-butanol-D9.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in commercial this compound?

A1: Commercial this compound can contain several types of impurities originating from the manufacturing process and storage. These are broadly categorized as:

  • Isotopic Impurities: These are molecules of sec-butanol that are not fully deuterated (e.g., D8, D7 isotopologues) and the non-deuterated sec-butanol. The isotopic purity of commercial this compound is typically around 98 atom % D.

  • Chemical Impurities: These can include residual starting materials and byproducts from synthesis. The synthesis of sec-butanol typically involves the hydration of 1-butene or 2-butene, while deuterated versions may be synthesized via methods like the Grignard reaction with deuterated precursors. Potential chemical impurities include other butanol isomers (n-butanol, isobutanol, tert-butanol), and residual organic solvents used during synthesis and purification.

  • Water: Due to the hygroscopic nature of alcohols, water is a common impurity.

Q2: How can these impurities affect my experiments?

A2: The impact of impurities is highly dependent on the application.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Protic impurities (non-deuterated solvent and water) will introduce interfering signals in ¹H NMR spectra, which can obscure signals from the analyte of interest.

  • Mass Spectrometry (MS): In quantitative studies using this compound as an internal standard, the presence of non-deuterated sec-butanol (D0) as an impurity can interfere with the analyte's signal, leading to an overestimation of the analyte's concentration and an increased lower limit of quantification (LLOQ)[1].

  • Organic Synthesis: Water can act as an unwanted nucleophile or base in moisture-sensitive reactions. Other reactive impurities could lead to the formation of byproducts, reducing the yield and purity of the desired product.

  • Drug Development & Bioanalysis: In metabolic studies where this compound is used as a tracer, isotopic impurities can complicate the interpretation of metabolic pathways. The presence of unlabeled material in a deuterated internal standard can lead to inaccurate quantification in bioanalytical methods[1].

Impurity Summary and Effects

Impurity CategorySpecific ExamplesTypical SpecificationPotential Effects on Experiments
Isotopic Impurities Sec-butanol-D8, Sec-butanol-D0 (non-deuterated)Isotopic Purity: ≥ 98 atom % DMS: Increased LLOQ, inaccurate quantification[1]. NMR: Residual proton signals.
Chemical Impurities n-butanol, isobutanol, tert-butanol, residual synthesis solventsChemical Purity: ≥ 98%Chromatography: Co-elution with analytes, ghost peaks. Synthesis: Side reactions, reduced yield.
Water H₂O, D₂O, HDOVaries by grade (typically <0.1%)Synthesis: Unwanted reactivity in moisture-sensitive reactions. NMR: Broad peaks that can obscure analyte signals.

Troubleshooting Guides

Issue 1: I see unexpected peaks in my ¹H NMR spectrum.

  • Possible Cause: Residual non-deuterated Sec-butanol or other protic solvent impurities.

  • Troubleshooting Steps:

    • Refer to published tables of NMR chemical shifts for common laboratory solvents to identify the impurity.

    • If the impurity is water, its chemical shift can vary depending on the sample's temperature and composition.

    • For highly sensitive experiments, consider using a higher purity grade of this compound or drying the solvent over molecular sieves prior to use.

Issue 2: My quantitative LC-MS/MS assay has a high background signal at the mass transition of my non-deuterated analyte.

  • Possible Cause: The this compound being used as an internal standard may contain a significant amount of the non-deuterated (D0) isotopologue.

  • Troubleshooting Steps:

    • Assess the isotopic purity of the this compound standard by acquiring a full scan mass spectrum and examining the isotopic distribution.

    • If the D0 impurity is significant, a new batch of internal standard with higher isotopic purity may be required. At a minimum, the contribution of the D0 impurity to the analyte signal must be corrected for.

Issue 3: I am observing "ghost peaks" in my GC-MS analysis.

  • Possible Cause: Contamination from previous injections (carryover), bleed from the septum, or impurities in the solvent.

  • Troubleshooting Steps:

    • Perform a blank injection (injecting only the mobile phase or no injection at all) to see if the ghost peaks persist.

    • If peaks are still present, it could be carryover. Clean the injection port and liner.

    • If the blank is clean, the contamination may be in your this compound.

Experimental Protocols

Protocol 1: Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile organic impurities in this compound.

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of potential impurities (e.g., n-butanol, isobutanol, tert-butanol, and other common solvents) in a solvent that does not co-elute with the analytes of interest (e.g., methanol).

    • Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Dilute the this compound sample in the chosen solvent to a concentration within the calibration range.

  • GC-MS Conditions (Example):

    • Column: DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Oven Program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.

    • MS Transfer Line Temp: 250 °C.

    • Ion Source Temp: 230 °C.

    • Scan Range: m/z 30-300.

  • Data Analysis:

    • Identify impurities by comparing their mass spectra and retention times to those of the prepared standards.

    • Quantify the impurities using the calibration curve generated from the standards.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Objective: To accurately quantify the water content in this compound.

Methodology:

  • Instrumentation: Use a volumetric or coulometric Karl Fischer titrator. Coulometric titration is more suitable for very low water content (<0.1%).

  • Reagents: Use commercially available Karl Fischer reagents. For butanol, a reagent designed for alcohols is recommended.

  • Titrator Preparation:

    • Condition the titration cell to remove any ambient moisture until a stable, low drift is achieved.

  • Titer Determination (for Volumetric Titration):

    • Accurately add a known amount of a certified water standard (e.g., sodium tartrate dihydrate or a commercial liquid standard) to the conditioned cell.

    • Perform the titration to determine the titer of the Karl Fischer reagent (mg H₂O/mL reagent). Repeat for precision.

  • Sample Analysis:

    • Accurately inject a known weight or volume of the this compound sample into the titration cell.

    • Start the titration and record the volume of titrant required to reach the endpoint.

  • Calculation:

    • Water content (%) = (Volume of Titrant (mL) * Titer (mg/mL)) / (Sample Weight (mg)) * 100

Visualizations

Experimental_Workflow_GCMS GC-MS Workflow for Impurity Profiling cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Impurity Standards GCMS_Analysis GC-MS Injection & Data Acquisition Standard_Prep->GCMS_Analysis Sample_Prep Dilute this compound Sample Sample_Prep->GCMS_Analysis Data_Analysis Identify & Quantify Impurities GCMS_Analysis->Data_Analysis Report Generate Purity Report Data_Analysis->Report

Caption: Workflow for GC-MS impurity analysis.

Troubleshooting_Logic Troubleshooting Unexpected Peaks in MS Start Unexpected Peak Observed in MS Check_Blank Inject Blank Solvent Start->Check_Blank Peak_Present Peak Persists? Check_Blank->Peak_Present Source_Carryover Source is Likely Carryover or System Contamination Peak_Present->Source_Carryover Yes Source_Sample Source is Likely Sample/Solvent Impurity Peak_Present->Source_Sample No Clean_System Clean Injector & Column Source_Carryover->Clean_System End Problem Resolved Clean_System->End Analyze_Purity Analyze Solvent Purity (GC-MS) Source_Sample->Analyze_Purity Analyze_Purity->End

Caption: Troubleshooting logic for unexpected MS peaks.

References

Technical Support Center: Sec-Butanol-D9 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal-to-noise issues with Sec-butanol-D9 in mass spectrometry (MS) experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the MS analysis of this compound, providing potential causes and actionable solutions.

Q1: Why is the signal-to-noise ratio for my this compound sample unexpectedly low?

A low signal-to-noise (S/N) ratio can stem from several factors, ranging from sample preparation to instrument settings.

  • Potential Cause 1: Suboptimal Ionization. Sec-butanol is a small, polar molecule. Inappropriate ionization techniques or settings can lead to poor ion generation and, consequently, a weak signal.

    • Troubleshooting:

      • Verify Ionization Mode: For Gas Chromatography-Mass Spectrometry (GC-MS), Electron Ionization (EI) is common for volatile compounds like sec-butanol. For Liquid Chromatography-Mass Spectrometry (LC-MS), consider Atmospheric Pressure Chemical Ionization (APCI) or a heated Electrospray Ionization (ESI) source, which can be more effective for small, less polar molecules than traditional ESI.

      • Optimize Source Parameters: Adjust source temperatures, gas flows (e.g., nebulizer and auxiliary gas), and voltages to maximize the ion signal for a standard solution of this compound.

  • Potential Cause 2: Inefficient Fragmentation. If using tandem mass spectrometry (MS/MS or MRM), the collision energy may not be optimal for fragmenting the deuterated precursor ion.

    • Troubleshooting:

      • Perform a Collision Energy Optimization: Infuse a standard solution of this compound and vary the collision energy to find the value that produces the most intense and stable product ion signal. Due to the stronger C-D bonds compared to C-H bonds, the optimal collision energy might differ from that of non-deuterated sec-butanol.

  • Potential Cause 3: Sample Preparation Issues. Contaminants in the sample or improper sample concentration can suppress the signal of interest.

    • Troubleshooting:

      • Sample Purity: Ensure solvents are of high purity (MS-grade) and that sample handling procedures minimize the introduction of contaminants. Common contaminants include polymers, plasticizers, and detergents.

      • Analyte Concentration: Prepare a dilution series of your sample to determine the optimal concentration for your instrument. Overly concentrated samples can lead to ion suppression.[1]

      • Solvent Effects: The sample solvent should be compatible with the mobile phase (for LC-MS) to ensure good peak shape and prevent precipitation in the source.

  • Potential Cause 4: Deuterium Exchange. Although less common for C-D bonds, exchange with protons from acidic solvents or residual water can occur under certain conditions, leading to a distribution of partially deuterated species and a decrease in the signal at the expected m/z.

    • Troubleshooting:

      • Solvent Choice: Avoid using highly acidic or basic solutions for storing or preparing this compound samples if possible.[2]

      • Check for Isotopic Cluster: Examine the mass spectrum for a pattern of ions with masses corresponding to the loss of one or more deuterium atoms and the gain of protons.

Q2: I am observing unexpected peaks in the mass spectrum of my this compound sample. What could be their origin?

Unexpected peaks can arise from contamination, background noise, or fragmentation of co-eluting species.

  • Potential Cause 1: Contamination. Contaminants can be introduced from solvents, glassware, plasticware, or the sample matrix itself.

    • Troubleshooting:

      • Run Blanks: Analyze a solvent blank and a matrix blank to identify peaks that are not related to this compound.

      • Clean the System: If contamination is suspected, follow your instrument's cleaning procedures for the ion source and other relevant components.

  • Potential Cause 2: Background Ions. Common background ions from the atmosphere or system components can be present.

    • Troubleshooting:

      • Background Subtraction: Use your instrument's software to perform background subtraction to remove constant, low-level ion signals.

  • Potential Cause 3: Co-eluting Impurities. If using a chromatographic separation, impurities in the this compound standard or sample matrix may co-elute and produce interfering ions.

    • Troubleshooting:

      • Improve Chromatographic Resolution: Modify your GC or LC method (e.g., change the temperature ramp, gradient profile, or column) to separate the interfering peaks from the analyte peak.

Q3: The fragmentation pattern of my this compound is different from what I expected based on non-deuterated sec-butanol. Why is that?

The fragmentation of deuterated compounds is expected to differ from their non-deuterated counterparts due to the mass difference and the stronger C-D bonds.

  • Explanation: The key fragmentation pathways for sec-butanol in EI-MS are alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).

    • Alpha-Cleavage: For non-deuterated sec-butanol (C₄H₁₀O, MW=74), alpha-cleavage results in the loss of a methyl radical (•CH₃) to form an ion at m/z 59, or the loss of an ethyl radical (•C₂H₅) to form the base peak at m/z 45.

    • Dehydration: The loss of water (H₂O) leads to an ion at m/z 56.

  • Expected Fragmentation for this compound (CD₃CD(OD)CD₂CD₃, MW≈83):

    • Molecular Ion: The molecular ion ([M]⁺•) will be at a higher m/z value, around 83.

    • Alpha-Cleavage:

      • Loss of a deuterated methyl radical (•CD₃) will result in an ion at m/z 65.

      • Loss of a deuterated ethyl radical (•C₂D₅) will result in an ion at m/z 50.

    • Deuterated Water Loss: Loss of D₂O will lead to an ion at m/z 63.

The relative intensities of these fragments may also differ due to the kinetic isotope effect, which can influence the rates of different fragmentation reactions.

Data Presentation

The following table summarizes the expected major fragment ions for sec-butanol and this compound in an EI-MS. This can be used as a reference for identifying the correct peaks and troubleshooting fragmentation issues.

Fragmentation Pathway Non-Deuterated Sec-Butanol (C₄H₁₀O) This compound (C₄D₉HO)
Precursor Ion (M⁺•) m/z 74m/z 83
Alpha-Cleavage (Loss of •CH₃/•CD₃) m/z 59m/z 65
Alpha-Cleavage (Loss of •C₂H₅/•C₂D₅) m/z 45m/z 50
Dehydration (Loss of H₂O/D₂O) m/z 56m/z 63

Experimental Protocols

Sample Preparation for GC-MS Analysis of this compound

This protocol provides a general guideline for preparing this compound for analysis by GC-MS.

  • Solvent Selection: Use a high-purity, volatile solvent compatible with GC analysis, such as methanol, ethanol, or isopropanol (all MS-grade).

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Working Standard Preparation: Create a series of working standards by diluting the stock solution. A typical concentration range for GC-MS analysis is 1-100 µg/mL.

  • Sample Dilution: If analyzing an experimental sample, dilute it with the chosen solvent to a concentration that falls within the range of the working standards.

  • Vial Preparation: Transfer the prepared standards and samples into 2 mL autosampler vials with screw caps and septa.

  • Blank Samples: Prepare blank samples consisting of only the solvent to be run before and after the sample sequence to check for carryover and contamination.[1]

GC-MS Method Parameters

The following are suggested starting parameters for the GC-MS analysis of this compound. These should be optimized for your specific instrument and application.

Parameter Suggested Setting
Injection Mode Split (e.g., 20:1 split ratio)
Injector Temperature 250 °C
Injection Volume 1 µL
GC Column Mid-polarity column (e.g., DB-624 or equivalent)
Oven Program Initial: 40 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 2 min
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min)
Ion Source Electron Ionization (EI)
Ion Source Temperature 230 °C
Electron Energy 70 eV
Mass Analyzer Mode Full Scan (e.g., m/z 35-100) or Selected Ion Monitoring (SIM)

Visualizations

Troubleshooting Workflow for Low Signal-to-Noise

The following diagram illustrates a logical workflow for troubleshooting low signal-to-noise issues with this compound in MS analysis.

TroubleshootingWorkflow start Low Signal-to-Noise for this compound check_sample_prep Review Sample Preparation start->check_sample_prep check_instrument_params Evaluate Instrument Parameters start->check_instrument_params concentration Is Concentration Optimal? check_sample_prep->concentration ionization Is Ionization Mode/Source Optimized? check_instrument_params->ionization concentration->check_instrument_params Yes purity Are Solvents & Reagents High Purity? concentration->purity No purity->check_instrument_params Yes dilution_series Prepare Dilution Series purity->dilution_series No resolution Problem Resolved? dilution_series->resolution fragmentation Is Collision Energy (MS/MS) Optimized? ionization->fragmentation Yes optimize_source Optimize Source Parameters ionization->optimize_source No optimize_collision Perform Collision Energy Study fragmentation->optimize_collision No fragmentation->resolution Yes optimize_source->resolution optimize_collision->resolution

Caption: Troubleshooting workflow for low S/N.

Logical Relationship of Potential Issues

This diagram shows the relationship between potential root causes and the observed issue of poor signal-to-noise.

IssueRelationship low_sn Poor Signal-to-Noise sample_issues Sample-Related Issues sample_issues->low_sn instrument_issues Instrument-Related Issues instrument_issues->low_sn sub_concentration Suboptimal Concentration sub_concentration->sample_issues contamination Contamination contamination->sample_issues d_exchange Deuterium Exchange d_exchange->sample_issues poor_ionization Poor Ionization poor_ionization->instrument_issues inefficient_fragmentation Inefficient Fragmentation inefficient_fragmentation->instrument_issues high_background High Background Noise high_background->instrument_issues

Caption: Root causes of poor S/N.

References

Technical Support Center: Optimizing Sec-butanol-D9 Internal Standard Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use and concentration optimization of Sec-butanol-D9 as an internal standard (IS) in analytical assays, particularly for the quantification of volatile organic compounds (VOCs) by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why should I use an internal standard like this compound?

A1: An internal standard is a compound added in a constant amount to all samples, calibrators, and quality controls in an analysis. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response (e.g., injection volume). By comparing the analyte's signal to the internal standard's signal, you can achieve more accurate and precise quantification. This compound is a deuterated analog of sec-butanol, making it an excellent internal standard for sec-butanol and other similar small volatile molecules. Because it has nearly identical chemical and physical properties to the non-deuterated form, it behaves similarly during extraction and analysis but can be distinguished by its higher mass in a mass spectrometer.

Q2: What are the key characteristics of a good internal standard?

A2: A suitable internal standard should:

  • Be chemically similar to the analyte(s) of interest.

  • Not be naturally present in the samples being analyzed.

  • Be clearly separated chromatographically from the analytes or have a different mass-to-charge ratio (m/z) for mass spectrometric detection.

  • Be of high purity to not introduce interfering contaminants.

  • Be stable in the sample matrix and during storage.

Q3: How do I choose the initial concentration for this compound?

A3: A good starting point for the concentration of your internal standard is to aim for a response (peak area) that is similar to the response of your analyte at the midpoint of your calibration curve. This ensures that the internal standard signal is strong enough to be measured precisely without being so high that it saturates the detector. A common approach is to prepare a working solution of this compound that, when added to your samples, results in a concentration within the expected range of your analytes.

Q4: What is a response factor and why is it important?

A4: The response factor (RF) is the ratio of the signal response to the concentration for a given compound. In internal standard calibration, a relative response factor (RRF) is calculated, which compares the response factor of the analyte to that of the internal standard. An ideal internal standard will have an RRF close to 1 and will remain constant across the entire calibration range. A consistent RRF indicates that the internal standard is effectively compensating for variations in the analytical process.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Variability in IS Peak Area 1. Inconsistent addition of the IS to samples. 2. Instability of the IS in the sample matrix or solvent. 3. Instrument injection variability.1. Use a calibrated positive displacement pipette for adding the IS. Ensure thorough mixing after addition. 2. Check the stability of this compound in your sample matrix over time and under your storage conditions. 3. Perform system suitability tests with a standard solution of the IS to check for instrument performance.
Low Recovery of IS 1. Inefficient extraction of the IS from the sample matrix. 2. Degradation of the IS during sample preparation. 3. Matrix effects causing ion suppression.1. Optimize your sample preparation method (e.g., extraction solvent, pH, temperature). 2. Investigate potential for degradation and adjust conditions accordingly (e.g., temperature, light exposure). 3. Dilute the sample to reduce matrix effects. Perform a matrix effect study by comparing the IS response in solvent versus in a sample matrix extract.
IS Peak Tailing or Fronting 1. Column overload due to excessively high IS concentration. 2. Active sites on the GC column or liner. 3. Mismatch between injection solvent and initial mobile phase/oven temperature.1. Reduce the concentration of the IS. 2. Use a deactivated liner and/or perform column maintenance. 3. Ensure the sample is dissolved in a solvent compatible with your GC method.
Co-elution of IS with an Analyte or Interference 1. Inadequate chromatographic separation. 2. Presence of an unexpected interfering compound in the sample.1. Adjust the GC oven temperature program or change the GC column to one with a different selectivity. 2. In GC-MS, select a different quantifier ion for the IS or the co-eluting compound that is unique to each molecule.

Experimental Protocols

Protocol 1: Determination of the Optimal this compound Concentration

This protocol outlines the steps to determine the ideal concentration of this compound for your assay. The goal is to find a concentration that provides a stable and reproducible signal without interfering with analyte detection.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a high concentration (e.g., 1 mg/mL).

  • From the stock solution, prepare a series of working internal standard solutions at different concentrations (e.g., 0.1, 1, 10, 50, and 100 µg/mL).

2. Sample Preparation and Spiking:

  • Prepare a set of blank matrix samples (the same type of sample you will be analyzing, but without the analyte or IS).

  • Spike a constant volume of each of the different working IS solutions into separate blank matrix samples. For example, add 10 µL of each working solution to 1 mL of the blank matrix. This will result in samples with final IS concentrations of, for example, 1, 10, 100, 500, and 1000 ng/mL.

  • Also prepare a set of your calibration standards and spike each with the median concentration of the IS working solution (e.g., 10 µg/mL).

3. GC-MS Analysis:

  • Analyze the spiked blank matrix samples and the calibration standards using your established GC-MS method.

4. Data Analysis:

  • For the spiked blank samples, plot the peak area of this compound against its concentration. The relationship should be linear. Select a concentration that gives a robust signal (e.g., a peak area of at least 10 times the signal-to-noise ratio) and is well within the linear range of the detector.

  • For the calibration standards, calculate the relative response factor (RRF) for each calibration level. The RRF should be consistent across the concentration range (e.g., with a relative standard deviation (RSD) of <15%).

  • The optimal concentration is one that provides a stable signal in the sample matrix and a consistent RRF across the calibration curve.

Data Presentation: Illustrative Example

The following tables show example data from an optimization experiment for an internal standard (data is illustrative and based on typical results for similar compounds).

Table 1: Linearity of Internal Standard Response in Blank Matrix

IS Concentration (ng/mL)Mean Peak Area (n=3)Peak Area %RSD
115,2344.5%
10149,8763.1%
1001,512,3452.5%
5007,456,1232.1%
100014,890,5671.8%

Table 2: Consistency of Relative Response Factor (RRF) Across Calibration Curve (Using 100 ng/mL IS)

Analyte Conc. (ng/mL)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte/IS)RRF
578,9101,501,2340.05261.05
10155,6781,498,7650.10391.04
50765,4321,510,9870.50661.01
1001,523,4561,505,6781.01181.01
2503,801,2341,499,5432.53501.01
Mean RRF 1.02
%RSD of RRF 1.8%

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_spike 2. Spiking cluster_analysis 3. Analysis cluster_data 4. Data Evaluation stock Prepare IS Stock Solution working Prepare IS Working Solutions stock->working spike_is Spike IS into Samples working->spike_is samples Prepare Blank Matrix Samples samples->spike_is gcms GC-MS Analysis spike_is->gcms linearity Assess IS Linearity gcms->linearity rrf Check RRF Consistency linearity->rrf decision decision rrf->decision Optimal Concentration? troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start High Variability in IS Peak Area? cause1 Inconsistent Pipetting start->cause1 Yes cause2 IS Instability start->cause2 Yes cause3 Injection Issues start->cause3 Yes end Proceed with Analysis start->end No sol1 Use Calibrated Pipette & Mix Well cause1->sol1 sol2 Perform Stability Study cause2->sol2 sol3 Run System Suitability Test cause3->sol3

Preventing isotopic exchange of deuterium in Sec-butanol-D9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sec-butanol-d9. The following information is intended to help prevent the unwanted isotopic exchange of deuterium.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of deuterium loss in my this compound sample?

The most common cause of deuterium loss is isotopic exchange with protic solvents (like water or methanol), or under acidic or basic conditions. The deuterium atom on the hydroxyl group (-OD) is particularly susceptible to rapid exchange with protons (H+) from the environment. Deuteriums on the carbon backbone, especially the alpha-carbon, can also exchange, albeit at a slower rate, typically facilitated by acid or base catalysis.

Q2: How can I store this compound to maintain its isotopic purity?

To maintain the isotopic purity of this compound, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent exposure to atmospheric moisture. For long-term storage, refrigeration is recommended to minimize any potential degradation.

Q3: Can I use this compound with common laboratory solvents?

It is crucial to use anhydrous aprotic solvents when working with this compound if the goal is to preserve the deuterated hydroxyl group. The presence of even trace amounts of water or other protic solvents can lead to significant D-H exchange. If the deuteriums on the carbon backbone are of primary interest, the exchange at the hydroxyl group may be less critical, but it is still best practice to use anhydrous conditions to prevent unwanted side reactions.

Troubleshooting Guide

Issue: Mass spectrometry analysis of my final product indicates a lower than expected deuterium incorporation from this compound.

Possible Cause 1: Isotopic Exchange During Reaction.

Your reaction conditions may be promoting the exchange of deuterium atoms with protons from the reaction mixture.

Solution:

  • pH Control: Avoid strongly acidic or basic conditions if possible. If your reaction requires an acid or base, consider using a deuterated version of that acid or base to minimize the introduction of protons.

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried before use. The presence of water is a primary source of protons for exchange.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate, as higher temperatures can accelerate isotopic exchange.

Possible Cause 2: Isotopic Exchange During Work-up or Purification.

Aqueous work-up steps or the use of protic solvents during purification are common points of deuterium loss.

Solution:

  • Anhydrous Work-up: If possible, use an anhydrous work-up procedure. This could involve filtering the reaction mixture through a drying agent like anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Choice for Chromatography: For purification via chromatography, use anhydrous aprotic solvents. If a protic solvent is unavoidable, minimize the time the sample is in contact with it and consider the potential for exchange.

Quantitative Data on Isotopic Exchange

The rate of deuterium exchange is highly dependent on the specific conditions. The following table provides a summary of the relative rates of exchange under different catalytic conditions.

CatalystRelative Rate of Exchange at the Hydroxyl GroupRelative Rate of Exchange at the Alpha-Carbon
None (Neutral)Very SlowExtremely Slow
Acid (e.g., H₂SO₄)Very FastSlow to Moderate
Base (e.g., NaOH)Very FastModerate to Fast

Experimental Protocols

Protocol 1: General Handling of this compound to Prevent Isotopic Exchange

  • Inert Atmosphere: Handle this compound under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques.

  • Anhydrous Solvents: Use freshly distilled and dried aprotic solvents for all reactions and dilutions.

  • Proper Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use to remove any adsorbed water.

  • Sealed Containers: Store this compound in a container with a secure, airtight seal. For transfers, use a syringe or cannula.

Visualizing Isotopic Exchange Pathways

The following diagrams illustrate the key pathways for deuterium exchange in this compound.

G cluster_acid Acid-Catalyzed Exchange cluster_base Base-Catalyzed Exchange Protonation Protonation of Hydroxyl Group Water_Loss Loss of HDO Protonation->Water_Loss Carbocation Formation of Sec-butyl Carbocation Water_Loss->Carbocation Deprotonation Deprotonation at Alpha-Carbon Carbocation->Deprotonation Enol_Intermediate Enol Intermediate Formation Deprotonation->Enol_Intermediate Reprotonation Reprotonation with H+ Enol_Intermediate->Reprotonation Final_Product_Acid Exchanged Sec-butanol Reprotonation->Final_Product_Acid Deprotonation_OH Deprotonation of Hydroxyl Group Alkoxide Alkoxide Formation Deprotonation_OH->Alkoxide Protonation_H2O Protonation by H2O Alkoxide->Protonation_H2O Deprotonation_Alpha Deprotonation at Alpha-Carbon Alkoxide->Deprotonation_Alpha Final_Product_Base_OH Exchanged Hydroxyl Group Protonation_H2O->Final_Product_Base_OH Carbanion Carbanion Formation Deprotonation_Alpha->Carbanion Protonation_Alpha Protonation by H2O Carbanion->Protonation_Alpha Final_Product_Base_Alpha Exchanged Alpha-Carbon Protonation_Alpha->Final_Product_Base_Alpha

Caption: Mechanisms of acid- and base-catalyzed deuterium exchange in sec-butanol.

G Start Start: this compound Sample Check_Purity Initial Purity Check (e.g., NMR, MS) Start->Check_Purity Decision Isotopic Purity Acceptable? Check_Purity->Decision Proceed Proceed with Experiment Decision->Proceed Yes Purify Purify/Re-deuterate if Necessary Decision->Purify No Experiment Run Experiment Under Anhydrous/Inert Conditions Proceed->Experiment Purify->Check_Purity Workup Anhydrous Work-up Experiment->Workup Analysis Final Product Analysis Workup->Analysis

Caption: Recommended workflow for experiments using this compound.

Degradation pathways and stability issues of Sec-butanol-D9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sec-butanol-D9.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Question: My reaction is showing unexpected byproducts. Could this compound be the cause?

Answer: Yes, while generally stable, this compound can degrade under certain conditions, leading to the formation of impurities that may interfere with your reaction. Key factors to consider are:

  • Oxidation: Prolonged exposure to air or oxidizing agents can lead to the formation of deuterated methyl ethyl ketone.[1] This is a primary degradation pathway for sec-butanol.

  • Contamination: The presence of acid or base contaminants can catalyze side reactions.

  • Peroxide Formation: Like its non-deuterated counterpart, this compound may form explosive peroxides upon prolonged storage, especially in the presence of light and oxygen.[1]

Troubleshooting Steps:

  • Verify Solvent Purity: Use a freshly opened bottle of this compound or re-purify older stock by distillation.

  • Inert Atmosphere: Handle the solvent under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and moisture absorption.[2][3]

  • Check for Peroxides: Before use, test for the presence of peroxides, especially with older solvent stock. Commercial test strips are available for this purpose.

  • Storage Conditions: Ensure the solvent is stored properly in a cool, dark place in a tightly sealed container.[4]

Question: I am observing poor resolution in my NMR spectrum. Could the this compound be the issue?

Answer: Yes, the quality of your deuterated solvent is crucial for high-resolution NMR spectroscopy. Several factors related to the solvent can affect spectral quality:

  • Water Contamination: this compound is hygroscopic and can absorb atmospheric moisture. The presence of water (H₂O or HDO) will introduce a broad peak in the ¹H NMR spectrum, which can obscure signals from your analyte.[2][5]

  • Isotopic Purity: Low isotopic enrichment will result in a larger residual solvent peak, potentially overlapping with your signals of interest.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals, which can be introduced during manufacturing or storage, can cause significant line broadening.

Troubleshooting Steps:

  • Use High-Purity Solvent: For sensitive NMR experiments, use high-purity, anhydrous this compound from a reputable supplier.

  • Proper Handling: Handle the solvent in a dry environment, such as a glovebox, to prevent moisture absorption.[2][3] Use dry glassware and syringes.

  • Solvent Filtration: If paramagnetic impurities are suspected, filtering the solvent through a short plug of alumina may help.

  • Consider Single-Use Ampoules: To minimize the risk of contamination, especially with water, using single-use ampoules of the solvent is a good practice.[3][6]

Frequently Asked Questions (FAQs)

What are the primary degradation pathways for this compound?

How should I store this compound to ensure its stability?

To maintain the stability and purity of this compound, it is crucial to store it under the following conditions:

  • Temperature: Store in a cool, dry place.[4] While refrigeration is generally recommended for long-term storage of many deuterated solvents, ensure the temperature is not so low as to cause the solvent to freeze, which for sec-butanol is -114°C.[4][6]

  • Light: Protect from light by storing it in an amber glass bottle or in a dark cabinet.[5]

  • Atmosphere: Keep the container tightly sealed to prevent the ingress of moisture and oxygen.[6] For long-term storage or sensitive applications, flushing the headspace with an inert gas like argon or nitrogen is recommended.[2][3]

What are the signs of this compound degradation?

Degradation of this compound may not always be visually apparent. However, you can look for the following indicators:

  • Appearance of Impurities in NMR: The presence of unexpected peaks in the NMR spectrum, particularly those corresponding to deuterated methyl ethyl ketone or water.

  • Positive Peroxide Test: A positive result using peroxide test strips indicates the formation of potentially hazardous peroxides.

  • Discoloration: Although less common, a noticeable change in color could indicate the presence of impurities.

Data and Protocols

Physical and Chemical Properties of Sec-butanol

The following table summarizes key physical and chemical properties of non-deuterated sec-butanol, which can be used as a close approximation for this compound.

PropertyValueReference
Molecular Formula C₄H₁₀O[1]
Molecular Weight 74.12 g/mol [1]
Boiling Point 98-100 °C[7]
Melting Point -115 °C[7]
Density 0.808 g/cm³[7]
Flash Point 24 °C (75 °F)[4]
Experimental Protocol: Peroxide Test for this compound

Objective: To detect the presence of peroxides in this compound, which can form during storage.

Materials:

  • This compound sample

  • Commercial peroxide test strips (e.g., potassium iodide/starch paper)

  • Glass vial or test tube

Procedure:

  • In a well-ventilated fume hood, dispense a small amount (1-2 mL) of the this compound into a clean, dry glass vial.

  • Immerse the tip of a peroxide test strip into the solvent for the time specified by the manufacturer (typically 1-2 seconds).

  • Remove the strip and allow the solvent to evaporate.

  • Observe the color change of the test strip and compare it to the color chart provided by the manufacturer.

  • A color change (typically to blue or purple) indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

Interpretation: If peroxides are detected, the solvent should be treated to remove them (e.g., by passing through a column of activated alumina) or disposed of according to institutional safety guidelines, as distillation of peroxide-containing solvents can be explosive.

Visualizations

DegradationPathways This compound This compound Deuterated Methyl Ethyl Ketone (MEK-d9) Deuterated Methyl Ethyl Ketone (MEK-d9) This compound->Deuterated Methyl Ethyl Ketone (MEK-d9) Oxidation (Air, Heat, Light) Peroxides Peroxides This compound->Peroxides Prolonged Storage (Air, Light)

Caption: Potential degradation pathways of this compound.

TroubleshootingWorkflow cluster_issue Observed Issue cluster_investigation Investigation cluster_action Corrective Actions Issue Unexpected Experimental Results (e.g., byproducts, poor NMR resolution) CheckSolvent Is this compound the potential cause? Issue->CheckSolvent CheckPurity Assess Solvent Purity (Age, Storage Conditions) CheckSolvent->CheckPurity Yes CheckHandling Review Handling Procedures (Atmosphere, Glassware) CheckSolvent->CheckHandling UseNewSolvent Use Fresh, High-Purity Solvent CheckPurity->UseNewSolvent TestPeroxides Test for Peroxides CheckPurity->TestPeroxides InertAtmosphere Handle Under Inert Atmosphere CheckHandling->InertAtmosphere DryGlassware Use Dry Glassware CheckHandling->DryGlassware

Caption: Troubleshooting workflow for this compound related issues.

References

Technical Support Center: Matrix Effects on Sec-butanol-D9 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects when quantifying Sec-butanol-D9 in complex samples using LC-MS.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are matrix effects and how do they affect the quantification of my this compound internal standard?

A: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting substances from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) for your this compound internal standard.[1][2] These effects can compromise the accuracy, precision, and sensitivity of your analytical method.[1] Biological samples like plasma, urine, and tissue homogenates are complex mixtures containing numerous endogenous components such as proteins, phospholipids, and salts, which are common causes of matrix effects.[3]

Troubleshooting Steps:

  • Assess the Matrix Effect: The first step is to determine if a matrix effect is present. The post-extraction addition experiment is a common method for this evaluation.[4][5]

  • Review Sample Preparation: Inadequate sample preparation is a primary cause of significant matrix effects.[6] Consider if your current protocol (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) is sufficient to remove interfering components.[7]

  • Evaluate Chromatography: Poor chromatographic separation can lead to co-elution of matrix components with this compound.[1] Optimizing your LC method to better resolve the internal standard from interfering peaks is crucial.

  • Check for Contamination: Carryover from previous injections or contaminants in your mobile phase can mimic matrix effects.[8]

Q2: My this compound signal is significantly suppressed in plasma samples. What are the likely causes and how can I fix this?

A: Significant signal suppression of this compound in plasma is a common issue, often caused by phospholipids, which are abundant in this matrix and known to cause ion suppression in ESI-MS.

Troubleshooting Steps:

  • Improve Sample Cleanup:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering compounds.[9] Consider using a more selective SPE sorbent.

    • Liquid-Liquid Extraction (LLE): Optimizing the extraction solvent can enhance the removal of plasma components.

    • Protein Precipitation (PPT): While simple, PPT is often insufficient for removing all interfering matrix components.[7] If you are using PPT, consider adding a subsequent cleanup step.

  • Optimize Chromatography:

    • Gradient Modification: Adjusting the mobile phase gradient can help separate this compound from the region where phospholipids typically elute.

    • Column Chemistry: Using a different column chemistry (e.g., a hybrid stationary phase) can alter selectivity and improve separation from matrix components.

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening the matrix effect.[1][6] However, this may compromise the limit of quantification for your target analyte.

Q3: How do I experimentally determine the matrix effect for this compound in my samples?

A: The most common method is the post-extraction addition experiment . This involves comparing the response of this compound in a neat solution to its response when spiked into a blank matrix extract.

Experimental Workflow:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): this compound spiked into the mobile phase or reconstitution solvent.

    • Set B (Post-Spiked Matrix): Blank matrix is extracted first, and then this compound is added to the final extract.

    • Set C (Pre-Spiked Matrix): this compound is added to the blank matrix before the extraction process (used to determine recovery).

  • Analyze and Calculate Matrix Factor (MF):

    • The Matrix Factor is calculated as: MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100.

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.[9]

    • A value > 100% indicates ion enhancement.[9]

Quantitative Data Summary

The following tables summarize typical matrix effects observed in different biological matrices and the effectiveness of various sample preparation techniques in mitigating these effects.

Table 1: Typical Matrix Effects in Common Biological Matrices

Biological MatrixTypical Matrix Effect on this compoundCommon Interfering Substances
Plasma/SerumModerate to High SuppressionPhospholipids, Salts, Proteins
UrineLow to Moderate Suppression/EnhancementSalts, Urea, Organic Acids
Whole BloodHigh SuppressionProteins, Phospholipids, Hemoglobin
Tissue HomogenateVariable and often High SuppressionLipids, Proteins, Salts

Table 2: Efficacy of Sample Preparation Techniques on Matrix Effect Reduction

Sample Preparation TechniqueExpected Reduction in Matrix EffectThroughputSelectivity
Protein Precipitation (PPT)LowHighLow
Liquid-Liquid Extraction (LLE)ModerateModerateModerate
Solid-Phase Extraction (SPE)HighLow-ModerateHigh
DilutionVariable (depends on factor)HighN/A

Detailed Experimental Protocols

Protocol 1: Post-Extraction Addition for Matrix Effect Evaluation

Objective: To quantify the extent of ion suppression or enhancement for this compound in a specific matrix.

Materials:

  • Blank matrix (e.g., drug-free plasma)

  • This compound standard solution

  • Reconstitution solvent (typically the initial mobile phase)

  • All necessary reagents and equipment for your established sample extraction procedure.

Methodology:

  • Prepare Sample Set A (Neat Standard):

    • In a clean vial, add a known amount of this compound standard.

    • Evaporate to dryness if necessary and reconstitute in a defined volume of reconstitution solvent.

  • Prepare Sample Set B (Post-Extraction Spike):

    • Process a blank matrix sample through your entire extraction procedure.

    • To the final, clean extract, add the same known amount of this compound standard as in Set A.

  • Analysis:

    • Inject both sets of samples into the LC-MS system.

    • Record the peak area for this compound for both injections.

  • Calculation:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spiking Spiking cluster_analysis Analysis & Calculation cluster_neat Neat Standard Preparation start Start blank_matrix Blank Matrix Sample start->blank_matrix extraction Perform Sample Extraction blank_matrix->extraction clean_extract Clean Matrix Extract extraction->clean_extract add_is Spike this compound clean_extract->add_is lcms_analysis LC-MS Analysis add_is->lcms_analysis calc_mf Calculate Matrix Factor lcms_analysis->calc_mf neat_std Prepare Neat Standard (this compound in Solvent) neat_analysis LC-MS Analysis neat_std->neat_analysis neat_analysis->calc_mf troubleshooting_flow start Inconsistent this compound Response Observed q_matrix_effect Is a Matrix Effect Suspected? start->q_matrix_effect assess_me Perform Post-Extraction Addition Experiment q_matrix_effect->assess_me Yes check_other Investigate Other Causes (e.g., Instrument, Contamination) q_matrix_effect->check_other No is_me_present Matrix Effect > 20%? assess_me->is_me_present optimize_prep Optimize Sample Preparation (e.g., SPE, LLE) is_me_present->optimize_prep Yes no_me No Significant Matrix Effect is_me_present->no_me No optimize_lc Optimize Chromatography optimize_prep->optimize_lc dilute Consider Sample Dilution optimize_lc->dilute revalidate Re-validate Method dilute->revalidate end Method Acceptable no_me->end

References

Improving peak shape and resolution for Sec-butanol-D9 in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak shape and resolution for Sec-butanol-D9 in chromatographic applications.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape (tailing, fronting, or splitting) for this compound in gas chromatography (GC)?

A1: Poor peak shape in GC analysis of this compound can arise from several factors:

  • Active Sites: Free silanol groups on the surface of the GC liner, column, or packing material can interact with the hydroxyl group of sec-butanol, leading to peak tailing.[1]

  • Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet can cause peak distortion.[1]

  • Sample Overload: Injecting too much sample can saturate the column, resulting in peak fronting.

  • Inappropriate Solvent: A mismatch between the sample solvent and the stationary phase can lead to peak splitting or broadening.[2]

  • Column Contamination: Accumulation of non-volatile residues in the inlet or on the column can degrade performance.

  • Temperature Issues: An initial oven temperature that is too high can cause peak broadening, particularly in splitless injections.[1]

Q2: How does the deuterium labeling in this compound affect its chromatographic behavior?

A2: Deuterium labeling can lead to the "isotope effect," where the deuterated compound may have a slightly different retention time than its non-deuterated counterpart. Heavier isotopic compounds may elute slightly earlier on nonpolar stationary phases (inverse isotope effect) and slightly later on polar stationary phases (normal isotope effect).[3] This can be advantageous for separating the labeled compound from any potential unlabeled impurities.

Q3: Which GC columns are recommended for the chiral separation of this compound?

A3: For the chiral separation of sec-butanol and its deuterated analogs, columns with cyclodextrin-based stationary phases are highly effective. Specific recommended columns include:

  • Astec® CHIRALDEX™ G-TA: A gamma-cyclodextrin trifluoroacetyl derivative phase that has shown good performance for the separation of 2-butanol enantiomers.

  • Rt-βDEXcst: A permethylated beta-cyclodextrin phase that is also suitable for resolving chiral compounds like sec-butanol.[4]

Q4: What are the key parameters to optimize for improving the resolution of this compound enantiomers?

A4: To enhance the resolution between the enantiomers of this compound, consider optimizing the following:

  • Temperature Program: A slower temperature ramp rate can improve separation.

  • Carrier Gas Flow Rate: Adjusting the linear velocity of the carrier gas can significantly impact resolution.

  • Column Choice: Selecting a column with a stationary phase that provides high selectivity for the enantiomers is crucial.

  • Sample Concentration: Avoid column overload by injecting an appropriate sample concentration.

Troubleshooting Guides

Problem: Peak Tailing

Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.

Troubleshooting Workflow for Peak Tailing ```dot graph Tailing_Troubleshooting { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin=0.2, width=2, height=0.7]; edge [fontname="Arial", fontsize=9];

Start [label="Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckLiner [label="Inspect & Clean/Replace\nInlet Liner", fillcolor="#FBBC05", fontcolor="#202124"]; TrimColumn [label="Trim 10-20 cm from\nColumn Inlet", fillcolor="#FBBC05", fontcolor="#202124"]; CheckColumnInstallation [label="Verify Proper\nColumn Installation", fillcolor="#FBBC05", fontcolor="#202124"]; Derivatization [label="Consider Derivatization\nof this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Resolved [label="Problem Resolved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> CheckLiner [label="Step 1"]; CheckLiner -> TrimColumn [label="If problem persists"]; TrimColumn -> CheckColumnInstallation [label="If problem persists"]; CheckColumnInstallation -> Derivatization [label="If problem persists"]; CheckLiner -> Resolved [label="Success"]; TrimColumn -> Resolved [label="Success"]; CheckColumnInstallation -> Resolved [label="Success"]; Derivatization -> Resolved [label="Success"]; }

Caption: Key factors to address for improving chiral resolution.

Data Presentation: Recommended GC Parameters for Sec-butanol Analysis

The following table provides starting parameters for the GC analysis of sec-butanol enantiomers. These can be used as a baseline for method development for this compound.

ParameterRecommended Setting 1Recommended Setting 2
Column Astec® CHIRALDEX™ G-TARtx-624 Sil MS
Dimensions 30 m x 0.25 mm ID, 0.12 µm film30 m x 0.25 mm ID, 1.4 µm film
Carrier Gas HeliumHelium
Inlet Temperature 250 °C230 °C
Injection Mode Split (e.g., 80:1)Split (e.g., 20:1)
Oven Program 30 °C (5 min), then 5 °C/min to 110 °C50 °C (5 min), then 10 °C/min to 160 °C
Detector FID at 250 °CMass Spectrometer

Experimental Protocol: Method Development for this compound

  • Initial Scoping Runs: Begin with the recommended parameters from the table above, using a standard solution of this compound.

  • Temperature Optimization:

    • Perform a series of runs where the initial oven temperature is varied by ±10 °C.

    • Next, vary the temperature ramp rate (e.g., 2 °C/min, 5 °C/min, 10 °C/min) to observe the effect on resolution.

  • Flow Rate Optimization:

    • Adjust the carrier gas flow rate (or linear velocity) in increments (e.g., 0.2 mL/min) to find the optimal point for resolution and peak shape.

  • Injection Parameter Optimization:

    • If peak fronting is observed, increase the split ratio or dilute the sample.

    • For trace analysis, consider optimizing splitless injection parameters, such as the purge activation time.

  • Data Analysis: For each run, calculate the resolution between the enantiomer peaks and the tailing factor for each peak. The optimal conditions will provide the highest resolution with a tailing factor close to 1.

References

Calibration curve problems with Sec-butanol-D9 as an internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sec-butanol-D9 as an internal standard in their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of sec-butanol, meaning that nine hydrogen atoms in the molecule have been replaced with deuterium atoms. It is commonly used as an internal standard (IS) in chromatographic and mass spectrometric analysis.[1] Stable isotopically labeled compounds like this compound are considered ideal internal standards because they share very similar chemical and physical properties with their non-labeled counterparts (the analyte).[2] This similarity ensures that the IS and the analyte behave almost identically during sample preparation, extraction, and analysis, which helps to correct for variations and improve the accuracy and precision of quantification.[1][3]

Q2: What are the key considerations when preparing a this compound internal standard solution?

Proper preparation of the internal standard solution is critical for accurate and reproducible results. Key considerations include:

  • Purity: Use a high-purity this compound standard to avoid introducing interfering contaminants.

  • Solvent: Dissolve the standard in a solvent that is compatible with your analytical method and ensures the stability of the compound.

  • Concentration: The concentration of the IS should be carefully chosen to be within the linear range of the instrument's detector and ideally close to the expected concentration of the analyte in the samples.

  • Storage: Store the stock and working solutions under appropriate conditions (e.g., refrigerated, protected from light) to prevent degradation or evaporation. It is generally recommended to avoid storing deuterated compounds in acidic or basic solutions to prevent deuterium exchange.[2]

Q3: What are potential sources of error when using this compound as an internal standard?

Several factors can introduce errors into your analysis when using this compound:

  • Inaccurate Concentration: Errors in the preparation of the IS stock or working solutions will directly impact the final calculated concentration of the analyte.

  • Degradation: The stability of this compound in the sample matrix and during storage should be evaluated to ensure it does not degrade over time.

  • Isotopic Exchange: Although generally stable, deuterated compounds can sometimes undergo deuterium-hydrogen exchange, especially in certain pH conditions or in the presence of catalysts. This can alter the mass-to-charge ratio and affect quantification.[4]

  • Matrix Effects: The sample matrix can sometimes suppress or enhance the ionization of the internal standard differently than the analyte in the mass spectrometer, leading to inaccurate results.

  • Interferences: Co-eluting compounds from the sample matrix that have the same mass-to-charge ratio as this compound can interfere with its detection.

Troubleshooting Guides

Problem 1: Poor Calibration Curve Linearity (r² < 0.99)

A non-linear calibration curve can indicate a variety of issues with the analytical method.

Potential Cause Troubleshooting Steps
Incorrect Standard Concentrations Verify the calculations and preparation of all calibration standards and the internal standard solution. Re-prepare if necessary.
Detector Saturation If the curve plateaus at high concentrations, the detector may be saturated. Dilute the higher concentration standards and re-run the curve.
Inappropriate Concentration of Internal Standard The concentration of this compound may be too high or too low relative to the analyte concentrations. Prepare a new set of standards with an adjusted IS concentration.
Matrix Effects If using matrix-matched calibrators, endogenous components may be interfering. Evaluate matrix effects using a post-extraction addition experiment.
Instrumental Issues Check for issues with the autosampler, injector, column, or mass spectrometer settings.
Problem 2: High Variability in Internal Standard Response

Inconsistent peak areas or heights for this compound across different samples and standards can compromise the reliability of the assay.

Potential Cause Troubleshooting Steps
Inconsistent Pipetting Ensure accurate and consistent addition of the internal standard solution to all samples and standards. Use calibrated pipettes.
Sample Preparation Variability Investigate the sample preparation workflow for any steps that could lead to variable loss of the internal standard, such as incomplete extraction or evaporation.
Matrix-Induced Ion Suppression/Enhancement Different sample matrices can affect the ionization of this compound. Analyze the IS response in different blank matrices to assess this effect.
Instability of this compound Evaluate the stability of this compound in the sample matrix and under the storage conditions of the processed samples.
Problem 3: Unexpected Peaks or Interferences at the Retention Time of this compound

The presence of interfering peaks can lead to an overestimation of the internal standard response and an underestimation of the analyte concentration.

Potential Cause Troubleshooting Steps
Contaminated Reagents or Solvents Analyze blank samples prepared with fresh reagents and solvents to identify the source of contamination.
Co-eluting Matrix Components Optimize the chromatographic conditions (e.g., gradient, column chemistry) to separate the interfering peak from this compound.
Carryover from Previous Injections Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the wash steps in the autosampler method.
Degradation of Analyte or IS Investigate the possibility of in-source degradation or fragmentation that could produce an ion with the same m/z as this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of neat this compound.

    • Dissolve the weighed standard in a Class A 10 mL volumetric flask using a suitable solvent (e.g., methanol, acetonitrile).

    • Ensure the standard is completely dissolved before filling to the mark.

    • Store the stock solution in an amber vial at the recommended temperature (typically 2-8 °C).

  • Working Solution (e.g., 10 µg/mL):

    • Perform a serial dilution of the stock solution to achieve the desired working concentration.

    • For example, to prepare a 10 µg/mL working solution, dilute 100 µL of the 1 mg/mL stock solution to 10 mL with the appropriate solvent.

    • The concentration of the working solution should be optimized based on the expected analyte concentrations in the samples.

Protocol 2: Evaluation of Matrix Effects
  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and this compound spiked in the analytical solvent.

    • Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and this compound are added to the final extract.

    • Set C (Pre-extraction Spike): Analyte and this compound are added to the blank matrix before the extraction process.

  • Analyze all three sets of samples.

  • Calculate the matrix effect (ME) and recovery (RE) using the following formulas:

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    A ME value significantly different from 100% indicates ion suppression or enhancement. A low RE value suggests inefficient extraction.

Visualizations

cluster_0 Troubleshooting Workflow: Poor Calibration Curve Linearity Start Poor Linearity (r² < 0.99) CheckStandards Verify Standard Concentrations Start->CheckStandards PrepOK Preparation OK? CheckStandards->PrepOK Reprepare Re-prepare Standards PrepOK->Reprepare No CheckSaturation Check for Detector Saturation PrepOK->CheckSaturation Yes Reprepare->CheckStandards Saturation Saturation Observed? CheckSaturation->Saturation Dilute Dilute High Concentration Standards Saturation->Dilute Yes CheckIS Evaluate IS Concentration Saturation->CheckIS No Dilute->CheckSaturation IS_OK IS Concentration Appropriate? CheckIS->IS_OK AdjustIS Adjust IS Concentration IS_OK->AdjustIS No CheckMatrix Investigate Matrix Effects IS_OK->CheckMatrix Yes AdjustIS->CheckIS MatrixEffect Matrix Effects Present? CheckMatrix->MatrixEffect OptimizeCleanup Optimize Sample Cleanup MatrixEffect->OptimizeCleanup Yes CheckInstrument Instrument Check MatrixEffect->CheckInstrument No OptimizeCleanup->CheckMatrix End Linear Curve Achieved CheckInstrument->End

Caption: Troubleshooting workflow for poor calibration curve linearity.

cluster_1 Potential Causes of Internal Standard Variability Variability High Variability in IS Response Pipetting Inconsistent Pipetting Variability->Pipetting SamplePrep Sample Preparation Variability Variability->SamplePrep MatrixEffects Matrix-Induced Ion Suppression/ Enhancement Variability->MatrixEffects Stability IS Instability Variability->Stability

Caption: Potential causes of high variability in internal standard response.

References

Technical Support Center: Minimizing Background Interference with Sec-butanol-D9

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sec-butanol-D9. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize background interference in experiments utilizing this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it commonly used?

This compound is a deuterated form of sec-butanol, where nine hydrogen atoms have been replaced with deuterium atoms.[1] This isotopic labeling makes it a valuable tool in analytical and research settings, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). It is often used as a labeled solvent or reagent to study reaction mechanisms and metabolic pathways.[1]

Q2: What are the most common sources of background interference when using this compound?

Background interference when using this compound can originate from several sources:

  • Solvent Impurities: Residual non-deuterated sec-butanol or impurities from the manufacturing process can contribute to background signals.

  • Peroxide Formation: As a secondary alcohol, sec-butanol is prone to the formation of peroxides over time, especially when exposed to air and light.[2][3] These peroxides can be reactive and interfere with your analysis, in addition to posing a safety hazard.[4][5]

  • Contamination from Storage and Handling: Improper storage and handling can introduce contaminants such as water, plasticizers from containers, and other organic residues.

  • Cross-Contamination from Laboratory Equipment: Residual detergents, solvents, or previously analyzed samples on glassware and equipment can leach into your this compound sample.

Q3: How can I test for the presence of peroxides in my this compound?

Regularly testing for peroxides is crucial for both experimental accuracy and safety. Several methods are available:

  • Commercial Peroxide Test Strips: These provide a semi-quantitative measurement of peroxide concentration and are simple to use.[6][7]

  • Iodide-Based Wet Chemistry Methods: A common method involves adding the solvent to an acidic solution of potassium iodide. The formation of a yellow to brown color indicates the presence of peroxides.[1]

It is recommended to test for peroxides before each use, especially if the container has been opened for an extended period.[5]

Troubleshooting Guides

High Background Noise in Mass Spectrometry (GC/MS, LC/MS)

Problem: I am observing a high background signal in my mass spectrometry analysis when using this compound.

Troubleshooting Steps:

  • Isolate the Source of Contamination:

    • Run a blank injection of your mobile phase or carrier gas without any this compound to check for system contamination.

    • Inject a fresh, unopened vial of this compound to determine if your solvent stock is contaminated.

    • If the background is still high, the contamination may be coming from your sample preparation, glassware, or the instrument itself.

  • Check for Common Contaminants:

    • Review the mass spectrum for characteristic ions of common contaminants such as plasticizers (e.g., phthalates), silicones (from septa or column bleed), or previously analyzed compounds.

  • Solvent Quality and Handling:

    • Ensure you are using a high-purity grade of this compound suitable for your application.

    • Minimize the exposure of the solvent to air and light to prevent peroxide formation.[4]

    • Use fresh solvent for each experiment and avoid topping off old bottles with new solvent.

Workflow for Troubleshooting High Background in MS

cluster_0 Identify Source cluster_1 Solvent Handling cluster_2 System Cleaning Blank_Injection Run Blank Injection (Mobile Phase/Carrier Gas) Fresh_Solvent Inject Fresh This compound Blank_Injection->Fresh_Solvent If clean Clean_Injector Clean GC Injector Port or LC Sample Loop Blank_Injection->Clean_Injector If contaminated Evaluate_Spectrum Evaluate Mass Spectrum for Known Contaminants Fresh_Solvent->Evaluate_Spectrum If clean Check_Purity Verify Solvent Purity Grade Fresh_Solvent->Check_Purity If contaminated Clean_Glassware Thoroughly Clean Glassware Evaluate_Spectrum->Clean_Glassware If contaminants found Minimize_Exposure Minimize Air/Light Exposure Check_Purity->Minimize_Exposure Use_Fresh Use Fresh Solvent Minimize_Exposure->Use_Fresh Action Take Corrective Action Use_Fresh->Action Clean_Glassware->Clean_Injector Bake_Column Bake Out GC Column (if applicable) Clean_Injector->Bake_Column Bake_Column->Action High_Background High Background Signal in Mass Spectrometry High_Background->Blank_Injection Start

Caption: Troubleshooting workflow for high background in mass spectrometry.

Unexpected Peaks in NMR Spectra

Problem: I am seeing unexpected peaks in my NMR spectrum that are not from my analyte.

Troubleshooting Steps:

  • Identify Common Impurities:

    • Compare the chemical shifts of the unknown peaks to tables of common NMR impurities.[8][9][10] Residual non-deuterated Sec-butanol, water, acetone, and grease are frequent culprits.

    • The residual peak of the non-deuterated Sec-butanol will appear in the 1H NMR spectrum.

  • Check Solvent Purity:

    • Run an NMR spectrum of the this compound solvent alone to identify any inherent impurities.

    • Consider the isotopic purity of the solvent. Lower isotopic enrichment will result in a larger residual solvent peak.

  • Proper Sample Handling and Preparation:

    • Use clean and dry NMR tubes. Drying tubes in an oven and cooling them in a desiccator can minimize water contamination.

    • Ensure that any equipment used to transfer the solvent (e.g., syringes, pipettes) is scrupulously clean.

Logical Diagram for Identifying NMR Impurities

Unexpected_Peaks Unexpected Peaks in NMR Spectrum Compare_Shifts Compare Chemical Shifts to Impurity Tables Unexpected_Peaks->Compare_Shifts Run_Solvent_Blank Run NMR of Solvent Alone Unexpected_Peaks->Run_Solvent_Blank Identify_Impurity Impurity Identified Compare_Shifts->Identify_Impurity Match Found Solvent_Contaminated Solvent is Contaminated Run_Solvent_Blank->Solvent_Contaminated Peaks Present Handling_Issue Handling/Glassware Contamination Run_Solvent_Blank->Handling_Issue No Peaks Check_Isotopic_Purity Check Isotopic Purity of Solvent Clean_NMR_Tube Use Clean, Dry NMR Tube Clean_Transfer_Tools Use Clean Transfer Equipment Solvent_Contaminated->Check_Isotopic_Purity Handling_Issue->Clean_NMR_Tube Handling_Issue->Clean_Transfer_Tools

Caption: Decision tree for identifying sources of unexpected NMR peaks.

Experimental Protocols

Protocol for Peroxide Testing in this compound (Iodide Method)

Materials:

  • This compound sample

  • Glacial acetic acid

  • Potassium iodide (KI), solid

  • Test tube with stopper

Procedure:

  • In a clean, dry test tube, add 1-3 mL of the this compound to be tested.

  • Add an equal volume of glacial acetic acid.

  • Add a few crystals (approximately 0.1 g) of potassium iodide.

  • Stopper the test tube and shake vigorously for 30 seconds.

  • Observe the color of the solution against a white background.

    • No color change: Peroxides are not present in significant amounts.

    • Yellow color: Indicates the presence of a low concentration of peroxides.

    • Brown color: Indicates a high concentration of peroxides.

Safety Precaution: Always perform this test in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses and gloves. If a high concentration of peroxides is detected, do not attempt to handle the solvent further and consult your institution's safety guidelines for disposal of peroxide-forming chemicals.[5][7]

Protocol for Cleaning Glassware for Use with this compound

Objective: To remove organic and inorganic residues that could interfere with sensitive analyses.

Procedure:

  • Initial Rinse: Immediately after use, rinse glassware with an appropriate solvent (e.g., acetone or ethanol) to remove the bulk of the organic residues.

  • Detergent Wash: Wash the glassware with a laboratory-grade, phosphate-free detergent and hot water.[2] Use a brush to scrub all surfaces.

  • Tap Water Rinse: Rinse thoroughly with tap water to remove all traces of the detergent.

  • Acid Rinse (Optional, for removal of inorganic residues): Rinse with a dilute acid solution (e.g., 1% HCl or HNO3).

  • Deionized Water Rinse: Rinse at least 3-5 times with deionized water to remove any remaining salts or acids.[2][11]

  • Final Solvent Rinse (for anhydrous applications): If the experiment requires anhydrous conditions, perform a final rinse with a high-purity solvent (e.g., acetone or methanol) that is volatile and miscible with this compound.

  • Drying: Allow the glassware to air dry in a clean environment or dry in an oven at an appropriate temperature. Avoid using paper towels, which can leave fibers.[11]

Data Presentation

Table 1: Common Contaminants in Mass Spectrometry and Their Potential Sources

Contaminant ClassCommon ExamplesPotential Sources
Plasticizers Phthalates (e.g., dibutyl phthalate, dioctyl phthalate)Plastic tubing, sample containers, vial caps, gloves
Silicones Polydimethylsiloxanes (PDMS)GC septa, column bleed, vacuum grease, hand lotions
Detergents Polyethylene glycol (PEG), Triton X-100Inadequate rinsing of glassware
Solvent Adducts Clusters of solvent moleculesHigh solvent concentration, electrospray ionization conditions
Keratins Human skin and hair proteinsDust, improper handling (e.g., not wearing gloves)

Table 2: Peroxide Hazard Levels and Recommended Actions

Peroxide ConcentrationObservation (Iodide Test)Hazard LevelRecommended Action
< 10 ppmNo color changeLowSafe for use.
10 - 100 ppmFaint yellow colorModerateUse with caution. Avoid distillation or evaporation. Stabilize or dispose of if not to be used soon.
> 100 ppmYellow to brown colorHighDo not use. Do not handle. Contact your institution's Environmental Health and Safety (EHS) office for immediate disposal.[7]
Visible CrystalsCrystalline solids or viscous liquid presentExtremeDo not touch or move the container. Immediately contact your EHS office.[5]

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods: Sec-butanol-D9 as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of analytical chemistry, particularly within the pharmaceutical and drug development sectors, the validation of analytical methods is a critical process to ensure the reliability and accuracy of experimental data. The choice of a suitable reference standard is paramount to the success of this validation. This guide provides a comprehensive comparison of Sec-butanol-D9 as a reference standard against other alternatives, supported by experimental protocols and data presented in a clear, comparative format.

This compound: A Profile

This compound is the deuterated form of sec-butanol, where nine hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an excellent internal standard for quantification of sec-butanol in various matrices using mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Its key advantage lies in its chemical and physical similarity to the analyte (sec-butanol), while being distinguishable by its mass-to-charge ratio (m/z).

Chemical Properties of Sec-butanol and its Deuterated Analogues:

PropertySec-butanolThis compoundn-Butanol-D9tert-Butanol-D9
Molecular Formula C4H10O[1][2]C4HD9O[3]C4HD9OC4HD9O[4]
Molecular Weight 74.12 g/mol [1][2]83.18 g/mol [3]83.17 g/mol [5]83.18 g/mol [4]
Boiling Point 98-100 °C[6]Not explicitly foundNot explicitly foundNot explicitly found
CAS Number 78-92-2[1][2]1202864-22-9[3]25493-17-8[5]25725-11-5[4]

Hypothetical Validation Study: Quantification of Sec-butanol in a Pharmaceutical Formulation using GC-MS

To illustrate the validation process, we present a hypothetical study for the quantification of residual sec-butanol in a pharmaceutical product. This scenario uses this compound as an internal standard and compares its performance with a structural analogue, 2-Pentanol.

Experimental Protocol

1. Objective: To validate a GC-MS method for the quantification of sec-butanol in a drug product, using this compound as an internal standard.

2. Materials and Reagents:

  • Sec-butanol (analytical standard, ≥99.8% purity)

  • This compound (internal standard, isotopic purity ≥98%)

  • 2-Pentanol (alternative internal standard)

  • Methanol (GC grade)

  • Drug product placebo

3. Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Analytical balance

  • Volumetric flasks and pipettes

4. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of sec-butanol, this compound, and 2-Pentanol in methanol (1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of sec-butanol stock solution into methanol, each containing a fixed concentration of the internal standard (this compound or 2-Pentanol).

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, high) by spiking the drug product placebo with known amounts of sec-butanol.

  • Sample Preparation: Dissolve a known weight of the drug product in methanol, add the internal standard, and vortex to mix.

5. GC-MS Conditions:

  • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness

  • Inlet Temperature: 250°C

  • Oven Program: 40°C for 2 min, ramp to 150°C at 10°C/min, hold for 2 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mode: Selected Ion Monitoring (SIM)

    • m/z for Sec-butanol: 45, 59

    • m/z for this compound: 50, 68

    • m/z for 2-Pentanol: 45, 73

Validation Parameters and Comparative Data

The validation of this method was performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8][9][10] The following tables summarize the comparative performance of this compound and 2-Pentanol as internal standards.

Table 1: Linearity

The linearity of the method was assessed by analyzing calibration standards at five concentration levels.

ParameterThis compound as IS2-Pentanol as ISAcceptance Criteria
Range 1 - 100 µg/mL1 - 100 µg/mLAs per method requirement
Correlation Coefficient (r²) 0.99950.9982≥ 0.999
Regression Equation y = 1.05x + 0.01y = 0.95x + 0.03-

Table 2: Accuracy and Precision

Accuracy was determined by the percent recovery of the analyte in spiked QC samples. Precision was evaluated at three levels (repeatability, intermediate precision).

QC LevelParameterThis compound as IS2-Pentanol as ISAcceptance Criteria
Low (5 µg/mL) Accuracy (% Recovery) 99.5%95.2%80 - 120%
Precision (%RSD) 1.8%4.5%≤ 15%
Medium (50 µg/mL) Accuracy (% Recovery) 101.2%103.8%80 - 120%
Precision (%RSD) 1.2%3.1%≤ 15%
High (90 µg/mL) Accuracy (% Recovery) 100.8%98.5%80 - 120%
Precision (%RSD) 1.5%3.8%≤ 15%

Table 3: Specificity and Selectivity

Specificity was evaluated by analyzing the drug product placebo to check for interferences at the retention times of the analyte and internal standards.

ParameterThis compound as IS2-Pentanol as ISAcceptance Criteria
Interference at Analyte RT No significant interferenceNo significant interferenceNo co-eluting peaks
Interference at IS RT No significant interferenceMinor peak observedNo co-eluting peaks

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

ParameterThis compound as IS2-Pentanol as ISAcceptance Criteria
LOD (S/N ≥ 3) 0.3 µg/mL0.8 µg/mLTo be established
LOQ (S/N ≥ 10) 1.0 µg/mL2.5 µg/mLTo be established

Visualizing the Validation Workflow and Comparison

To better understand the logical flow of the validation process and the comparison between the internal standards, the following diagrams are provided.

G Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Use A Define Analytical Requirements B Select Analytical Technique (GC-MS) A->B C Optimize Method Parameters B->C D Prepare Validation Protocol C->D E Perform Validation Experiments (Linearity, Accuracy, Precision, etc.) D->E F Analyze Data and Assess Against Acceptance Criteria E->F G Prepare Validation Report F->G H Implement Validated Method for Routine Sample Analysis G->H I Ongoing Method Performance Monitoring H->I

References

A Comparative Guide: Sec-butanol-D9 vs. Non-deuterated Sec-butanol in Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between a deuterated and non-deuterated compound can significantly impact experimental outcomes. This guide provides an objective comparison of sec-butanol-D9 and its non-deuterated counterpart, sec-butanol, supported by experimental data and detailed protocols.

Physicochemical Properties: A Head-to-Head Comparison

The primary physical difference between this compound and sec-butanol lies in their molecular weight, a direct consequence of the substitution of nine hydrogen atoms with deuterium. This seemingly small change can lead to subtle but significant differences in other physical properties.

PropertySec-butanolThis compound
Molecular Formula C₄H₁₀OC₄HD₉O[1]
Molecular Weight ( g/mol ) 74.12[2]83.18[1][3]
Boiling Point (°C) 99-100[2][4]98[3]
Density (g/mL at 25°C) ~0.808[5]0.905[3]
Melting Point (°C) -115[2]Not readily available

Experimental Applications and Performance

The unique properties of this compound make it a valuable tool in a variety of experimental settings, primarily due to the kinetic isotope effect and its utility as an internal standard in mass spectrometry.

Mass Spectrometry: An Ideal Internal Standard

In quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS), deuterated compounds like this compound are excellent internal standards.[6] They are chemically almost identical to their non-deuterated analogs, meaning they exhibit similar chromatographic behavior (retention time) and ionization efficiency. However, they are easily distinguishable by their mass-to-charge ratio (m/z).

The mass spectrum of non-deuterated sec-butanol shows characteristic peaks at m/z values such as 45, 43, 31, and 59.[7] In contrast, the mass spectrum of this compound will show a molecular ion peak (M+) that is 9 mass units higher than that of sec-butanol. Its fragmentation pattern will also be shifted, with fragments containing deuterium atoms appearing at higher m/z values. This clear mass difference allows for precise quantification, as the deuterated standard can be added to a sample to correct for variations in sample preparation and instrument response.

Experimental Workflow: Quantification using a Deuterated Internal Standard

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Biological Sample Spike Spike with known amount of this compound Sample->Spike Extract Extraction of Analytes Spike->Extract GC Gas Chromatography Separation Extract->GC MS Mass Spectrometry Detection GC->MS Quantify Quantification of Sec-butanol MS->Quantify Ratio Calculate Peak Area Ratio (Analyte/Internal Standard) Quantify->Ratio Concentration Determine Concentration Ratio->Concentration

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Kinetic Isotope Effect (KIE): Unraveling Reaction Mechanisms

The replacement of hydrogen with deuterium can significantly affect the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE).[8] This is because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is the rate-determining step.

The KIE is expressed as the ratio of the rate constant for the non-deuterated reactant (kH) to the rate constant for the deuterated reactant (kD): KIE = kH/kD. A KIE value greater than 1 indicates a "normal" isotope effect, suggesting that C-H bond breaking is involved in the rate-limiting step.

In the context of sec-butanol, the KIE can be a powerful tool for studying its oxidation or dehydrogenation reactions. For instance, in the enzymatic or catalytic oxidation of sec-butanol to methyl ethyl ketone, a significant KIE would suggest that the cleavage of the C-H bond at the hydroxyl-bearing carbon is a critical step in the reaction mechanism.

Logical Relationship of the Kinetic Isotope Effect

cluster_reactants Reactants cluster_bonds Bond Strength cluster_rates Reaction Rates Sec-butanol (C-H) Sec-butanol (C-H) C-H Bond C-H Bond Sec-butanol (C-H)->C-H Bond This compound (C-D) This compound (C-D) C-D Bond C-D Bond This compound (C-D)->C-D Bond kH (faster) kH (faster) C-H Bond->kH (faster) C-D Bond->C-H Bond Stronger kD (slower) kD (slower) C-D Bond->kD (slower)

Caption: The stronger C-D bond in this compound leads to a slower reaction rate.

Metabolic Pathway of Sec-butanol

In biological systems, sec-butanol is primarily metabolized in the liver by alcohol dehydrogenase to form methyl ethyl ketone (MEK).[9] This metabolic pathway is a key consideration in toxicology and drug metabolism studies. The use of this compound can help in tracing the metabolic fate of the molecule and quantifying the formation of its metabolites.

Metabolic Pathway of Sec-butanol to Methyl Ethyl Ketone

Sec-butanol Sec-butanol Methyl Ethyl Ketone (MEK) Methyl Ethyl Ketone (MEK) Sec-butanol->Methyl Ethyl Ketone (MEK) Alcohol Dehydrogenase

Caption: The primary metabolic conversion of sec-butanol.

Experimental Protocols

Protocol 1: Use of this compound as an Internal Standard in GC-MS

Objective: To quantify the concentration of sec-butanol in a biological matrix.

Materials:

  • Sec-butanol standard

  • This compound (internal standard)

  • Organic solvent (e.g., ethyl acetate)

  • Sample matrix (e.g., plasma, urine)

  • GC-MS system

Procedure:

  • Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of sec-butanol into the sample matrix.

  • Sample Preparation:

    • To a known volume of the sample and each calibration standard, add a fixed amount of this compound solution.

    • Perform a liquid-liquid extraction with an appropriate organic solvent to isolate the analytes.

    • Evaporate the organic layer to dryness and reconstitute the residue in a suitable solvent for injection.

  • GC-MS Analysis:

    • Inject the prepared samples onto the GC-MS system.

    • Develop a chromatographic method to achieve good separation of sec-butanol from other matrix components.

    • Set the mass spectrometer to monitor specific ions for both sec-butanol and this compound (e.g., using Selected Ion Monitoring - SIM mode).

  • Data Analysis:

    • Integrate the peak areas for the selected ions of both the analyte and the internal standard.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

    • Determine the concentration of sec-butanol in the unknown samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: Determination of the Kinetic Isotope Effect for Sec-butanol Oxidation

Objective: To determine the KIE for the oxidation of sec-butanol to methyl ethyl ketone.

Materials:

  • Sec-butanol

  • This compound

  • Oxidizing agent (e.g., potassium permanganate, pyridinium chlorochromate) or an appropriate enzyme system.

  • Solvent

  • Quenching agent

  • Analytical instrument for monitoring reaction progress (e.g., GC, HPLC, NMR)

Procedure:

  • Reaction Setup:

    • Set up two parallel reactions under identical conditions (temperature, concentration, solvent).

    • In one reaction, use non-deuterated sec-butanol as the substrate.

    • In the other reaction, use this compound as the substrate.

  • Reaction Monitoring:

    • Initiate the reactions by adding the oxidizing agent.

    • At various time points, take aliquots from each reaction mixture and quench the reaction.

    • Analyze the aliquots to determine the concentration of the remaining sec-butanol or the formed methyl ethyl ketone.

  • Data Analysis:

    • Plot the concentration of the reactant or product as a function of time for both reactions.

    • Determine the initial reaction rates for both the deuterated and non-deuterated reactions from the slopes of the curves.

    • Calculate the rate constants (kH and kD) for both reactions.

    • The Kinetic Isotope Effect is then calculated as the ratio: KIE = kH / kD.

Conclusion

The choice between this compound and non-deuterated sec-butanol is dictated by the specific experimental goals. While non-deuterated sec-butanol is suitable for general use as a solvent or reactant, its deuterated counterpart, this compound, offers distinct advantages for researchers in fields requiring high analytical precision and mechanistic insights. Its application as an internal standard in mass spectrometry enhances the accuracy and reliability of quantitative measurements. Furthermore, the study of the kinetic isotope effect using this compound provides a powerful method for elucidating the mechanisms of its chemical and biological transformations. Understanding the differences and appropriate applications of these two compounds is crucial for designing robust experiments and interpreting results with confidence.

References

Sec-butanol-D9 as a Deuterated Internal Standard: A Comparative Guide to Ensuring Analytical Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative analysis, particularly within forensic toxicology and environmental testing, the choice of an internal standard is paramount to achieving accurate and reliable results. Deuterated compounds are widely favored as internal standards in mass spectrometry-based methods due to their chemical similarity to the analyte of interest, which allows them to effectively compensate for variations in sample preparation and instrument response. This guide provides a comprehensive comparison of Sec-butanol-D9 with other commonly used deuterated internal standards, supported by experimental data and detailed methodologies, to assist researchers in selecting the most appropriate standard for their applications.

The Critical Role of Deuterated Internal Standards

Deuterated internal standards are stable isotope-labeled analogs of the target analyte where one or more hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer. The primary advantage of using a deuterated internal standard is its ability to mimic the behavior of the analyte during extraction, derivatization, and chromatographic separation, thereby correcting for matrix effects and procedural losses that can compromise analytical accuracy.

However, it is crucial to recognize that not all deuterated internal standards perform equally. Factors such as the position and number of deuterium atoms can sometimes lead to slight differences in chromatographic retention times and extraction efficiencies compared to the non-labeled analyte. These differences can result in what is known as "differential matrix effects," where the internal standard fails to fully compensate for the matrix-induced signal suppression or enhancement of the analyte.[1][2]

Performance Comparison of Deuterated Alcohol Internal Standards

While direct comparative studies focusing exclusively on this compound are limited, valuable insights can be drawn from research on other deuterated alcohols used as internal standards, particularly in the context of blood alcohol analysis by headspace gas chromatography-mass spectrometry (GC-MS).

A key application for small deuterated alcohols is in forensic blood alcohol analysis. Studies have compared the performance of different internal standards, providing a basis for evaluating potential candidates like this compound. For instance, research comparing the commonly used n-propanol with t-butanol and 2-butanol (sec-butanol) has shown that the choice of internal standard can significantly impact analytical accuracy, especially in postmortem samples where endogenous production of certain alcohols can occur.[3]

One study directly compared the accuracy and precision of a deuterated internal standard, ethanol-d6, with the commonly used non-deuterated internal standard, 1-propanol, for ethanol quantification. The results, summarized in the table below, highlight the nuanced impact of the internal standard choice, particularly in the presence of matrix components like salts, which are often used as preservatives in blood samples.

Internal StandardMatrix ConditionMean Concentration (g/dL)Standard DeviationAccuracy (% Bias)
Ethanol-d6 Salt-Free0.0810.002+1.25%
1-Propanol Salt-Free0.0790.001-1.25%
Ethanol-d6 With Salts0.0800.0020.00%
1-Propanol With Salts0.0830.001+3.75%

Data adapted from a study comparing ethanol-d6 and 1-propanol in aqueous ethanol samples.[4]

This data indicates that while 1-propanol showed slightly better accuracy in salt-free samples, the deuterated internal standard, ethanol-d6, provided superior accuracy in the presence of salts, which more closely mimics real-world samples.[4] This underscores the primary advantage of using a deuterated internal standard: its ability to better compensate for matrix effects.

Based on these findings and the known properties of butanol isomers, we can infer the potential performance of this compound. Studies comparing non-deuterated butanol isomers for postmortem ethanol analysis have shown that t-butanol and sec-butanol can be suitable alternatives to n-propanol, which can be endogenously produced.[3][5][6] The deuteration of sec-butanol to this compound would further enhance its suitability by ensuring it is not naturally present in samples and by providing the benefits of isotopic labeling for matrix effect correction.

Experimental Protocols

To ensure the accurate application of this compound or any other deuterated internal standard, a well-defined and validated experimental protocol is essential. The following is a generalized protocol for the analysis of volatile organic compounds (e.g., ethanol) in a biological matrix using a deuterated internal standard by headspace GC-MS.

Experimental Protocol: Quantification of Ethanol in Blood using a Deuterated Internal Standard

1. Sample Preparation:

  • Pipette 200 µL of the blood sample (calibrator, control, or unknown) into a headspace vial.

  • Add 500 µL of an aqueous solution of the deuterated internal standard (e.g., this compound) at a known concentration (e.g., 150 mg/dL).

  • Immediately seal the vial with a crimp cap.

2. Headspace Analysis:

  • Place the sealed vials in the autosampler of the headspace GC-MS system.

  • Equilibrate the vials at a constant temperature (e.g., 50°C) for a set period to allow for the partitioning of volatile compounds between the liquid and gas phases.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Injection Mode: Headspace

    • Column: e.g., DB-ALC1 or equivalent

    • Oven Temperature Program: Isothermal at a temperature that provides good separation of the analyte and internal standard (e.g., 150°C).

    • Carrier Gas: Helium

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor: Select characteristic ions for the analyte (e.g., ethanol) and the deuterated internal standard (e.g., this compound).

4. Data Analysis:

  • Integrate the peak areas of the selected ions for both the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Logical Workflow and Considerations

The selection and implementation of a deuterated internal standard follow a logical workflow designed to ensure the development of a robust and accurate analytical method.

Workflow for Internal Standard Selection and Method Validation A Analyte Identification B Internal Standard Selection (e.g., this compound) A->B C Method Development (Sample Prep, GC-MS Parameters) B->C D Method Validation C->D E Accuracy & Precision D->E Assess F Selectivity & Specificity D->F Assess G Matrix Effects Evaluation D->G Assess H Routine Sample Analysis E->H Proceed if criteria met F->H Proceed if criteria met G->H Proceed if criteria met

Caption: Workflow for selecting and validating a deuterated internal standard.

When selecting an internal standard, several key factors must be considered to ensure its suitability for the intended application.

Key Considerations for Deuterated Internal Standard Selection center Ideal Deuterated Internal Standard A Chemical & Physical Similarity to Analyte center->A B Chromatographic Co-elution (or near co-elution) center->B C Isotopic Purity center->C D Stability center->D E Commercial Availability & Cost center->E F Absence of Isotopic Exchange center->F

Caption: Critical factors for choosing a suitable deuterated internal standard.

Conclusion

The use of deuterated internal standards is a cornerstone of modern quantitative analysis, providing a robust means to correct for analytical variability and matrix effects. While direct comparative data for this compound is not abundant, the available evidence from studies on analogous compounds strongly supports its potential as a highly effective internal standard, particularly in applications like forensic toxicology. Its structural similarity to analytes of interest, combined with the benefits of isotopic labeling, makes it a compelling choice for researchers seeking to enhance the accuracy and reliability of their analytical methods. As with any analytical method, rigorous validation is essential to confirm its performance in the specific matrix and for the target analyte.

References

A Proposed Framework for Inter-Laboratory Comparison of Analytical Methods Utilizing Sec-butanol-D9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a proposed framework for an inter-laboratory comparison of analytical methods for the quantification of sec-butanol, using Sec-butanol-D9 as an internal standard. Due to a lack of publicly available inter-laboratory studies specifically focused on this compound, this document serves as a comprehensive template, providing standardized experimental protocols and data presentation structures to facilitate such a study. Adherence to this framework will ensure data comparability and robust evaluation of method performance across different laboratories.

Introduction to this compound in Analytical Chemistry

This compound, a deuterated isotopologue of sec-butanol, is an ideal internal standard for chromatographic and mass spectrometric analyses. Its chemical and physical properties are nearly identical to the non-deuterated form, ensuring similar behavior during sample preparation and analysis. However, its increased mass allows for clear differentiation by mass spectrometry, enabling precise and accurate quantification of the target analyte, sec-butanol, by correcting for variations in sample extraction and instrument response.

Proposed Analytical Method for Comparison: Gas Chromatography-Mass Spectrometry (GC-MS)

This guide proposes a Gas Chromatography-Mass Spectrometry (GC-MS) method for the inter-laboratory comparison, as it is a widely used and reliable technique for the analysis of volatile and semi-volatile organic compounds like sec-butanol.

Alternative Method for Consideration:

  • Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID): This method is also suitable for volatile compounds and can be a cost-effective alternative to GC-MS. Participating laboratories with this capability are encouraged to adapt the provided protocol accordingly.

Key Performance Parameters for Evaluation

The inter-laboratory study will focus on evaluating the following key analytical method performance parameters:

  • Accuracy: The closeness of the mean test results obtained by the method to the true concentration of the analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This will be assessed under two conditions:

    • Repeatability (Intra-laboratory precision): Precision under the same operating conditions over a short interval of time.

    • Reproducibility (Inter-laboratory precision): Precision under different operating conditions (different laboratories, analysts, instruments, and days).

  • Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Data Presentation

All quantitative data from the participating laboratories should be summarized in the following standardized tables for straightforward comparison.

Table 1: Inter-Laboratory Comparison of Accuracy

Participating LaboratorySpiked Concentration (µg/mL)Mean Measured Concentration (µg/mL)Standard DeviationAccuracy (% Recovery)
Laboratory 110.0
Laboratory 210.0
Laboratory 310.0
...10.0

Table 2: Inter-Laboratory Comparison of Precision (Repeatability and Reproducibility)

Participating LaboratoryConcentration (µg/mL)Repeatability RSD (%)Reproducibility RSD (%)
Laboratory 15.0
Laboratory 25.0
Laboratory 35.0
...5.0

Table 3: Inter-Laboratory Comparison of Linearity

Participating LaboratoryLinear Range (µg/mL)Correlation Coefficient (r²)
Laboratory 1
Laboratory 2
Laboratory 3
...

Table 4: Inter-Laboratory Comparison of LOD and LOQ

Participating LaboratoryLimit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
Laboratory 1
Laboratory 2
Laboratory 3
...

Experimental Protocols

The following is a detailed methodology for the proposed GC-MS experiment. Participating laboratories should adhere to this protocol as closely as possible to ensure consistency.

5.1. Preparation of Stock Solutions and Calibration Standards

  • Primary Stock Solution of Sec-butanol (1000 µg/mL): Accurately weigh 100 mg of sec-butanol and dissolve in 100 mL of methanol.

  • Internal Standard Stock Solution of this compound (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Internal Standard Spiking: Spike all calibration standards and unknown samples with the internal standard stock solution to a final concentration of 5 µg/mL of this compound.

5.2. Sample Preparation

  • For this initial comparison, the matrix will be a simple solvent (e.g., methanol) to focus on method performance. Future studies could involve more complex matrices like plasma or water.

  • Prepare three quality control (QC) samples at low, medium, and high concentrations (e.g., 1, 15, and 40 µg/mL) in the same manner as the calibration standards.

5.3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 150°C.

    • Hold: 2 minutes at 150°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Sec-butanol: m/z 45, 59

    • This compound: m/z 54, 68

5.4. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of sec-butanol to the peak area of this compound against the concentration of the calibration standards.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

  • Quantify the concentration of sec-butanol in the QC samples and any unknown samples using the calibration curve.

Visualized Workflows and Logical Relationships

The following diagrams illustrate the proposed experimental workflow and the logical structure of the inter-laboratory comparison study.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock_sol Prepare Stock Solutions (Sec-butanol & this compound) cal_standards Prepare Calibration Standards stock_sol->cal_standards qc_samples Prepare QC Samples stock_sol->qc_samples spike Spike all samples with This compound (IS) cal_standards->spike qc_samples->spike gcms GC-MS Analysis spike->gcms peak_integration Peak Area Integration gcms->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify QC Samples calibration_curve->quantification

Caption: Proposed GC-MS experimental workflow.

interlab_study_flow start Study Initiation & Protocol Distribution lab_analysis Participating Labs Perform Analysis start->lab_analysis data_submission Submission of Standardized Data Tables lab_analysis->data_submission statistical_analysis Centralized Statistical Analysis (Accuracy, Precision, Linearity, LOD/LOQ) data_submission->statistical_analysis report Generation of Comparison Report statistical_analysis->report conclusion Conclusions on Method Performance & Recommendations report->conclusion

Caption: Logical flow of the inter-laboratory study.

A Researcher's Guide to Evaluating Sec-butanol-D9 Performance Across Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in developing robust and reliable quantitative mass spectrometry assays. Sec-butanol-D9, a deuterated variant of sec-butanol, is often considered for this role, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications. Its utility stems from its similar chemical properties to the non-deuterated analyte, allowing it to mimic the analyte's behavior during sample preparation and analysis, thus correcting for variability.

However, the performance of this compound as an internal standard is not universal and can be significantly influenced by the mass spectrometer platform being used. Different instrument types, such as triple quadrupole (QqQ), time-of-flight (TOF), and Orbitrap mass spectrometers, possess distinct characteristics in terms of sensitivity, selectivity, and linearity, which can impact the overall performance of the assay. While direct comparative studies on this compound across these platforms are not extensively published, this guide provides a framework for researchers to conduct their own performance evaluations.

Key Performance Parameters for Evaluation

To comprehensively assess the suitability of this compound as an internal standard on a given mass spectrometer, the following key performance parameters should be rigorously evaluated.

Linearity and Dynamic Range

A crucial aspect of any quantitative method is the linearity of the response over a defined concentration range. The response of the internal standard should be consistent across the calibration curve.

Sensitivity: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Accuracy and Precision

Accuracy refers to the closeness of a measured value to a known true value, while precision describes the closeness of repeated measurements to each other. Both are fundamental to the reliability of a quantitative assay.

Matrix Effect

The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix. An ideal internal standard should experience the same matrix effects as the analyte, thus providing effective normalization.

Stability

The stability of the internal standard in the sample matrix and under the storage conditions used is critical to ensure consistent results over time.

Data Presentation for Comparative Analysis

To facilitate a clear comparison of this compound's performance across different mass spectrometers, all quantitative data should be summarized in structured tables. Below are template tables for the key performance parameters.

Table 1: Linearity and Dynamic Range

Mass SpectrometerAnalyte Concentration RangeCalibration Curve EquationCorrelation Coefficient (r²)
Triple Quadrupole
Time-of-Flight
Orbitrap

Table 2: Sensitivity (LOD and LOQ)

Mass SpectrometerLimit of Detection (LOD)Lower Limit of Quantitation (LLOQ)Upper Limit of Quantitation (ULOQ)
Triple Quadrupole
Time-of-Flight
Orbitrap

Table 3: Accuracy and Precision

Mass SpectrometerQC LevelTheoretical Conc.Mean Measured Conc.Accuracy (%)Precision (%CV)
Triple Quadrupole Low
Mid
High
Time-of-Flight Low
Mid
High
Orbitrap Low
Mid
High

Table 4: Matrix Effect

Mass SpectrometerMatrix TypeAnalyte Peak Area (Matrix)Analyte Peak Area (Neat)Matrix Effect (%)
Triple Quadrupole
Time-of-Flight
Orbitrap

Table 5: Stability

Mass SpectrometerStorage ConditionTime PointMean ConcentrationStability (%)
Triple Quadrupole
Time-of-Flight
Orbitrap

Experimental Protocols

Detailed and consistent experimental protocols are essential for a valid comparison. The following are generalized methodologies for key experiments.

Sample Preparation

A simple "dilute and shoot" method is often employed for initial evaluations.[1]

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Spiking: Spike the appropriate biological matrix (e.g., plasma, urine) or a surrogate matrix with the this compound stock solution to achieve the desired concentration.

  • Protein Precipitation (for biological samples): For plasma or serum samples, a protein precipitation step is typically required.[1] Add a cold organic solvent (e.g., acetonitrile or methanol) to the sample, vortex, and centrifuge to pellet the proteins.[1]

  • Dilution: Dilute the supernatant or the spiked matrix to the final desired concentration for injection.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 column is commonly used for reversed-phase chromatography.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid, is typical.

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive or negative mode, or atmospheric pressure chemical ionization (APCI), can be used.

    • Detection Mode: For triple quadrupole instruments, Selected Reaction Monitoring (SRM) is used for quantification. For high-resolution instruments like TOF or Orbitrap, full scan or targeted SIM (Selected Ion Monitoring) can be employed.

GC-MS Analysis
  • Chromatographic Separation:

    • Column: A capillary column with a suitable stationary phase (e.g., DB-5ms) is used.

    • Carrier Gas: Helium is the most common carrier gas.

    • Temperature Program: An appropriate temperature gradient is used to separate the analyte from other components.

  • Mass Spectrometry Detection:

    • Ionization: Electron Ionization (EI) is standard for GC-MS.

    • Detection Mode: Selected Ion Monitoring (SIM) is typically used for quantification.

Visualizing the Evaluation Workflow and Rationale

To better understand the process of evaluating an internal standard and its importance, the following diagrams illustrate the experimental workflow and the logical relationships in the quantification process.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis A Matrix Spiking with this compound B Protein Precipitation / Extraction A->B C Dilution B->C D GC-MS or LC-MS/MS C->D E Data Acquisition (SRM/SIM/Full Scan) D->E F Linearity E->F G Sensitivity (LOD/LOQ) E->G H Accuracy & Precision E->H I Matrix Effect E->I J Stability E->J

Figure 1: A generalized experimental workflow for the performance evaluation of this compound.

G Analyte Analyte Response Ratio Analyte/IS Response Ratio Analyte->Ratio IS This compound (IS) Response IS->Ratio CalCurve Calibration Curve Ratio->CalCurve Quant Final Analyte Quantification CalCurve->Quant Variability System & Preparation Variability (e.g., injection volume, matrix effects) Variability->Analyte Variability->IS

Figure 2: The logical relationship of how this compound corrects for variability in quantification.

By following this guide, researchers can systematically evaluate the performance of this compound on their specific mass spectrometry platforms, leading to the development of more robust and reliable quantitative methods. This structured approach ensures that the chosen internal standard is fit for its intended purpose, ultimately enhancing the quality and reproducibility of the generated data.

References

Unveiling Reaction Mechanisms: A Comparative Analysis of the Kinetic Isotope Effect of Sec-butanol-D9 and Other Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of reaction mechanisms is paramount. The kinetic isotope effect (KIE) serves as a powerful tool in this endeavor, providing profound insights into the rate-determining steps of chemical transformations. This guide offers an objective comparison of the KIE observed for Sec-butanol-D9 with other relevant alcohol compounds in two key reaction types: oxidation and dehydration. The data presented herein, supported by detailed experimental protocols, aims to provide a comprehensive resource for elucidating reaction pathways and designing novel chemical entities.

The substitution of hydrogen with its heavier isotope, deuterium, at a specific molecular position can lead to a discernible change in the reaction rate. This phenomenon, the kinetic isotope effect, is a direct consequence of the difference in zero-point vibrational energies between a C-H and a C-D bond. A significant KIE (typically kH/kD > 2) indicates that the bond to the isotopic label is broken in the rate-determining step of the reaction.

Comparative Analysis of Kinetic Isotope Effects

Oxidation of Secondary Alcohols

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. The KIE observed in these reactions provides critical information about the mechanism of C-H bond cleavage.

CompoundOxidizing AgentkH/kDReference
2-PropanolChromic Acid~6[1]
BenzhydrolChromic Acid2.3 - 3.6[2]
Sec-butanol (Predicted)Chromic Acid~5-7

The predicted KIE for Sec-butanol is based on the value observed for the structurally similar 2-propanol.

Dehydration of Alcohols

The acid-catalyzed dehydration of alcohols to form alkenes is another reaction where the KIE can shed light on the mechanism, particularly whether it proceeds through a concerted (E2) or stepwise (E1) pathway.

CompoundCatalyst/ConditionskH/kDReference
tert-Butanol (C4D9OH)Alumina2.1–2.3[3]
Cyclohexanol (C6D11OD)Hydronium Ions (Zeolite)~3[4]
Sec-butanol (Predicted)Acid-Catalyzed~2-3

The predicted KIE for Sec-butanol is based on the values observed for other secondary and tertiary alcohols undergoing dehydration.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of KIE experiments. Below are representative protocols for determining the KIE in the oxidation and dehydration of secondary alcohols.

Determination of KIE for the Chromic Acid Oxidation of a Secondary Alcohol

This protocol is adapted from a procedure for determining the quantitative KIE of benzhydrol oxidation and is applicable to other secondary alcohols like sec-butanol.[2][5]

Materials:

  • Secondary alcohol (e.g., Sec-butanol)

  • Deuterated secondary alcohol (e.g., this compound)

  • Chromic acid solution (prepared from potassium dichromate and sulfuric acid)

  • Internal standard (e.g., dodecane)

  • Ether (or other suitable organic solvent)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: Two separate reactions are prepared, one with the non-deuterated alcohol and one with the deuterated alcohol. In a round-bottom flask, the respective alcohol and an internal standard are dissolved in a suitable solvent like ether.

  • Oxidation: The chromic acid solution is added dropwise to the alcohol solution at a controlled temperature (e.g., 0 °C). The reaction is stirred for a specific time.

  • Quenching and Extraction: The reaction is quenched by the addition of sodium bicarbonate solution. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • Analysis: The concentration of the remaining alcohol in each reaction mixture is determined by GC-MS. The rate constants for the oxidation of the non-deuterated (kH) and deuterated (kD) alcohols are calculated by monitoring the disappearance of the starting material relative to the internal standard over time.

  • KIE Calculation: The kinetic isotope effect is calculated as the ratio of the rate constants: KIE = kH / kD.

Determination of KIE for the Acid-Catalyzed Dehydration of a Secondary Alcohol

This protocol is a generalized procedure based on the dehydration of cyclohexanol and is applicable to sec-butanol.[4][6]

Materials:

  • Secondary alcohol (e.g., Sec-butanol)

  • Deuterated secondary alcohol (e.g., this compound)

  • Strong acid catalyst (e.g., sulfuric acid or phosphoric acid)

  • Distillation apparatus

  • Gas chromatograph (GC)

Procedure:

  • Reaction Setup: The alcohol and the acid catalyst are placed in a round-bottom flask equipped for distillation.

  • Dehydration: The mixture is heated to the appropriate temperature to induce dehydration and distill the resulting alkene product(s). For sec-butanol, this would yield a mixture of 1-butene, cis-2-butene, and trans-2-butene.

  • Product Collection: The distillate is collected in a cooled receiver.

  • Analysis: The composition of the alkene products is analyzed by gas chromatography. To determine the KIE, two parallel experiments are run, one with the non-deuterated alcohol and one with the deuterated alcohol. The rates of alkene formation are compared. Alternatively, a competitive experiment with a mixture of the deuterated and non-deuterated alcohol can be performed, and the isotopic composition of the products and remaining starting materials analyzed by GC-MS.

  • KIE Calculation: The KIE is calculated from the relative rates of reaction of the two isotopic species.

Visualizing Reaction Pathways and Experimental Workflows

To further clarify the concepts and procedures discussed, the following diagrams illustrate the logical flow of a KIE experiment and a generalized reaction pathway for the oxidation of a secondary alcohol.

KIE_Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Result React_H Prepare Reaction with Non-Deuterated Alcohol Run_Rxn Initiate and Run Parallel Reactions React_H->Run_Rxn React_D Prepare Reaction with Deuterated Alcohol React_D->Run_Rxn Monitor Monitor Reaction Progress (e.g., GC-MS, Spectroscopy) Run_Rxn->Monitor Calc_Rates Calculate Rate Constants (kH and kD) Monitor->Calc_Rates Calc_KIE Calculate KIE (kH / kD) Calc_Rates->Calc_KIE Alcohol_Oxidation_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_rds Rate-Determining Step cluster_products Products Alcohol R-CH(OH)-R' Chromate_Ester Chromate Ester Intermediate Alcohol->Chromate_Ester Oxidant Oxidizing Agent (e.g., H2CrO4) Oxidant->Chromate_Ester CH_Cleavage C-H Bond Cleavage Chromate_Ester->CH_Cleavage Ketone Ketone (R-C(=O)-R') CH_Cleavage->Ketone Reduced_Oxidant Reduced Oxidant CH_Cleavage->Reduced_Oxidant

References

Sec-butanol-D9: A Superior Tracer for Precise Analyte Quantification

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the justification for using Sec-butanol-D9 over other tracer compounds in analytical testing.

In the landscape of analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of internal standards is paramount for achieving accurate and reliable quantification of target analytes. Among the various types of internal standards, deuterated compounds have emerged as a gold standard due to their unique properties that closely mimic the analyte of interest. This guide provides a comprehensive comparison of this compound with other tracer compounds, supported by experimental data, to underscore its advantages in enhancing analytical precision and accuracy.

The Advantage of Deuterated Internal Standards

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle change in mass allows them to be distinguished from the non-deuterated analyte by a mass spectrometer, while their chemical and physical properties remain nearly identical. This similarity is crucial as it ensures that the internal standard and the analyte behave alike during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in the analytical process.

Key benefits of using deuterated internal standards like this compound include:

  • Correction for Matrix Effects: Complex biological and environmental samples contain various components that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. Since a deuterated internal standard is affected by these matrix effects in the same way as the analyte, it provides a reliable reference for accurate quantification.

  • Compensation for Sample Loss: During multi-step sample preparation procedures, some amount of the analyte can be lost. A deuterated internal standard, added at the beginning of the process, experiences the same degree of loss, allowing for accurate correction of the final calculated concentration.

  • Improved Precision and Accuracy: By accounting for variations in extraction efficiency, injection volume, and instrument response, deuterated internal standards significantly improve the precision and accuracy of analytical measurements.

Performance Comparison: this compound vs. Alternative Tracer Compounds

The selection of an appropriate internal standard is critical for the development of robust analytical methods. The following table summarizes the performance characteristics of this compound in comparison to other commonly used tracer compounds. The data is based on a validated gas chromatography-headspace (GC-HS) method for the analysis of volatile organic compounds.

Performance MetricThis compound (Projected)tert-Butanoln-Propanol
Linearity (R²)
>0.9990.99994>0.99
Accuracy (% Recovery)
95-105%100.12% - 102.22%97-103%
Precision (RSD)
< 5%≤ 3.5%< 10%
Limit of Detection (LOD)
Analyte Dependent0.067 g/L (for Ethanol)Analyte Dependent
Limit of Quantification (LOQ)
Analyte Dependent0.223 g/L (for Ethanol)Analyte Dependent
Co-elution with Analyte IdealGood, but potential for chromatographic separation from some analytes.May not co-elute with all volatile analytes.
Potential for Endogenous Presence NoneNone reported in the specific application.Can be naturally present in some samples.

Note: The performance data for this compound is projected based on the typical performance of deuterated standards and the presented data for tert-butanol. Specific validation would be required for any given analyte and matrix.

Justification for Selecting this compound

Based on the comparative data, this compound presents several advantages over non-deuterated alternatives like tert-butanol and n-propanol:

  • Identical Chemical Behavior: As a deuterated analogue of sec-butanol, this compound exhibits nearly identical chromatographic retention times and ionization responses to the parent compound and other similar volatile analytes. This ensures the most accurate correction for matrix effects and other analytical variabilities.

  • No Endogenous Interference: this compound is a synthetic molecule and is not naturally present in biological or environmental samples. This eliminates the risk of interference from endogenous levels of the compound, a potential issue with compounds like n-propanol.

  • High Isotopic Purity: Commercially available this compound typically has high isotopic enrichment, minimizing any potential contribution to the analyte's signal.

Experimental Protocol: Quantification of Volatile Organic Compounds using GC-HS with this compound Internal Standard

This section outlines a detailed methodology for the quantification of a volatile organic compound (e.g., ethanol) in a liquid matrix using a gas chromatography-headspace system with this compound as the internal standard.

1. Materials and Reagents:

  • Target analyte (e.g., Ethanol, analytical standard grade)

  • This compound (isotopic purity >98%)

  • Deionized water

  • Matrix-matched blank samples

  • Headspace vials (20 mL) with caps and septa

  • Autosampler syringes

2. Preparation of Standards and Samples:

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in deionized water at a concentration of 1 g/L.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the target analyte into the blank matrix. Add a fixed amount of the this compound internal standard stock solution to each calibration standard to achieve a final concentration of, for example, 100 mg/L.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

  • Sample Preparation: To an aliquot of the unknown sample, add the same fixed amount of the this compound internal standard stock solution.

3. GC-HS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent, equipped with a headspace autosampler (e.g., G1888).

  • Column: DB-ALC1 (30 m x 0.32 mm x 1.8 µm) and DB-ALC2 (30 m x 0.32 mm x 1.2 µm) or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Headspace Parameters:

    • Oven Temperature: 70°C

    • Loop Temperature: 80°C

    • Transfer Line Temperature: 90°C

    • Vial Equilibration Time: 15 minutes

    • Injection Volume: 1 mL

  • GC Parameters:

    • Inlet Temperature: 200°C

    • Detector Temperature: 250°C

    • Oven Program: 40°C for 5 minutes, then ramp to 120°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

4. Data Analysis:

  • Integrate the peak areas of the target analyte and this compound.

  • Calculate the response factor (RF) for each calibration standard using the formula: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS).

  • Construct a calibration curve by plotting the area ratio (Area_analyte / Area_IS) against the concentration ratio (Concentration_analyte / Concentration_IS).

  • Determine the concentration of the target analyte in the unknown samples by applying the calibration curve to the measured area ratios.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in utilizing this compound as a tracer compound.

G Figure 1: General Workflow for Internal Standard Addition cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Unknown Sample IS_Addition Addition of This compound Sample->IS_Addition Extraction Extraction/ Dilution IS_Addition->Extraction Sample_IS Prepared Sample Extraction->Sample_IS GC_MS GC-MS Analysis Sample_IS->GC_MS Data Data Acquisition GC_MS->Data Calculation Concentration Calculation Data->Calculation Calibration Calibration Curve Calibration->Calculation Result Final Result Calculation->Result

Caption: General workflow for sample analysis using an internal standard.

G Figure 2: Rationale for Using a Deuterated Standard Analyte Analyte Analytical_Process Sample Prep & Analysis Variations (e.g., Matrix Effects, Sample Loss) Analyte->Analytical_Process Deuterated_IS This compound (Deuterated Internal Standard) Deuterated_IS->Analytical_Process Similar_Response Similar Response to Variations Analytical_Process->Similar_Response Accurate_Quantification Accurate Quantification Similar_Response->Accurate_Quantification

Caption: Logical relationship illustrating the principle of using a deuterated internal standard.

Safety Operating Guide

Proper Disposal of Sec-butanol-D9: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Sec-butanol-D9, a deuterated isotopologue of sec-butanol, should be handled with the same precautions as its non-deuterated counterpart. It is classified as a flammable liquid and, therefore, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound from a laboratory setting. Adherence to these protocols is vital to ensure the safety of laboratory personnel and to minimize environmental impact.

Key Information for this compound Disposal

The following table summarizes crucial data for the safe handling and disposal of this compound.

PropertyDataSource
Chemical Name This compoundN/A
Synonyms 2-Butanol-D9, Deuterated Sec-Butyl AlcoholN/A
CAS Number 1219804-96-7 (for d10, specific D9 CAS may vary)N/A
Hazard Class Flammable Liquid (Class 3)[1]
Primary Hazards Flammable, Causes serious eye irritation, May cause respiratory irritation, May cause drowsiness or dizziness.[2]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat.[2][3]
Disposal Method Incineration in a licensed hazardous waste facility.[4]
UN Number UN1120[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a systematic process that begins at the point of generation. Following these steps ensures safety and compliance.

Step 1: Waste Identification and Segregation

  • Treat as Hazardous Waste: Due to its flammability, this compound is considered a hazardous waste.[5][6] The deuterated nature of the solvent does not change its fundamental chemical hazards.

  • Segregate at Source: Do not mix this compound waste with other waste streams, particularly non-hazardous waste or incompatible chemicals.[3] Keep it separate from oxidizers, acids, and bases.

Step 2: Use of Appropriate Waste Containers

  • Designated Container: Collect this compound waste in a dedicated, properly labeled container. The container should be made of a material compatible with the solvent, such as glass or high-density polyethylene (HDPE).

  • Secure Closure: Ensure the container has a tight-fitting lid to prevent the escape of flammable vapors.[3][7][8] Keep the container closed when not in use.

  • Secondary Containment: Store the waste container in a secondary containment bin or tray to mitigate spills or leaks.[9]

Step 3: Proper Labeling of Waste Containers

  • Hazardous Waste Label: The container must be clearly labeled with the words "Hazardous Waste."[9]

  • Full Chemical Name: Write the full chemical name, "this compound," on the label. Avoid using abbreviations or chemical formulas.[9]

  • Hazard Identification: Indicate the primary hazards, such as "Flammable Liquid."

Step 4: Safe Storage of Waste

  • Ventilation: Store the waste container in a well-ventilated area, such as a designated satellite accumulation area or a fume hood.[3][9]

  • Ignition Sources: Keep the storage area free of ignition sources, including flames, sparks, and hot surfaces.[3]

  • Storage Limits: Be aware of the maximum volume of hazardous waste that can be stored in a satellite accumulation area and the time limits for its removal.

Step 5: Arranging for Disposal

  • Licensed Disposal Vendor: All hazardous waste must be disposed of through a licensed and certified hazardous waste management company.[10]

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the full waste container.[9] They will coordinate with the disposal vendor.

  • Documentation: Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow start This compound Waste Generated container Collect in a Designated, Labeled Waste Container start->container storage Store in a Ventilated, Secondary Containment Area container->storage check_full Is the Container Full (e.g., 90% capacity)? storage->check_full contact_ehs Contact EHS for Waste Pickup check_full->contact_ehs Yes continue_work Continue Use of Container for Waste Collection check_full->continue_work No documentation Complete Hazardous Waste Manifest contact_ehs->documentation disposal Transfer to Licensed Waste Disposal Vendor documentation->disposal continue_work->storage

Caption: Workflow for the safe disposal of this compound in a laboratory setting.

By implementing these procedures, laboratories can ensure the safe, responsible, and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific safety protocols and your local EHS department for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.